molecular formula C10H18O2 B3383638 D-Campholic acid CAS No. 448188-10-1

D-Campholic acid

Cat. No.: B3383638
CAS No.: 448188-10-1
M. Wt: 170.25 g/mol
InChI Key: JDFOIACPOPEQLS-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Campholic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOIACPOPEQLS-XVKPBYJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Historical Synthesis of D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Camphoric acid, a dicarboxylic acid derived from camphor (B46023), holds a significant place in the annals of organic chemistry. Its history is a compelling narrative of scientific advancement, from its initial isolation in the 19th century to a landmark total synthesis that was pivotal in validating the structural theory of organic compounds. This document provides an in-depth technical overview of the discovery, structural elucidation, and historical synthesis of camphoric acid, with a specific focus on D-(+)-camphoric acid. It details key experimental methodologies, presents quantitative data, and explores the stereochemical complexities that defined its scientific journey. This guide is intended for researchers, scientists, and professionals in drug development who can leverage the foundational principles established through the study of this molecule.

Early Discovery and Structural Elucidation

The scientific journey of camphoric acid began with its isolation from a natural product and progressed through decades of debate and structural investigation, culminating in a definitive understanding of its complex bicyclic nature.

Initial Isolation via Oxidation

The first documented isolation of camphoric acid was achieved in the early 19th century by the French pharmacist Nicolas-Louis Vauquelin.[1][2] He obtained the white crystalline substance through the oxidation of camphor, a readily available natural terpene.[1][2] This foundational work established the chemical link between camphor and camphoric acid, setting the stage for future structural studies. The method of oxidizing camphor, particularly with nitric acid, would remain the primary route for its preparation for over a century.[2][3]

The Dawn of Stereochemistry and Structural Proposals

A monumental step forward occurred in 1874 when Dutch chemist Jacobus Henricus van 't Hoff proposed a molecular structure for camphoric acid.[1][2] His work included suggestions regarding its optical properties, which was a critical insight that laid the groundwork for understanding its stereoisomerism.[2] The determination of camphor's intricate bicyclic structure was a significant challenge for chemists of the era. This challenge spurred extensive research, and the study of camphor derivatives became a focal point for developing theories of structural organic chemistry.[4]

Bredt's Rule: A Consequence of Camphor Chemistry

The intensive study of the rigid, bridged ring system of camphor and its derivatives led to a fundamental principle in organic chemistry. Julius Bredt, through his extensive synthetic attempts on camphor derivatives, observed that it was impossible to form a double bond at a bridgehead position within a small bicyclic system.[4][5] This observation, formalized in 1924 as Bredt's Rule, correctly hypothesized that the geometric strain and poor orbital overlap in such a structure would make it highly unstable.[5][6][7] This rule was a direct outcome of the structural puzzles presented by camphor chemistry.

cluster_Timeline Historical Timeline of Camphoric Acid Discovery A Early 19th Century Nicolas-Louis Vauquelin First isolation by oxidation of camphor. B 1874 Jacobus H. van 't Hoff Proposes molecular structure and optical properties. A->B C 1903 Gustaf Komppa First complete total synthesis, proving the structure. B->C D 1924 Julius Bredt Formalizes Bredt's Rule based on camphor studies. C->D Contextual Development

A brief timeline of key milestones in the history of camphoric acid.

Landmark Achievement: The Total Synthesis of Camphoric Acid

The definitive proof of camphoric acid's structure came not from degradation, but from its construction from simple, acyclic precursors.

Gustaf Komppa's Synthesis (1903)

In 1903, the Finnish chemist Gustaf Komppa reported the first complete total synthesis of camphoric acid.[1][3] This was a monumental achievement in organic chemistry, as it provided irrefutable proof of the bicyclic structure of both camphoric acid and, by extension, camphor itself.[1] At a time when many organic structures were still debated, this synthesis served as a powerful validation of structural theory.[1] Komppa's work was so significant that he began industrial production of camphor based on his synthetic route in Finland in 1907.[3]

Synthetic Pathway

Komppa's synthesis was a multi-step process that constructed the complex bicyclic framework from simple starting materials. The key steps were:

  • Claisen Condensation: The synthesis began with the Claisen condensation of diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid to yield diketocamphoric acid.[2][3]

  • Methylation: This intermediate was then methylated using methyl iodide.[3]

  • Reduction: A final, complex reduction procedure produced camphoric acid.[3]

cluster_Komppa Logical Pathway of Komppa's Total Synthesis (1903) Start Diethyl Oxalate + 3,3-Dimethylpentanoic Acid Step1 Claisen Condensation Start->Step1 Intermediate1 Diketocamphoric Acid Step1->Intermediate1 Step2 Methylation (Methyl Iodide) Intermediate1->Step2 Step3 Complex Reduction Step2->Step3 End Camphoric Acid Step3->End

Logical flow of Gustaf Komppa's landmark total synthesis.

Key Experimental Protocols

The two most historically significant methods for producing camphoric acid are the oxidation of camphor and the resolution of its racemic mixture.

Protocol 1: Oxidation of Camphor with Nitric Acid

The most common and industrially viable method for producing camphoric acid is the oxidation of camphor.[1] While various oxidizing agents can be used, nitric acid has long been the reagent of choice for large-scale production.[2][3] Early methods often resulted in low yields, but process improvements, such as the use of catalysts, made the route highly efficient.[1][8]

Detailed Methodology (Heisel, 1943):

  • Materials:

    • Racemic camphor: 305 g

    • Nitric acid (density = 1.35): 1700 cc

    • Mercury: 60 g

    • Iron: 10 g

  • Procedure:

    • Dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid.[8]

    • Introduce 305 g of racemic camphor into the solution.[8]

    • Heat the mixture with stirring for 24 hours at 75°C.[8]

    • Continue heating and stirring for an additional 36 hours at 80°C.[8]

    • After cooling, the precipitated camphoric acid is separated by centrifugation.[1][8]

    • The solid is washed with water.[8]

    • The washed camphoric acid is dried under reduced pressure. The reported yield for this specific protocol is 92%.[8]

cluster_Workflow Experimental Workflow for Nitric Acid Oxidation of Camphor Reactants Camphor + Nitric Acid + Hg/Fe Catalyst Heat1 Heat at 75°C for 24h (with stirring) Reactants->Heat1 Heat2 Heat at 80°C for 36h (with stirring) Heat1->Heat2 Cool Cool Mixture Heat2->Cool Separate Separate Precipitate (Centrifugation) Cool->Separate Wash Wash with Water Separate->Wash Dry Dry Under Reduced Pressure Wash->Dry Product Pure Camphoric Acid Dry->Product cluster_Stereo Relationship of Camphor and Camphoric Acid Stereoisomers Camphor_plus (+)-Camphor Oxidation1 Oxidation (e.g., HNO₃) Camphor_plus->Oxidation1 Camphor_minus (-)-Camphor Oxidation2 Oxidation (e.g., HNO₃) Camphor_minus->Oxidation2 Racemic_Camphor Racemic Camphor Oxidation3 Oxidation (e.g., HNO₃) Racemic_Camphor->Oxidation3 Acid_plus D-(+)-Camphoric acid (1R, 3S) Oxidation1->Acid_plus Acid_minus L-(-)-Camphoric acid (1S, 3R) Oxidation2->Acid_minus Racemic_Acid Racemic Camphoric Acid Oxidation3->Racemic_Acid Resolution Chiral Resolution Racemic_Acid->Resolution Resolution->Acid_plus Resolution->Acid_minus

References

A Comprehensive Technical Guide to the Synthesis of D-Campholic Acid from D-(+)-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Camphor, a naturally abundant bicyclic monoterpene, serves as a valuable chiral starting material in organic synthesis. Its rigid stereochemistry makes it a cornerstone of the "chiral pool," providing a cost-effective route to a variety of enantiomerically pure compounds. Among its many derivatives, D-Campholic acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is a significant product, historically important in the structural elucidation of camphor (B46023) and currently utilized in the synthesis of chiral polymers, ligands for asymmetric catalysis, and as a subject of study in biological systems.[1][2] This technical guide provides an in-depth overview of the primary synthetic route to this compound from D-(+)-Camphor, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Primary Synthesis Route: Oxidation with Nitric Acid

The most common and industrially scalable method for preparing this compound is the direct oxidation of D-(+)-Camphor.[3] While various oxidizing agents can be employed, nitric acid, particularly in the presence of catalysts, has proven to be the most effective reagent for achieving high yields.[3][4] The reaction involves the oxidative cleavage of the six-membered ring in the camphor molecule. The use of mercury and iron salts as catalysts significantly enhances the reaction rate and overall yield.[5]

Experimental Workflow: Nitric Acid Oxidation

The general workflow for the synthesis of this compound via nitric acid oxidation involves the dissolution of catalysts, addition of the camphor starting material, controlled heating, and subsequent isolation and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_catalyst Dissolve Hg and Fe catalysts in concentrated Nitric Acid add_camphor Introduce D-(+)-Camphor to the solution prep_catalyst->add_camphor heat_1 Heat with stirring (e.g., 24h at 75°C) add_camphor->heat_1 heat_2 Continue heating (e.g., 36h at 80°C) heat_1->heat_2 cool Cool reaction mixture to precipitate product heat_2->cool separate Separate solid product (e.g., Centrifugation) cool->separate wash Wash with water separate->wash dry Dry under reduced pressure wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the catalytic oxidation of D-(+)-Camphor.
Quantitative Data Summary

The following table summarizes the reactants, conditions, and yields for the synthesis of camphoric acid via nitric acid oxidation, based on optimized procedures.[3][5]

ParameterValueReference
Reactants
D-(+)-Camphor304 g[5]
Nitric Acid (density=1.35)1700 cc[3][5]
Mercury (catalyst)60 g[3][5]
Iron (co-catalyst)10 g[3][5]
Reaction Conditions
Temperature (Stage 1)75°C[3][5]
Duration (Stage 1)24 hours[3][5]
Temperature (Stage 2)80°C[3][5]
Duration (Stage 2)36 hours[3][5]
Yields
With Hg and Fe catalysts92% (theoretical)[5]
With Hg catalyst only87-88% (theoretical)[5]
Detailed Experimental Protocol

This protocol is adapted from the highly efficient catalytic method described in U.S. Patent 2,333,718.[5]

  • Catalyst Solution Preparation: In a 5-liter flask equipped with a stirrer and reflux condensers, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

  • Reaction Initiation: Introduce 304 g of D-(+)-camphor into the catalyst-containing nitric acid solution.

  • Heating Stage 1: While stirring continuously, heat the mixture to 75°C and maintain this temperature for 24 hours.

  • Heating Stage 2: Increase the temperature to 80°C and continue heating with stirring for an additional 36 hours.

  • Product Isolation: After the heating period, allow the reaction mixture to cool to room temperature. The this compound will precipitate out of the solution as a white solid.

  • Purification: Separate the precipitated acid from the solution via centrifugation or suction filtration. Wash the collected solid thoroughly with water to remove residual nitric acid and catalysts. The product can be further purified by recrystallization if necessary.

  • Drying: Dry the final product under reduced pressure. The resulting this compound should be a pure white, crystalline solid with a melting point of 186-187°C.[5]

Alternative Synthetic Pathway: The Favorskii Rearrangement

An alternative, albeit more complex, approach to synthesizing cyclopentane (B165970) carboxylic acid derivatives from camphor involves the Favorskii rearrangement. This reaction typically constitutes a ring contraction of a cyclic α-halo ketone in the presence of a base to yield a carboxylic acid derivative.[6] Starting from D-(+)-camphor, this would first require regioselective halogenation at the C3 position to form an α-halo camphor derivative. Subsequent treatment with a base, such as sodium hydroxide, would initiate the rearrangement.

Logical Flow: Favorskii Rearrangement Route

This pathway is a multi-step process involving halogenation followed by the core rearrangement.

G start D-(+)-Camphor step1 Halogenation (e.g., with Br₂) start->step1 intermediate1 α-Halo-Camphor (e.g., 3-Bromocamphor) step1->intermediate1 step2 Base Treatment (e.g., NaOH, NaOR) intermediate1->step2 intermediate2 Cyclopropanone Intermediate step2->intermediate2 step3 Nucleophilic Ring Opening intermediate2->step3 product This compound Derivative step3->product

Caption: Logical steps for synthesizing a this compound derivative via Favorskii rearrangement.

This method is generally less direct and lower-yielding for producing this compound itself compared to nitric acid oxidation. However, it is a powerful tool for creating structurally diverse cyclopentane derivatives from camphor, which can be valuable for synthesizing novel compounds in drug development.[7]

Biological Activity: Signaling Pathway in Osteoblasts

Recent research has demonstrated that camphoric acid possesses biological activity, notably the ability to stimulate the differentiation of osteoblasts (bone-forming cells).[8] This effect is believed to be mediated through the induction of specific glutamate (B1630785) receptor expression and the subsequent activation of key transcription factors.

Signaling Pathway Diagram

The proposed mechanism involves camphoric acid upregulating the mRNA expression of several glutamate signaling molecules, which in turn activates downstream transcription factors that promote the expression of genes related to osteoblast differentiation.[8]

G cluster_stimulus External Stimulus cluster_receptors Gene Expression Induction cluster_factors Transcription Factor Activation cluster_effect Cellular Effect CA Camphoric Acid NMDAR1 NMDAR1 CA->NMDAR1 induces mRNA expression of GluR34 GluR3/4 CA->GluR34 induces mRNA expression of mGluR8 mGluR8 CA->mGluR8 induces mRNA expression of NFkB NF-κB NMDAR1->NFkB leads to activation of AP1 AP-1 NMDAR1->AP1 leads to activation of GluR34->NFkB leads to activation of GluR34->AP1 leads to activation of mGluR8->NFkB leads to activation of mGluR8->AP1 leads to activation of effect Osteoblast Differentiation NFkB->effect promotes AP1->effect promotes

Caption: Proposed signaling pathway of camphoric acid in osteoblast differentiation.

This biological activity suggests potential therapeutic applications for camphoric acid and its derivatives in bone regeneration and related fields, making it a molecule of interest for drug development professionals. The data indicates that camphoric acid significantly induced the expression of NMDAR1, GluR3/4, and mGluR8, as well as the activation of NF-kappaB and AP-1, leading to the stimulation of osteoblast differentiation.[8]

References

An In-depth Technical Guide to D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Campholic acid (CAS Number: 31147-56-5), detailing its chemical and physical properties, spectroscopic data, synthesis, and biological activity. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Properties

This compound, a derivative of camphor, is a chiral carboxylic acid. Its rigid, tetramethylated cyclopentane (B165970) structure makes it a subject of interest in stereochemistry and as a chiral building block in synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 31147-56-5[][2][3][4][5][6]
IUPAC Name (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid[]
Molecular Formula C₁₀H₁₈O₂[][2][3][4][5][6]
Molecular Weight 170.25 g/mol [][2][3][4][5][6]
InChI Key JDFOIACPOPEQLS-XVKPBYJWSA-N[]
Synonyms D-trans-1,2,2,3-Tetramethylcyclopentanecarboxylic acid, [1R,(+)]-1,2,2,3α-Tetramethylcyclopentane-1β-carboxylic acid[]

Table 2: Physical and Chemical Properties of this compound

Note: Experimental data for this compound is limited; some data is calculated or refers to the closely related D-(+)-camphoric acid.

PropertyValueUnitSource/Type
Boiling Point 248.4°CBOC Sciences (Predicted)[]
580.67KCheméo (Joback Calculated)[7]
Melting Point 363.43KCheméo (Joback Calculated)[7]
Density 0.957g/cm³BOC Sciences (Predicted)[]
Water Solubility (log₁₀WS) -2.28mol/LCheméo (Crippen Calculated)[7]
Octanol/Water Partition Coefficient (logPoct/wat) 2.533Cheméo (Crippen Calculated)[7]
Appearance White to off-white crystalline solidBenchchem[8]
Solubility Soluble in ethanol (B145695) and ether; limited in waterBenchchem[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound and Related Isomers

Spectrum TypeData HighlightsSource
Infrared (IR) Spectrum Available from the NIST/EPA Gas-Phase Infrared Database.NIST WebBook[2]
Mass Spectrum (EI) Available from the NIST Mass Spectrometry Data Center.NIST WebBook[6]
¹H NMR (400 MHz, DMSO-d₆) of D-(+)-Camphoric acid δ (ppm): 12.1 (s, 2H, COOH), 2.74 (m, 1H), 2.37 (m, 1H), 1.98 (m, 1H), 1.72 (m, 1H), 1.37 (s, 3H), 1.20 (s, 3H), 1.14 (s, 3H), 0.77 (s, 3H). Note: Data for CAS 124-83-4ChemicalBook[9]
¹³C NMR of DL-Camphoric acid Data available. Note: Data for racemic mixturePubChem[10]

Experimental Protocols

Synthesis of D-Camphoric Acid via Oxidation of D-Camphor

A common method for the preparation of camphoric acids is the oxidation of camphor.[11] The following protocol is adapted from an industrial process for the synthesis of camphoric acid, which achieves high yields through the use of catalysts.[12] To synthesize D-Camphoric acid, D-camphor would be used as the starting material.

Materials:

  • D-camphor

  • Nitric acid (density = 1.35)

  • Mercury

  • Iron

  • Distilled water

  • 3 L, three-necked, round-bottomed flask

  • Stirrer

  • Heating mantle

  • Centrifuge

  • Washing vessel

Procedure:

  • In the 3 L flask, carefully prepare a solution by dissolving 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).[12]

  • Slowly introduce 305 g of D-camphor into the solution while stirring.[12]

  • Heat the mixture with continuous stirring for 24 hours at 75°C.[12]

  • Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.[12]

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of D-Camphoric acid will form.

  • Separate the precipitated acid from the solution via centrifugation.[12]

  • Wash the solid product thoroughly with distilled water to remove any residual acid and catalysts.

  • The dissolved product in the washing water can be recovered by evaporation under reduced pressure.

  • Dry the final product under a vacuum. The expected product is a pure white, crystalline solid.

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation A Nitric Acid D Dissolve Hg and Fe in Nitric Acid A->D B Mercury B->D C Iron C->D E Add D-Camphor D->E F Heat at 75°C for 24h E->F G Heat at 80°C for 36h F->G H Cool to RT (Precipitation) G->H I Centrifugation H->I J Wash with Water I->J K Vacuum Dry J->K L Pure this compound K->L

Protocol for Osteoblast Differentiation Assay

This protocol is based on findings that camphoric acid stimulates the differentiation of osteoblastic cells.[13]

Materials:

  • Mouse osteoblastic MC3T3-E1 subclone 4 cells

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • D-Camphoric acid stock solution (dissolved in DMSO)

  • Osteogenic differentiation medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into multi-well plates at a density of 1 x 10⁴ cells/cm². Allow them to adhere for 24 hours.

  • Treatment: After 24 hours, replace the culture medium with osteogenic differentiation medium containing various concentrations of D-Camphoric acid (e.g., 1, 10, 100 µM). A vehicle control (DMSO) should be included.

  • Differentiation: Culture the cells for 7-21 days, replacing the medium with freshly prepared treatment medium every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining (Day 7-10):

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash again with PBS.

    • Stain for ALP activity according to the manufacturer's instructions. Increased blue/purple staining indicates enhanced early osteoblast differentiation.

  • Alizarin Red S Staining (Day 14-21):

    • Wash the cells with PBS and fix as described above.

    • Gently rinse with distilled water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

    • Wash thoroughly with distilled water to remove excess stain.

    • Red-orange nodules indicate calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.

  • Analysis: Quantify the staining by imaging and subsequent analysis or by extracting the stain for spectrophotometric measurement.

Biological Activity and Signaling Pathways

Research has demonstrated that camphoric acid can significantly stimulate the differentiation of mouse osteoblastic cells.[13] The mechanism of action involves the induction of glutamate (B1630785) signaling molecules and the activation of key transcription factors.

The stimulatory effect of camphoric acid on osteoblast differentiation is linked to its ability to induce the mRNA expression of specific glutamate receptors, namely NMDAR1, GluR3/4, and mGluR8.[12][13] This upregulation of glutamate signaling components leads to the subsequent activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[12][13] These transcription factors are known to play crucial roles in regulating the expression of genes involved in cell differentiation and proliferation.

G cluster_receptors Glutamate Receptor Upregulation cluster_tf Transcription Factor Activation cluster_outcome Cellular Response CA Camphoric Acid NMDAR1 NMDAR1 mRNA CA->NMDAR1 induces expression GluR34 GluR3/4 mRNA CA->GluR34 induces expression mGluR8 mGluR8 mRNA CA->mGluR8 induces expression NFkB NF-κB NMDAR1->NFkB leads to activation AP1 AP-1 NMDAR1->AP1 leads to activation GluR34->NFkB leads to activation GluR34->AP1 leads to activation mGluR8->NFkB leads to activation mGluR8->AP1 leads to activation Diff Osteoblast Differentiation NFkB->Diff promotes AP1->Diff promotes

Safety and Handling

Note: The following information is based on safety data sheets for D-(+)-camphoric acid and DL-camphoric acid and should be used as a guide. Users should always consult the specific SDS for the material they are handling.

  • General Handling: Handle in a well-ventilated place.[14] Wear suitable protective clothing, gloves, and eye/face protection.[14][15] Avoid formation of dust and aerosols.[14][15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[14]

    • Skin Protection: Handle with chemical-resistant gloves. Wear impervious clothing to prevent skin contact.[14][15]

    • Respiratory Protection: If dust is generated, use a full-face respirator.

  • First Aid Measures:

    • Inhalation: Move the person into fresh air.[15]

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15] In all cases of exposure, seek medical attention.[15]

References

An In-Depth Technical Guide to D-Campholic Acid: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a monocarboxylic acid derived from the camphor (B46023) family, is a chiral molecule with a defined stereochemistry. It is crucial to distinguish this compound from the more commonly referenced D-(+)-Camphoric acid, as they are distinct chemical entities with different molecular formulas and structures. This guide provides a detailed overview of the molecular structure, stereochemistry, and available physicochemical properties of this compound, while also clarifying the common points of confusion with its dicarboxylic acid analog, camphoric acid.

Molecular Structure and Identification

This compound is systematically named (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid . Its structure consists of a five-membered cyclopentane (B165970) ring with four methyl groups and one carboxylic acid group. The stereochemistry is defined by the "R" configuration at the chiral centers C1 and C3.

A frequent source of confusion is the misidentification of this compound with D-(+)-Camphoric acid. The key distinctions are outlined below:

FeatureThis compoundD-(+)-Camphoric Acid
Molecular Formula C10H18O2C10H16O4
Functional Group One carboxylic acidTwo carboxylic acids
Systematic Name (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number 31147-56-5[1][2]124-83-4

The structural difference is visualized in the diagram below.

molecular_structures cluster_d_campholic This compound (C10H18O2) cluster_d_camphoric D-(+)-Camphoric Acid (C10H16O4) d_campholic_img d_camphoric_img

Figure 1: Comparison of D-Campholic and D-(+)-Camphoric Acid Structures.

Stereochemistry

The stereochemistry of this compound is defined by the absolute configuration at its two chiral centers, C1 and C3, both of which are designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the substituents on the cyclopentane ring is crucial for its chemical and biological properties. The InChI string for this compound is InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the readily available data is calculated rather than experimentally determined.

PropertyValueUnitSource
Molecular Formula C10H18O2-[1][2]
Molecular Weight 170.25 g/mol []
CAS Number 31147-56-5-[1][2]
Boiling Point 248.4°C at 760 mmHg[][4]
Density 0.957g/cm³[][4]
Flash Point 120.5°C[4]
Refractive Index 1.45-[4]
LogP (Octanol/Water Partition Coefficient) 2.533-[5]
Water Solubility (log10WS) -2.28mol/L[5]
Topological Polar Surface Area 37.3Ų[4]

Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield detailed, reproducible experimental protocols specifically for the synthesis or analysis of this compound ((1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid). The commonly cited methods for the synthesis of related compounds, such as the oxidation of camphor with nitric acid, produce camphoric acid (a dicarboxylic acid) and not this compound.

Researchers requiring this compound may need to develop a synthetic route, potentially starting from a precursor with the desired stereochemistry or employing stereoselective synthetic methods.

Signaling Pathways and Biological Activity

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for this compound. Studies investigating the biological effects of camphor derivatives have often focused on camphoric acid. For instance, camphoric acid has been reported to stimulate osteoblast differentiation through the induction of glutamate (B1630785) receptor expression and the subsequent activation of NF-κB and AP-1 transcription factors. However, it is critical to reiterate that this activity is attributed to camphoric acid and should not be extrapolated to this compound without specific experimental validation.

Due to the absence of data on signaling pathways for this compound, no corresponding diagrams can be provided.

Conclusion

This compound is a distinct chiral molecule whose identity is often obscured by confusion with D-(+)-camphoric acid. This guide has sought to clarify its specific molecular structure, stereochemistry, and provide the most accurate available physicochemical data. The significant gaps in the scientific literature regarding its synthesis, experimental characterization, and biological activity highlight a need for further research into this particular camphor derivative. For professionals in drug development and chemical research, it is imperative to rely on the specific identifiers (CAS number 31147-56-5 and IUPAC name (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid) to ensure the correct molecule is being considered and to avoid the misattribution of properties from its more studied dicarboxylic acid analog.

References

A Technical Guide to the Spectroscopic Analysis of D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for D-Campholic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the characteristic spectral features of this compound and outlines the general experimental protocols for acquiring such data.

Molecular Structure

This compound, a monoterpene dicarboxylic acid, possesses the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol .[1][2][3][4] Its structure is characterized by a cyclopentane (B165970) ring with a carboxylic acid group and three methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of a related compound, D-(+)-Camphoric acid (a dicarboxylic acid), in DMSO-d6 shows characteristic signals for the methyl and methine protons. While specific peak assignments for this compound were not found, data for the structurally similar DL-Camphoric acid is presented below. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[5]

Table 1: ¹H NMR Data for DL-Camphoric Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.0 (approx.)br s1H-COOH
2.737m1HCH
2.370m1HCH
1.982m2HCH₂
1.720m2HCH₂
1.203s3HCH₃
1.137s3HCH₃
0.770s3HCH₃
  • Data for DL-Camphoric acid in DMSO-d6 at 400 MHz.[6] The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.[7]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupChemical Shift Range (ppm)
-COOH165 - 185
C (quaternary)40 - 60
CH30 - 50
CH₂20 - 40
CH₃10 - 30
  • These are general ranges and can vary based on the specific molecular environment and solvent.[8]

A general procedure for obtaining NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).[5]

  • Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, proton-decoupled spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid group.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1690-1760StrongC=O stretch (carboxylic acid)
1210-1320MediumC-O stretch
910-950Medium, BroadO-H bend (out-of-plane)
  • The broadness of the O-H stretching band is due to hydrogen bonding between carboxylic acid molecules.[7][10][11] The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

  • Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained from a solution or as a thin film.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
170~20%[M]⁺ (Molecular Ion)
155~30%[M - CH₃]⁺
127~40%[M - COOH]⁺
109~100%Further fragmentation
81~95%Further fragmentation
69~70%Further fragmentation
  • Data obtained from Electron Ionization (EI) Mass Spectrometry from the NIST WebBook.[1] The molecular ion peak is observed at m/z 170, corresponding to the molecular weight of this compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization source is used.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation.[12] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[12][13]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[14]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Solution Sample->Prep_IR Prep_MS Prepare for Infusion or Chromatography Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Enigmatic Dicarboxylic Acid: A Technical Guide to the Natural Occurrence and Biosynthesis of Camphoric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphoric acid, a dicarboxylic acid derivative of camphor (B46023), exists as a family of stereoisomers with significant potential in chemical synthesis and drug development. While its chemical synthesis is well-established, its natural occurrence and the intricate biosynthetic pathways orchestrated by living organisms are less widely understood. This technical guide provides an in-depth exploration of the natural sources of camphoric acid isomers and the enzymatic processes responsible for their formation. The information presented herein is intended to serve as a valuable resource for researchers investigating novel bioactive compounds and developing innovative therapeutic agents.

Natural Occurrence of Camphoric Acid Isomers

While camphor is famously abundant in the camphor laurel (Cinnamomum camphora) and other plants, the direct isolation of significant quantities of camphoric acid from flora is not widely reported. However, evidence suggests its presence in trace amounts in certain plant species and as a metabolic byproduct in microbial systems.

Occurrence in Plants
Occurrence in Microorganisms

The most well-documented natural sources of camphoric acid derivatives are microorganisms capable of metabolizing camphor. Several bacterial strains, notably from the genera Rhodococcus and Pseudomonas, utilize camphor as a carbon source, breaking it down through oxidative pathways that yield camphoric acid-related structures.

Table 1: Documented Microbial Sources of Camphoric Acid Intermediates

MicroorganismPrecursorKey Intermediates Related to Camphoric Acid
Rhodococcus sp. NCIMB 9784(+)-CamphorIsohydroxy camphoric acid, Isoketo camphoric acid
Pseudomonas putida ATCC 17453(+)-CamphorIntermediates leading to dicarboxylic acids

Biosynthesis of Camphoric Acid Isomers

The biosynthesis of camphoric acid in microorganisms is not a direct, single-step oxidation of camphor but rather a multi-enzymatic cascade. The key enzymes involved are monooxygenases, which introduce oxygen atoms into the camphor molecule, leading to ring cleavage and the formation of dicarboxylic acids.

Biosynthetic Pathway in Rhodococcus sp.

In Rhodococcus sp., the degradation of (+)-camphor proceeds through a series of enzymatic steps, including hydroxylation and oxidation, ultimately leading to intermediates structurally related to camphoric acid.

Rhodococcus_Camphor_Degradation Camphor (+)-Camphor Hydroxycamphor 6-endo-Hydroxycamphor Camphor->Hydroxycamphor Cytochrome P450 Monooxygenase Oxocamphor 6-Oxocamphor Hydroxycamphor->Oxocamphor Dehydrogenase CampholinicAcid (2R,4S)-α-Campholinic Acid Oxocamphor->CampholinicAcid 6-Oxocamphor Hydrolase IsohydroxyCamphorolactone Isohydroxy Camphorolactone CampholinicAcid->IsohydroxyCamphorolactone Baeyer-Villiger Oxidation IsohydroxyCamphoricAcid Isohydroxy Camphoric Acid IsohydroxyCamphorolactone->IsohydroxyCamphoricAcid Esterase IsoketoCamphoricAcid Isoketo Camphoric Acid IsohydroxyCamphoricAcid->IsoketoCamphoricAcid Dehydrogenase

Camphor degradation pathway in Rhodococcus sp.

This pathway illustrates the enzymatic conversion of camphor to camphoric acid-related intermediates.[1] The initial hydroxylation is catalyzed by a cytochrome P450 monooxygenase, followed by dehydrogenation. A key step is the ring cleavage of 6-oxocamphor by a hydrolase. Subsequent Baeyer-Villiger oxidation and esterase activity lead to the formation of isohydroxy camphoric acid, which is then further oxidized.

Biosynthetic Pathway in Pseudomonas putida

Pseudomonas putida employs a different strategy for camphor degradation, also involving monooxygenases that ultimately lead to the formation of dicarboxylic acid intermediates. The pathway involves initial hydroxylation at the 5-position, followed by oxidation and ring cleavage.

Pseudomonas_Camphor_Degradation Camphor (+)-Camphor Hydroxycamphor 5-exo-Hydroxycamphor Camphor->Hydroxycamphor Camphor 5-monooxygenase (Cytochrome P450cam) Diketocamphane 2,5-Diketocamphane Hydroxycamphor->Diketocamphane Dehydrogenase Lactone Lactone Intermediate Diketocamphane->Lactone 2,5-Diketocamphane 1,2-monooxygenase (Baeyer-Villiger Monooxygenase) DicarboxylicAcid Dicarboxylic Acid Intermediates Lactone->DicarboxylicAcid Hydrolase

Camphor degradation pathway in Pseudomonas putida.

In P. putida, the well-characterized cytochrome P450cam initiates the degradation by hydroxylating camphor.[2][3] A subsequent Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, is responsible for the oxidative ring cleavage of the diketone intermediate, leading to a lactone that is then hydrolyzed to form dicarboxylic acid products.[2]

Experimental Protocols

The isolation and analysis of camphoric acid isomers from natural sources require specific and sensitive methodologies due to their likely low concentrations in complex biological matrices.

Protocol for Extraction and Quantification of Camphoric Acid from Microbial Culture

This protocol outlines a general procedure for the analysis of camphoric acid from a bacterial culture grown on camphor as the sole carbon source.

Workflow Diagram:

GCMS_Workflow Culture Bacterial Culture Supernatant SPE Solid-Phase Extraction (SPE) (Anion Exchange) Culture->SPE Sample Loading Elution Elution SPE->Elution Elute with acidic solvent Derivatization Derivatization (e.g., Silylation) Elution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for GC-MS analysis of camphoric acid.

Methodology:

  • Sample Preparation:

    • Grow the microbial strain (e.g., Rhodococcus sp.) in a minimal salt medium with (+)-camphor as the sole carbon source.

    • After a suitable incubation period, centrifuge the culture to pellet the cells.

    • Collect the supernatant, which will contain the secreted metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by deionized water.

    • Adjust the pH of the culture supernatant to ~7.5 to ensure the carboxylic acid groups of camphoric acid are deprotonated.

    • Load the supernatant onto the SPE cartridge. The negatively charged camphoric acid will bind to the positively charged sorbent.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a mildly acidic wash to remove other polar impurities.

    • Elute the camphoric acid from the cartridge using a small volume of an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Derivatization for GC-MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • To the dried residue, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid groups to their volatile trimethylsilyl (B98337) (TMS) esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the camphoric acid isomer derivatives.

    • The mass spectrometer should be operated in full scan mode to identify the characteristic fragmentation pattern of the TMS-derivatized camphoric acid and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification:

    • Prepare a calibration curve using authentic standards of the camphoric acid isomers of interest, subjected to the same derivatization procedure.

    • Use an internal standard (e.g., a deuterated analog of camphoric acid or a structurally similar dicarboxylic acid) added to the sample before extraction to correct for variations in extraction efficiency and derivatization yield.

Conclusion

The natural occurrence of camphoric acid isomers, though not as widespread as their precursor camphor, is evident in both the plant and microbial kingdoms. The biosynthetic pathways, particularly in camphor-degrading bacteria, offer a fascinating glimpse into the enzymatic machinery capable of transforming complex terpenoid structures. The detailed understanding of these pathways and the development of robust analytical protocols are crucial for harnessing the potential of these molecules. This guide provides a foundational framework for researchers to further explore the natural world for novel sources of camphoric acid isomers and to leverage their biosynthetic routes for potential biotechnological applications. Further quantitative studies are needed to ascertain the concentration of these compounds in their natural matrices, which will be critical for assessing their physiological relevance and potential for commercial exploitation.

References

A Theoretical and Computational Investigation of D-Campholic Acid: A Roadmap for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Campholic acid, a bicyclic monoterpenoid carboxylic acid, represents a chiral scaffold with potential applications in drug development and materials science. Its rigid, three-dimensional structure makes it an intriguing candidate for the design of specific molecular probes and therapeutic agents. Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of theoretical and computational studies focused specifically on this compound. This technical guide aims to bridge this gap by summarizing the known physicochemical properties of this compound and, more importantly, outlining a detailed roadmap for its in-depth theoretical and computational characterization. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the properties and potential applications of this unique molecule. By leveraging established computational methodologies successfully applied to other bicyclic monoterpenes, we present a framework for future research that could unlock the full potential of this compound.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes the fundamental properties collated from available chemical databases.[1][2][3]

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂NIST[1][2][3]
Molecular Weight170.2487 g/mol NIST[1][2][3]
CAS Registry Number31147-56-5NIST[1][2][3]
IUPAC Standard InChIInChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)NIST[1][2][3]
IUPAC Standard InChIKeyJDFOIACPOPEQLS-UHFFFAOYSA-NNIST[1][2][3]

Proposed Computational Workflow for this compound

Given the lack of specific studies, a systematic computational investigation is warranted. The following workflow outlines a comprehensive approach to characterizing the structural, electronic, and potential biological properties of this compound.

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations cluster_3 Biological Activity Prediction mol_build 3D Structure Generation of this compound force_field Force Field Search (e.g., MMFF94, AMBER) mol_build->force_field Initial Geometries md_sim Molecular Dynamics (in various solvents) force_field->md_sim Seed Structures cluster_analysis Clustering of Trajectories md_sim->cluster_analysis Conformational Ensemble low_energy_conformers Identification of Low-Energy Conformers cluster_analysis->low_energy_conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) low_energy_conformers->dft_opt Candidate Structures target_id Target Identification (Based on related compounds) low_energy_conformers->target_id Ligand Conformations admet ADMET Prediction low_energy_conformers->admet freq_calc Frequency Calculations (Thermodynamic Properties) dft_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, ESP) dft_opt->electronic_props spectroscopy Spectroscopic Prediction (IR, Raman, NMR) dft_opt->spectroscopy docking Molecular Docking target_id->docking binding_energy Binding Free Energy Calculation docking->binding_energy

A proposed computational workflow for the in-depth study of this compound.

Detailed Methodologies

The following sections provide detailed protocols for the key stages of the proposed computational workflow. These methodologies are based on best practices in computational chemistry for small organic molecules and bicyclic monoterpenes.

Conformational Analysis

A thorough exploration of the conformational space of this compound is crucial for understanding its behavior in different environments.

  • Protocol:

    • Initial Search: A systematic conformational search will be performed using a molecular mechanics force field such as MMFFs or AMBER*. This initial step generates a diverse set of low-energy conformers.

    • Molecular Dynamics (MD) Simulations: The lowest energy conformers from the force field search will be used as starting points for MD simulations. Simulations should be run in both a vacuum and in explicit solvent (e.g., water, DMSO) to understand the influence of the environment on conformational preference. A typical simulation would run for at least 100 nanoseconds.

    • Clustering: The trajectories from the MD simulations will be clustered based on root-mean-square deviation (RMSD) to identify the most populated conformational families.

    • Final Selection: Representative structures from the most populated clusters will be selected for further quantum chemical calculations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for obtaining accurate geometric, electronic, and spectroscopic properties.

  • Protocol:

    • Geometry Optimization: The low-energy conformers identified from the conformational analysis will be optimized using a hybrid DFT functional, such as B3LYP, in conjunction with a triple-zeta basis set like 6-311+G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to derive thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Electronic Property Analysis: Key electronic properties will be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity. The electrostatic potential (ESP) will be mapped onto the electron density surface to identify regions of positive and negative potential, which are important for intermolecular interactions.

    • Spectroscopic Prediction: Theoretical IR, Raman, and NMR spectra will be calculated to aid in the experimental characterization of this compound.

Prediction of Biological Activity

While no specific biological targets for this compound are currently known, related compounds like camphoric acid have shown activity, for instance, in stimulating osteoblast differentiation.[5] A hypothetical workflow for investigating its potential biological activity is presented below.

G cluster_0 Hypothesis Generation cluster_1 In Silico Screening cluster_2 Validation & Refinement cluster_3 Experimental Validation lit_review Literature Review on Related Monoterpenoids target_hypothesis Hypothesize Potential Biological Targets (e.g., Glutamate (B1630785) Receptors) lit_review->target_hypothesis pdb_search Retrieve Target Structures (from PDB) target_hypothesis->pdb_search docking_prep Prepare Target and Ligand (this compound Conformers) pdb_search->docking_prep molecular_docking Perform Molecular Docking docking_prep->molecular_docking pose_analysis Analyze Binding Poses and Scores molecular_docking->pose_analysis binding_energy Binding Free Energy Calculations (MM/PBSA) pose_analysis->binding_energy in_vitro In Vitro Assays pose_analysis->in_vitro md_validation MD Simulation of Ligand-Target Complex binding_energy->md_validation sar Structure-Activity Relationship (SAR) Analysis md_validation->sar

A logical workflow for the virtual screening of this compound against potential biological targets.
  • Protocol:

    • Target Identification: Based on the known activities of structurally similar molecules, potential biological targets can be hypothesized. For instance, given the activity of camphoric acid on glutamate receptors, these could be a starting point.

    • Molecular Docking: The optimized low-energy conformers of this compound will be docked into the binding sites of the identified target proteins. This will predict the preferred binding orientation and provide a scoring function to estimate binding affinity.

    • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be performed to assess the drug-likeness of this compound.

Data Presentation: Tables of Proposed Computational Results

The following tables are templates for presenting the quantitative data that would be generated from the proposed computational studies.

Table 1: Calculated Thermodynamic Properties of this compound Conformers

ConformerRelative Energy (kcal/mol)ZPVE (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Population (%)
DCA-10.00Calculated ValueCalculated ValueCalculated ValueCalculated Value
DCA-2Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
DCA-3Calculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Dipole MomentCalculated Value

Table 3: Predicted Molecular Docking Scores of this compound against Hypothetical Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Glutamate Receptor Subunit 1Calculated ValueList of Residues
Glutamate Receptor Subunit 2Calculated ValueList of Residues
.........

Conclusion

This compound presents an underexplored area in the field of computational chemistry and drug discovery. The current lack of theoretical studies offers a significant opportunity for novel research. The computational workflow and detailed methodologies presented in this guide provide a robust framework for a thorough investigation of its structural, electronic, and potential biological properties. The insights gained from such studies could pave the way for the rational design of new therapeutic agents and chiral materials based on the this compound scaffold. It is our hope that this guide will stimulate further research into this promising molecule.

References

An In-depth Technical Guide to the Solubility of D-Campholic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a derivative of camphor, is a chiral carboxylic acid with potential applications in asymmetric synthesis and as a resolving agent. Its solubility in various organic solvents is a critical parameter for its purification, reaction chemistry, and formulation development. Understanding the solubility profile allows for the optimization of processes such as crystallization, extraction, and drug delivery system design. This guide provides the foundational knowledge for experimentally determining and documenting the solubility of this compound.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is provided as a standardized template for researchers to record their experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Example: Acetone25[Experimental Value][Calculated Value]Gravimetric
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Dichloromethane
Toluene
Hexane

Note: The values in this table should be populated with experimentally determined data.

Experimental Protocols for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent. This method is widely applicable to organic acids and provides reliable and reproducible results.[1][2][3][4][5]

3.1. Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.[1][2]

3.2. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath or incubator

  • Screw-capped vials or flasks

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Oven or vacuum oven for drying

  • Magnetic stirrer and stir bars

3.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

    • To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.

  • Evaporation and Drying:

    • Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. For volatile solvents, a fume hood at ambient temperature may be adequate. A vacuum oven can be used for less volatile solvents or to expedite drying at a lower temperature.

    • Dry the residue to a constant weight. This is achieved by repeated cycles of heating, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

  • Calculation of Solubility:

    • Record the final constant weight of the evaporation dish with the dried this compound.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter evaporate Evaporate solvent filter->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh residue dry->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

References

An In-depth Technical Guide on the Chemical Stability and Degradation of D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a chiral dicarboxylic acid derived from D-camphor, is a versatile building block in organic synthesis, particularly in the preparation of chiral ligands, resolving agents, and specialty polymers. As with any chemical entity intended for use in pharmaceutical or advanced material applications, a thorough understanding of its chemical stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the known and predicted chemical stability of this compound, outlines potential degradation pathways, and furnishes detailed experimental protocols for its stability assessment.

While specific, in-depth studies on the forced degradation of this compound are not extensively available in the public domain, this guide extrapolates likely degradation behaviors based on its chemical structure—a substituted cyclopentane (B165970) dicarboxylic acid—and data from related cyclic monoterpenes and dicarboxylic acids.

Chemical Profile of this compound

PropertyValue
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number 124-83-4[1]
Molecular Formula C₁₀H₁₆O₄[2]
Molecular Weight 200.23 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 186-189 °C[2]
Solubility Sparingly soluble in water (0.8 g/100 mL at 25°C); soluble in ethanol (B145695) and methanol.[1][2]
pKa pK₁: 4.57; pK₂: 5.10 (at 25°C)[2]

Predicted Chemical Stability and Degradation Pathways

Based on the functional groups present in this compound (two carboxylic acid groups on a saturated cyclopentane ring), the following degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

As a dicarboxylic acid, this compound itself is the product of hydrolysis of its esters or amides and is generally stable to further hydrolysis. However, under extreme pH and temperature conditions, subtle structural changes could occur, although significant degradation via hydrolysis is not anticipated. Polyesters derived from camphoric acid have been shown to degrade in water, indicating the susceptibility of its ester linkage to hydrolysis.

Oxidative Degradation

The cyclopentane ring of this compound, being a saturated hydrocarbon structure, is susceptible to oxidation, particularly at the tertiary carbon atoms. Oxidative degradation of cyclic monoterpenes often involves hydroxylation and subsequent ring-opening.[3][4] A potential oxidative degradation pathway for this compound could involve the formation of hydroxylated derivatives, followed by oxidative cleavage of the cyclopentane ring to yield more polar, acyclic dicarboxylic or keto-carboxylic acids.

Oxidative_Degradation_of_D_Campholic_Acid DCA This compound Hydroxylated_Intermediate Hydroxylated Intermediate DCA->Hydroxylated_Intermediate Hydroxylation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Ring_Opened_Products Ring-Opened Products (e.g., Acyclic dicarboxylic acids) Hydroxylated_Intermediate->Ring_Opened_Products Oxidative Cleavage Photolytic_Degradation_of_D_Campholic_Acid DCA This compound Mono_decarboxylated Mono-decarboxylated Product DCA->Mono_decarboxylated Loss of CO₂ UV_Light UV Light Di_decarboxylated Di-decarboxylated Product Mono_decarboxylated->Di_decarboxylated Loss of CO₂ Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidative Oxidative Oxidative->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples Photolytic Photolytic Photolytic->Degraded_Samples HPLC Stability-Indicating HPLC-UV/PDA LCMS LC-MS for Identification HPLC->LCMS Peak Purity & Mass ID Data_Analysis Data Analysis and Pathway Elucidation HPLC->Data_Analysis NMR NMR for Structure Elucidation LCMS->NMR Definitive Structure LCMS->Data_Analysis NMR->Data_Analysis Start This compound Sample Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidative Expose to Stress Start->Thermal Expose to Stress Start->Photolytic Expose to Stress Degraded_Samples->HPLC Quantitative Analysis

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines with D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]

D-Campholic acid, a naturally derived, chiral dicarboxylic acid, serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its rigid bicyclic structure facilitates the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for efficient separation.[4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a chiral resolving agent.

Principle of Chiral Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.[4]

  • Salt Formation: A racemic mixture of a chiral amine, denoted as (R/S)-Amine, is reacted with an enantiomerically pure chiral acid, D-(+)-Campholic Acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Amine-(+)-Camphorate] and [(S)-Amine-(+)-Camphorate].[4]

  • Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.[4]

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. This salt is now enriched in one of the enantiomers of the original amine. Further recrystallization can be performed to enhance the diastereomeric purity.[4]

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to break the ionic bond, regenerating the resolved enantiomer of the amine and the this compound. The resolved amine can then be separated from the resolving agent, typically by extraction.[2][4]

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of various amines using camphor-derived resolving agents. Please note that specific results can vary significantly based on the specific racemic amine, the exact resolving agent used, solvent, and crystallization conditions.

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Specific Rotation of Resolved Amine
1-Phenylethylamine (B125046)(-)-Camphoric AcidEthanol1:0.540-50>95 (after recrystallization)Not specified
2-Amino-1-butanol(-)-Camphoric AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Diethanolamine (B148213)(-)-Camphor-10-sulphonic acidAcetoneNot specified70>99 for (R,R)-(-) enantiomerNot specified
DL-Phenylglycine(+)-Camphor-10-sulfonic acidWaterNot specified45.798.8Not specified
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acidCH₂Cl₂Not specified2598 (for R,R)Not specified

Note: The data presented for 1-Phenylethylamine and 2-Amino-1-butanol is illustrative. The data for Diethanolamine, DL-Phenylglycine, and (±)-trans-2,3-Diphenylpiperazine is derived from literature and uses derivatives of camphoric acid.[2][5] The principles of resolution are analogous with this compound.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific example for the resolution of a primary amine.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol provides a general guideline. The specific solvent, temperature, and stoichiometry may need to be optimized for each specific racemic amine.

Materials:

  • Racemic amine

  • D-(+)-Campholic acid

  • Appropriate solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

  • Aqueous solution of a strong base (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.[4] b. In a separate flask, dissolve D-(+)-Campholic acid (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common.[4] c. Slowly add the warm solution of D-(+)-Campholic acid to the solution of the racemic amine with continuous stirring.[4] d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.[4]

  • Isolation of the Diastereomeric Salt: a. Once crystallization is complete, isolate the solid diastereomeric salt by vacuum filtration.[4] b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[4] c. The filtrate, containing the more soluble diastereomeric salt, should be saved for potential recovery of the other enantiomer.[4]

  • Recrystallization (Optional, for higher purity): a. To improve the diastereomeric purity, the isolated salt can be recrystallized.[4] b. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize. c. Isolate the purified crystals by vacuum filtration.[4]

  • Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water.[2] b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine and dissolve the campholic acid as its salt.[2] c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) several times.[2] d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.[2]

  • Recovery of the Resolving Agent (Optional): a. The aqueous layer from the extraction can be acidified with a strong acid (e.g., 2M HCl) to precipitate the D-(+)-Campholic acid. b. The precipitated acid can be collected by filtration, washed with cold water, and dried for reuse.[2]

  • Determination of Enantiomeric Excess: a. The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.[2]

Protocol 2: Specific Example - Resolution of Racemic 1-Phenylethylamine with (-)-Camphoric Acid

This protocol is adapted from a literature example using (-)-camphoric acid and can be used as a starting point for resolution with D-(+)-camphoric acid, keeping in mind that the other enantiomer of the amine will likely crystallize preferentially.

Materials:

  • Racemic 1-phenylethylamine (10.0 g)

  • (-)-Camphoric acid (16.5 g, 1.0 equivalent)

  • Methanol (200 mL)

  • Diethyl ether

  • 2 M Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.[4] b. In a separate flask, dissolve 16.5 g of (-)-camphoric acid in 100 mL of methanol, warming gently if necessary.[4]

  • Crystallization: a. Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring.[4] b. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.[4]

  • Isolation: a. Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.[4] b. Dry the crystals in a vacuum oven.[4]

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water and transfer to a separatory funnel. b. Add 2 M NaOH solution until the solution is basic, and all the solid has dissolved. c. Extract the aqueous solution with three portions of diethyl ether. d. Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Isolation of Enantiomer: a. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.[4]

  • Analysis: a. Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[4]

Visualizations

Logical Workflow for Chiral Resolution

G racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent D-(+)-Campholic Acid resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-Amine-(+)-Camphorate] [(S)-Amine-(+)-Camphorate] salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration liberation Liberation of Amine (Base Treatment) filtration->liberation Solid pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer recovered_agent Recovered D-(+)-Campholic Acid liberation->recovered_agent

Caption: General workflow for the chiral resolution of a racemic amine.

Experimental Workflow

G start Start dissolve_amine Dissolve Racemic Amine in Hot Solvent start->dissolve_amine dissolve_acid Dissolve D-(+)-Campholic Acid in Hot Solvent start->dissolve_acid mix Mix Solutions dissolve_amine->mix dissolve_acid->mix cool Cool to Crystallize mix->cool filter Vacuum Filter Crystals cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Diastereomeric Salt wash->dry liberate Suspend Salt in Water & Add Base dry->liberate extract Extract with Organic Solvent liberate->extract dry_extract Dry Organic Extract extract->dry_extract evaporate Evaporate Solvent dry_extract->evaporate end Obtain Enriched Amine evaporate->end

References

Preparation of Diastereomeric Salts Using D-Campholic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The principle of this method lies in the reaction of a racemic compound, containing either an acidic or basic functional group, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This disparity in solubility allows for their separation by fractional crystallization.

D-Campholic acid, a chiral carboxylic acid, serves as an effective resolving agent for racemic bases, particularly amines. Its rigid bicyclic structure provides a well-defined chiral environment that can induce significant differences in the crystal packing and solubility of the resulting diastereomeric salts, facilitating their separation.

This document provides detailed application notes and protocols for the use of this compound in the preparation and separation of diastereomeric salts, aimed at guiding researchers, scientists, and drug development professionals in developing efficient chiral resolution processes.

Principle of Chiral Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation involves three key stages:

  • Salt Formation: A racemic base (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid, such as D-(+)-Campholic acid, to form a mixture of two diastereomeric salts: [(R)-base·(D)-acid] and [(S)-base·(D)-acid].

  • Fractional Crystallization: Due to their different spatial arrangements and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, regenerating the enantiomerically enriched or pure base and the resolving agent.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific substrate and the careful optimization of experimental conditions. The following protocols provide a general framework for the resolution of a racemic amine using D-(+)-Campholic acid.

Protocol 1: Screening of Solvents and Conditions

A crucial step in developing a successful resolution is the screening of various solvents to identify the one that provides the best discrimination in solubility between the two diastereomeric salts.

Materials:

  • Racemic amine

  • D-(+)-Campholic acid

  • A selection of solvents of varying polarities (e.g., methanol (B129727), ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Multi-well plate (e.g., 96-well) or small vials

  • Heating and stirring apparatus

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic amine in a suitable volatile solvent (e.g., methanol or ethanol).

    • Prepare a stock solution of D-(+)-Campholic acid at the same molar concentration in the same solvent.

  • Salt Formation:

    • In each well of the multi-well plate or in separate vials, combine equimolar amounts of the racemic amine and D-(+)-Campholic acid stock solutions.

    • Evaporate the solvent to dryness to obtain the solid diastereomeric salt mixture.

  • Solvent Screening:

    • To each well/vial containing the dried salts, add a small, fixed volume of a different screening solvent or solvent mixture.

    • Heat the plate/vials to dissolve the salts, then allow to cool slowly to room temperature.

    • Observe for crystallization. Note the solvent(s) that result in the formation of a crystalline solid.

    • Analyze the solid and the supernatant (mother liquor) by a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the diastereomeric excess (d.e.) of the crystalline salt.

Protocol 2: Preparative Scale Resolution

Once an optimal solvent system is identified, the resolution can be performed on a larger scale.

Materials:

  • Racemic amine

  • D-(+)-Campholic acid

  • Optimal solvent identified in Protocol 1

  • Standard laboratory glassware (flasks, condenser, filtration apparatus)

  • Base (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve the racemic amine (1.0 equivalent) in the optimal solvent at an elevated temperature.

    • In a separate flask, dissolve D-(+)-Campholic acid (0.5 - 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common and can improve the purity of the initially crystallized salt.

    • Slowly add the warm D-(+)-Campholic acid solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a sufficient amount of a base (e.g., 2M NaOH) to deprotonate the amine and dissolve the D-(+)-Campholic acid as its salt (pH > 10).

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction, containing the salt of D-(+)-Campholic acid, can be acidified with a strong acid (e.g., 2M HCl) to precipitate the D-(+)-Campholic acid.

    • The precipitated acid can be collected by filtration, washed with cold water, and dried for reuse.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

Quantitative data from chiral resolution experiments should be systematically recorded to allow for effective comparison of different conditions. The following table provides a template for presenting such data.

Racemic CompoundResolving AgentMolar Ratio (Compound:Acid)SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Yield of Resolved Enantiomer (%)Enantiomeric Excess (e.e.) of Enantiomer (%)
Racemic Amine AD-(+)-Campholic Acid1:0.5EthanolDataDataDataData
Racemic Amine AD-(+)-Campholic Acid1:1EthanolDataDataDataData
Racemic Amine AD-(+)-Campholic Acid1:0.5MethanolDataDataDataData
Racemic Amine BD-(+)-Campholic Acid1:0.75AcetoneDataDataDataData

Note: The data in this table is illustrative. Actual experimental results will vary depending on the specific racemic compound and conditions.

Visualizations

Experimental Workflow for Chiral Resolution

G racemic_mixture Racemic Mixture (R/S-Base) salt_formation Salt Formation racemic_mixture->salt_formation resolving_agent D-(+)-Campholic Acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Base·(D)-Acid] [(S)-Base·(D)-Acid] salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor with More Soluble Diastereomeric Salt crystallization->mother_liquor In Solution isolation Isolation (Filtration) less_soluble_salt->isolation purified_salt Purified Diastereomeric Salt isolation->purified_salt liberation Liberation of Enantiomer (Base Treatment) purified_salt->liberation resolved_enantiomer Resolved Enantiomer (e.g., R-Base) liberation->resolved_enantiomer recovered_agent Recovered Resolving Agent (D-(+)-Campholic Acid) liberation->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship in Method Development

G start Start: Racemic Mixture screen_solvents Screen Solvents & Resolving Agent Stoichiometry start->screen_solvents crystallization_occurs Crystallization Occurs? screen_solvents->crystallization_occurs analyze_de Analyze Diastereomeric Excess (d.e.) of Crystals crystallization_occurs->analyze_de Yes no_crystals Adjust Conditions: Concentration, Anti-solvent, Temperature Cycling crystallization_occurs->no_crystals No high_de High d.e.? analyze_de->high_de high_de->screen_solvents No optimize_conditions Optimize Crystallization (Temperature, Cooling Rate) high_de->optimize_conditions Yes scale_up Preparative Scale Resolution optimize_conditions->scale_up liberate_enantiomer Liberate Enantiomer & Determine e.e. scale_up->liberate_enantiomer end End: Enantiomerically Enriched Product liberate_enantiomer->end no_crystals->screen_solvents

Caption: Decision-making workflow for developing a chiral resolution protocol.

Conclusion

The use of D-(+)-Campholic acid for the chiral resolution of racemic bases through diastereomeric salt formation is a powerful and effective method. The success of this technique relies on the systematic screening of solvents and crystallization conditions to maximize the difference in solubility between the two diastereomeric salts. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop and optimize efficient and scalable chiral resolution processes, ultimately leading to the isolation of enantiomerically pure compounds for various applications in research and drug development.

Application Notes and Protocols: D-Campholic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a chiral dicarboxylic acid derived from the naturally abundant and inexpensive (+)-camphor, serves as a versatile and robust starting material for the synthesis of a diverse range of chiral auxiliaries. While not typically employed directly as a chiral auxiliary, its rigid bicyclic structure and well-defined stereochemistry make it an excellent chiral scaffold for the preparation of more complex stereocontrolling agents. These derivatives, including chiral diamines, amino alcohols, and oxazolidinones, are instrumental in inducing high levels of stereoselectivity in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-derived chiral auxiliaries in asymmetric synthesis, a critical tool in the development of enantiomerically pure pharmaceuticals and other biologically active molecules.

Synthesis of Chiral Auxiliaries from this compound

The conversion of this compound into effective chiral auxiliaries is a key first step. A prominent example is the synthesis of a chiral 1,3-diamine, which can be further functionalized into a potent organocatalyst.

Protocol 1: Synthesis of a Chiral 1,3-Diamine from D-(+)-Camphoric Acid

This protocol outlines the synthesis of a chiral 1,3-diamine, a precursor to bifunctional organocatalysts, starting from D-(+)-camphoric acid.

Materials:

Procedure:

  • Formation of D-(+)-Camphoric Anhydride: A mixture of D-(+)-camphoric acid and acetic anhydride is heated under reflux for 2 hours. The solvent is then removed under reduced pressure to yield D-(+)-camphoric anhydride.

  • Synthesis of D-(+)-Camphorimide: The resulting anhydride is treated with an aqueous solution of ammonia and heated. The solid that forms is filtered and recrystallized to give D-(+)-camphorimide.

  • Reduction to the Chiral 1,3-Diamine:

    • To a suspension of lithium aluminum hydride in dry THF at 0 °C, a solution of D-(+)-camphorimide in dry THF is added dropwise.

    • The reaction mixture is then heated to reflux for 24 hours.

    • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of NaOH.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by distillation or chromatography to yield the chiral 1,3-diamine.

D_Camphoric_Acid D-(+)-Camphoric Acid Camphoric_Anhydride D-(+)-Camphoric Anhydride D_Camphoric_Acid->Camphoric_Anhydride Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Camphoric_Anhydride Camphorimide D-(+)-Camphorimide Camphoric_Anhydride->Camphorimide Heat Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Camphorimide Chiral_Diamine Chiral 1,3-Diamine Camphorimide->Chiral_Diamine Reflux LiAlH4 LiAlH₄ / Dry THF LiAlH4->Chiral_Diamine

Synthesis of a chiral 1,3-diamine from D-camphoric acid.

Applications in Asymmetric Synthesis

The chiral auxiliaries derived from this compound can be employed in a variety of asymmetric reactions to control the stereochemical outcome.

Asymmetric Michael Addition

A bifunctional thiourea (B124793) organocatalyst, synthesized from the chiral 1,3-diamine, is highly effective in catalyzing the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

This protocol is a representative example of the application of a D-camphoric acid-derived organocatalyst.

Materials:

Procedure:

  • To a solution of the chiral thiourea organocatalyst (0.1 equiv.) in toluene (1.0 mL) at room temperature, add the 1,3-dicarbonyl compound (1.2 equiv.).

  • Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene (1.0 equiv.).

  • The reaction mixture is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric and diastereomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data Summary:

The following table summarizes representative data for the asymmetric Michael addition of acetylacetone to various trans-β-nitrostyrenes using a (+)-camphoric acid-derived thiourea catalyst.

EntryNitrostyrene SubstituentYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
1H9595:592
24-Cl9696:494
34-Me9494:691
42-Cl9293:790

Data is representative and may vary based on specific reaction conditions.

Start Start Materials Reaction Michael Addition Start->Reaction Organocatalyst, Toluene, RT Quench Quenching Reaction->Quench NH₄Cl (aq) Extraction Extraction Quench->Extraction Ethyl Acetate Purification Purification Extraction->Purification Silica Gel Chromatography Analysis Analysis Purification->Analysis Chiral HPLC Product Enantioenriched Product Analysis->Product

Workflow for organocatalyzed asymmetric Michael addition.

Asymmetric Darzens Reaction

A chiral auxiliary derived from camphor (B46023) can be effectively used in the asymmetric Darzens reaction to produce glycidic esters with high diastereocontrol.

This protocol describes the synthesis of a camphor-derived auxiliary and its application in the Darzens reaction.

Materials:

  • Camphor-derived chiral auxiliary

  • Aldehyde

  • Base (e.g., sodium ethoxide)

  • Appropriate solvent (e.g., ethanol)

  • Chloroacetyl chloride

Procedure:

  • Synthesis of the Chloroacetate (B1199739) Derivative: The camphor-derived auxiliary is reacted with chloroacetyl chloride to form the corresponding chloroacetate derivative.

  • Darzens Condensation: The chloroacetate derivative is then reacted with an aldehyde in the presence of a base. The reaction typically proceeds with high diastereoselectivity.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods such as column chromatography.

Quantitative Data Summary:

The following table presents representative data for the asymmetric Darzens reaction of a camphor-derived chloroacetate with various aldehydes.

EntryAldehydeYield (%)Diastereomeric Excess (de, %)
1Benzaldehyde92>99
24-Chlorobenzaldehyde95>99
34-Methylbenzaldehyde91>99
42-Naphthaldehyde90>99

Data is representative and based on similar camphor-derived auxiliaries.

Conclusion

This compound is a readily available and cost-effective chiral starting material for the synthesis of a variety of effective chiral auxiliaries. The protocols provided demonstrate a clear pathway from this compound to valuable chiral building blocks and their successful application in highly stereoselective asymmetric reactions. The modularity in the synthesis of these auxiliaries allows for fine-tuning of their structure to optimize yield and stereoselectivity for a broad range of substrates, making them a powerful tool in modern organic synthesis, particularly in the fields of drug discovery and development. The high degree of stereocontrol achievable with these auxiliaries underscores their importance in the construction of complex chiral molecules.

Synthesis of Chiral Metal-Organic Frameworks Using D-Campholic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral Metal-Organic Frameworks (MOFs) utilizing D-Campholic acid as a building block. The inherent chirality of this compound allows for the construction of homochiral MOFs, which are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiral drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the final topology, porosity, and functionality of the MOF. This compound, a readily available and rigid chiral dicarboxylic acid, is an excellent candidate for the synthesis of robust, chiral MOFs. Its stereochemistry directly influences the formation of non-centrosymmetric crystal structures, which is a prerequisite for chirality.[1][2] The use of enantiopure ligands like this compound is a common and effective strategy to introduce chirality into the MOF structure.[2][3]

Data Presentation

The structural properties of MOFs synthesized using this compound can vary significantly depending on the metal ion and synthesis conditions. The following table summarizes key quantitative data for representative MOFs derived from this compound.

MOF DesignationMetal IonAuxiliary LigandResulting MOF FormulaCrystal SystemSpace GroupBET Surface Area (m²/g)Pore Volume (cm³/g)
1 Manganese (Mn)4,4'-bis(1-imidazolyl)biphenyl (bimb)[Mn₂(D-cam)₂(bimb)₂]n·3.5nH₂ONot SpecifiedNot SpecifiedNot ReportedNot Reported
2 Cobalt (Co)4,4'-bis(1-imidazolyl)biphenyl (bimb)[Co₂(D-cam)₂(bimb)₂]n·3.5nH₂ONot SpecifiedNot SpecifiedNot ReportedNot Reported
3 Cadmium (Cd)4,4'-bis(1-imidazolyl)biphenyl (bimb)[Cd₈(D-cam)₈(bimb)₄]nNot SpecifiedNot SpecifiedNot ReportedNot Reported
4 Indium (In)-InH(D-C₁₀H₁₄O₄)₂TetragonalP4₃2₁2High (specific value not reported)Not Reported
5 Lanthanides (Ln = Pr, Nd, Sm, Eu)-[Ln(D-cam)(NO₃)(MeOH)₂]nNot SpecifiedNot SpecifiedNot ReportedNot Reported
6 Zinc (Zn)-Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported

Data compiled from available research. "Not Reported" indicates that the specific data was not found in the cited literature.[1][4]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of MOFs. The following are representative experimental protocols for the synthesis of MOFs using D-(+)-camphoric acid and a general procedure for drug loading.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF[1]

This protocol describes a typical solvothermal synthesis of a MOF using zinc nitrate (B79036) and D-(+)-camphoric acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • D-(+)-camphoric acid (D-H₂cam)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of zinc nitrate hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Add 0.100 g (0.5 mmol) of D-(+)-camphoric acid to the solution.

  • Seal the vial tightly and place it in a preheated oven at 85°C.

  • Maintain the reaction temperature for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, block-shaped crystals should have formed.[1]

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.[1]

  • Dry the crystals under vacuum at 60°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Chiral 1D Cobalt(II) Coordination Polymer[5]

This protocol can be adapted for this compound to obtain the corresponding chiral structure.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • D-(+)-camphoric acid (D-H₂cam)

  • 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bimb)

  • Deionized water

Procedure:

  • Prepare a mixture of CoCl₂·6H₂O (0.1 mmol, 23.8 mg), D-H₂cam (0.1 mmol, 20.0 mg), and 1,4-bimb (0.1 mmol, 26.4 mg).[5]

  • Dissolve the mixture in 10 mL of deionized water in a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat to 160 °C for 72 hours.[5]

  • Slowly cool the autoclave to room temperature over a period of 24 hours.

  • Collect the pink block-shaped crystals by filtration, wash with deionized water, and air dry.[5]

Protocol 3: Solvothermal Synthesis of a Homochiral Lanthanide MOF[5]

This protocol details the synthesis of a homochiral lanthanide MOF using D-(+)-camphoric acid.

Materials:

  • Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O; Ln = Pr, Nd, Sm, Eu)

  • D-(+)-camphoric acid (D-H₂cam)

  • Methanol (B129727) (MeOH)

Procedure:

  • Prepare a mixture of Ln(NO₃)₃·6H₂O (0.1 mmol) and D-H₂cam (0.1 mmol, 20.0 mg).[5]

  • Dissolve the mixture in 10 mL of methanol in a 20 mL glass vial.

  • Seal the vial and heat at 120 °C for 48 hours.[5]

  • Allow the vial to cool to room temperature.

  • Collect the resulting crystals.

Protocol 4: Drug Loading into a Camphoric Acid MOF (Example: Ibuprofen)[1]

This protocol provides a general procedure for encapsulating a drug molecule within the pores of a camphoric acid-derived MOF.

Materials:

Procedure:

  • Activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules from the pores. The specific activation temperature and time will depend on the thermal stability of the MOF.[1]

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).[1]

  • Immerse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 5 mL).[1]

  • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a small amount of fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40°C).

  • Determine the amount of loaded ibuprofen by analyzing the concentration of the supernatant before and after the loading process using UV-Vis spectroscopy or by digesting the loaded MOF and analyzing the drug content via HPLC.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound-based MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) dissolve Dissolve Reactants in Solvent metal_salt->dissolve d_campholic_acid This compound d_campholic_acid->dissolve solvent Solvent (e.g., DMF/Ethanol) solvent->dissolve seal_heat Seal Vial & Heat (e.g., 85°C, 48h) dissolve->seal_heat Self-Assembly cool Cool to Room Temperature seal_heat->cool collect_crystals Collect Crystals (Decantation/Filtration) cool->collect_crystals wash_dmf Wash with DMF collect_crystals->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry product Final MOF Product dry->product

Caption: Solvothermal synthesis workflow for a this compound-based MOF.

Drug_Loading_Workflow cluster_activation MOF Activation cluster_loading Drug Encapsulation cluster_isolation Isolation of Drug-Loaded MOF mof Synthesized MOF activate Activate MOF (Heating under Vacuum) mof->activate immerse_stir Immerse Activated MOF & Stir (24-48h) activate->immerse_stir drug_solution Prepare Drug Solution (e.g., Ibuprofen in Ethanol) drug_solution->immerse_stir collect Collect by Centrifugation or Filtration immerse_stir->collect wash Wash with Ethanol collect->wash dry Dry under Vacuum wash->dry final_product Drug-Loaded MOF dry->final_product

References

Application Notes and Protocols for the Synthesis of Chiral Polymers from D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a chiral dicarboxylic acid derived from the naturally abundant D-camphor, is a valuable building block in the synthesis of advanced chiral polymers. Its rigid, bicyclic structure imparts exceptional stereochemical properties to the resulting macromolecules. This makes them highly effective in applications requiring enantioselective recognition, such as chiral separations and targeted drug delivery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of chiral polyesters and polyamides, highlighting their potential in cutting-edge research and development.

Applications in Chiral Recognition and Enantioselective Separation

Chiral polymers derived from this compound are extensively used as chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for the separation of racemic mixtures.[1] The inherent chirality of the campholic acid monomer creates a chiral environment within the polymer matrix, facilitating differential interactions with enantiomers.[1]

Chiral Polyamides as CSPs for HPLC

Polyamides synthesized from this compound and various aromatic diamines demonstrate excellent chiral recognition capabilities.[1] The rigidity of the camphor (B46023) backbone, combined with the potential for hydrogen bonding and π-π stacking interactions with analytes, contributes to effective enantioseparation.[1] These polymers can be coated onto a silica (B1680970) support to create CSPs for HPLC. The performance of these CSPs is then evaluated by their ability to separate a wide range of racemic compounds, including crucial pharmaceutical drugs and their intermediates.[1]

Applications in Chiral Drug Delivery Systems

The chirality of drug molecules is a critical factor influencing their pharmacological activity.[1] Chiral polymers synthesized from this compound can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.[1] The enantioselective interactions between the chiral polymer matrix and the encapsulated drug can lead to differential release rates for different enantiomers or improved loading of a specific enantiomer.[1]

Biodegradable Polyesters for Drug Delivery

Polyesters based on this compound are promising candidates for biodegradable drug delivery systems. Their ester linkages are susceptible to hydrolysis, allowing for the gradual release of an encapsulated drug.[1] The chiral nature of the polymer can influence both the degradation rate and the release kinetics of chiral drugs. These polymers can be formulated into nanoparticles or microparticles using techniques such as nanoprecipitation or emulsion solvent evaporation.[1]

Data Presentation

Physicochemical Properties of Chiral Polyesters from (+)-Camphoric Acid

The following table summarizes the molecular weight data and thermal properties of polyesters synthesized from (+)-camphoric acid and various diols. This data is adapted from research by Skaria et al. (2019), published by The Royal Society of Chemistry.

Diol Co-monomerCatalystYield (%)Biobased Content (%)M_n (Da)M_w (Da)PDI (Đ)T_g (°C)
Ethylene glycolSb_2O_3 / p-TSA8910016,80061,5003.751
Ethylene glycolp-TSA9310020,20075,7003.751
1,3-Propanediolp-TSA9010013,30045,9003.433
1,4-Butanediolp-TSA8610010,70028,6002.725
1,5-Pentanediolp-TSA811007,30019,6002.73
1,6-Hexanediolp-TSA8510010,90029,1002.7-16
Erythritanp-TSA8010010,30031,1003.0100
Isosorbidep-TSA751008,90024,5002.8125

Data sourced from Skaria et al., Green Chemistry, 2019, 21, 1038-1044.

Experimental Protocols

Protocol 1: Synthesis of (-)-Camphoroyl Chloride

This protocol details the conversion of (-)-camphoric acid to its diacid chloride, a key intermediate for interfacial polymerization.

Materials:

  • (-)-Camphoric acid (10.0 g, 0.05 mol)

  • Thionyl chloride (22 mL, 0.3 mol)

  • Dry toluene (B28343)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add (-)-camphoric acid.

  • Carefully add thionyl chloride to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The solid (-)-camphoric acid will gradually dissolve.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add 50 mL of dry toluene to the residue and evaporate again. Repeat this step twice.[2] The resulting (-)-camphoroyl chloride can be used directly in the next step.

Protocol 2: Synthesis of Chiral Polyamide via Interfacial Polycondensation

This protocol describes the synthesis of a chiral polyamide from (-)-camphoroyl chloride and p-phenylenediamine (B122844).

Materials:

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve p-phenylenediamine and sodium carbonate in 100 mL of distilled water. Stir until all solids are dissolved.[2]

  • Organic Phase Preparation: In a separate beaker, dissolve (-)-camphoroyl chloride in 100 mL of dichloromethane.[2]

  • Polymerization: Vigorously stir the aqueous phase using a high-speed stirrer. Rapidly pour the organic phase into the stirring aqueous phase. A precipitate of the polyamide will form immediately at the interface.[2] Continue stirring for 15-20 minutes to ensure the reaction is complete.[2]

  • Polymer Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the collected polymer thoroughly with distilled water to remove any unreacted diamine and sodium carbonate.[2]

    • Wash the polymer with methanol to remove dichloromethane and low molecular weight oligomers.[2]

    • Dry the purified polyamide in a vacuum oven at 60 °C overnight.[2]

Protocol 3: Synthesis of Chiral Polyester (B1180765) via Direct Polycondensation

This protocol outlines the synthesis of a chiral polyester from (-)-camphoric acid and a diol (e.g., 1,4-butanediol).

Materials:

  • (-)-Camphoric acid (10.0 g, 0.05 mol)

  • 1,4-Butanediol (5.4 g, 0.06 mol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (100 mL)

Procedure:

  • In a reaction flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap, combine (-)-camphoric acid, 1,4-butanediol, and a catalytic amount of p-toluenesulfonic acid.

  • Add 100 mL of toluene to the flask to facilitate the removal of water via azeotropic distillation.[2]

  • Heat the mixture to reflux under a gentle flow of nitrogen. Water will be collected in the Dean-Stark trap.[2]

  • Continue the reaction for 4-6 hours, or until no more water is collected.[2]

  • Remove the toluene by distillation.

  • Increase the temperature to 180-200 °C and apply a vacuum (around 1 mmHg) for another 4-6 hours to drive the polymerization to completion by removing excess diol and other volatile byproducts.[2]

  • Cool the reaction mixture to room temperature and dissolve the resulting polyester in a suitable solvent for further characterization.

Visualizations

Experimental Workflows

Synthesis of (-)-Camphoroyl Chloride cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product Camphoric Acid Camphoric Acid Reflux Reflux Camphoric Acid->Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reflux Rotary Evaporation Rotary Evaporation Reflux->Rotary Evaporation Toluene Wash Toluene Wash Rotary Evaporation->Toluene Wash Camphoroyl Chloride Camphoroyl Chloride Toluene Wash->Camphoroyl Chloride

Caption: Workflow for the synthesis of (-)-camphoroyl chloride.

Interfacial Polycondensation of Chiral Polyamide cluster_phases Phase Preparation cluster_polymerization Polymerization cluster_isolation Isolation & Purification cluster_product Product Aqueous Phase Aqueous Phase (Diamine + Na2CO3) Vigorous Stirring Vigorous Stirring Aqueous Phase->Vigorous Stirring Organic Phase Organic Phase (Camphoroyl Chloride) Organic Phase->Vigorous Stirring Filtration Filtration Vigorous Stirring->Filtration Water Wash Water Wash Filtration->Water Wash Methanol Wash Methanol Wash Water Wash->Methanol Wash Vacuum Drying Vacuum Drying Methanol Wash->Vacuum Drying Chiral Polyamide Chiral Polyamide Vacuum Drying->Chiral Polyamide

Caption: Workflow for chiral polyamide synthesis.

Direct Polycondensation of Chiral Polyester cluster_reactants Reactants cluster_reaction Reaction Stages cluster_product Product Camphoric Acid Camphoric Acid Azeotropic Distillation Azeotropic Distillation Camphoric Acid->Azeotropic Distillation Diol Diol Diol->Azeotropic Distillation Catalyst Catalyst Catalyst->Azeotropic Distillation Melt Polycondensation Melt Polycondensation (High Temp & Vacuum) Azeotropic Distillation->Melt Polycondensation Chiral Polyester Chiral Polyester Melt Polycondensation->Chiral Polyester

Caption: Workflow for chiral polyester synthesis.

References

Application Notes and Protocols for Enantioselective Synthesis Using D-Camphoric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of D-camphor derivatives, specifically focusing on protocols analogous to those developed for the closely related and well-documented D-camphoric acid, in enantioselective synthesis. D-camphoric acid, a readily available chiral dicarboxylic acid, serves as a versatile starting material for the synthesis of various chiral ligands and auxiliaries.[1] Its rigid bicyclic structure is instrumental in creating a well-defined chiral environment, which is crucial for inducing high levels of stereoselectivity in chemical reactions.[1] The transformation of D-camphoric acid into derivatives such as diamines and amino alcohols allows for their use in a broad range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.[1]

While specific protocols for D-Campholic acid derivatives are not extensively documented in the reviewed literature, the principles of employing chiral auxiliaries and ligands from the camphor (B46023) family are well-established. The following protocols for the synthesis of a D-camphoric acid-derived chiral diamine and its application as an organocatalyst in an asymmetric Michael addition serve as a representative example of the methodologies applicable to camphor-derived chiral building blocks.

Part 1: Synthesis of a Chiral Diamine Ligand from D-(+)-Camphoric Acid

A key application of D-(+)-camphoric acid is its conversion into chiral diamines, which can serve as precursors for bifunctional organocatalysts.[1] This protocol outlines the synthesis of a chiral 1,3-diamine from D-(+)-camphoric acid.

Experimental Protocol: Synthesis of a Bifunctional 1,3-Diamine Organocatalyst Precursor

Materials:

Procedure:

  • Formation of D-(+)-Camphoric Anhydride: A mixture of D-(+)-camphoric acid and acetic anhydride is heated under reflux for 2 hours. The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure to yield D-(+)-camphoric anhydride, which can be purified by recrystallization or used directly.

  • Formation of the Imide: The anhydride is then reacted with a concentrated ammonia solution to form the corresponding imide.

  • Reduction to the Diamine: The imide is subsequently reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF to yield the chiral 1,3-diamine.

  • Purification: The crude diamine is purified by column chromatography on silica gel.

G cluster_synthesis Synthesis of Chiral Diamine D-Camphoric_Acid D-(+)-Camphoric Acid Anhydride D-(+)-Camphoric Anhydride D-Camphoric_Acid->Anhydride Acetic Anhydride, Reflux Imide Camphor Imide Anhydride->Imide NH₃ solution Diamine Chiral 1,3-Diamine Imide->Diamine LiAlH₄, THF

Fig. 1: Synthesis workflow for a chiral diamine from D-(+)-camphoric acid.

Part 2: Application in Enantioselective Michael Addition

The synthesized chiral diamine can be utilized as a precursor for a bifunctional thiourea (B124793) organocatalyst, which is effective in promoting enantioselective conjugate additions.

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone (B45752) to trans-β-Nitrostyrene

Materials:

  • Synthesized chiral 1,3-diamine

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA) for Boc-deprotection if applicable

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: The chiral 1,3-diamine is reacted with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in a suitable solvent to form the corresponding bifunctional thiourea organocatalyst.

  • Michael Addition Reaction: In a reaction vessel under an inert atmosphere, the thiourea organocatalyst (10 mol%) is dissolved in anhydrous toluene. trans-β-Nitrostyrene (0.4 mmol) is added, followed by acetylacetone (0.8 mmol).

  • Reaction Conditions: The reaction mixture is stirred at -25 °C for 72 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.[1]

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

G cluster_catalysis Asymmetric Michael Addition Reactants trans-β-Nitrostyrene + Acetylacetone Reaction Toluene, -25°C, 72h Reactants->Reaction Catalyst Chiral Thiourea Organocatalyst (10 mol%) Catalyst->Reaction Product Enantioenriched Michael Adduct Reaction->Product Analysis Purification & Chiral HPLC Analysis Product->Analysis G cluster_logic Logical Flow of Enantioselection Chiral_Source D-Camphoric Acid (Chiral Pool) Chiral_Catalyst Bifunctional Thiourea Organocatalyst Chiral_Source->Chiral_Catalyst Synthesis Transition_State Diastereomeric Transition States Chiral_Catalyst->Transition_State Dual Activation Product Enantioenriched Product Transition_State->Product Lower Energy Pathway Favored

References

Application Notes and Protocols: The Use of D-Campholic Acid in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a chiral dicarboxylic acid derived from the naturally abundant (+)-camphor, serves as a versatile and cost-effective building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, making it an excellent starting material for the synthesis of various chiral auxiliaries, ligands, and catalysts. These chiral entities are instrumental in controlling the stereochemical outcome of key carbon-carbon bond-forming reactions, which are fundamental to the total synthesis of complex natural products and pharmaceutical agents.

These application notes provide detailed protocols for the preparation of chiral auxiliaries derived from this compound and their application in key asymmetric transformations relevant to natural product synthesis, including Michael additions, Diels-Alder reactions, and aldol (B89426) additions.

I. Synthesis of a D-Camphoric Acid-Derived Chiral Diamine Auxiliary

A primary application of D-camphoric acid is its conversion into chiral diamines. These diamines are valuable precursors for bifunctional organocatalysts, which can be employed in a variety of asymmetric transformations.

Experimental Protocol: Synthesis of a Chiral 1,3-Diamine from D-(+)-Camphoric Acid

This protocol outlines the synthesis of a chiral 1,3-diamine, which can be further functionalized to create organocatalysts.

Materials:

Procedure:

  • Formation of D-(+)-Camphoric Anhydride: A mixture of D-(+)-camphoric acid and acetic anhydride is heated under reflux for 2 hours. The solvent is then removed under reduced pressure to yield D-(+)-camphoric anhydride.

  • Synthesis of D-(+)-Camphorimide: The resulting anhydride is treated with an aqueous solution of ammonia and heated. The solid product is collected by filtration and recrystallized to give D-(+)-camphorimide.

  • Reduction to the Chiral 1,3-Diamine:

    • To a suspension of lithium aluminum hydride in dry THF at 0 °C under an inert atmosphere, a solution of D-(+)-camphorimide in dry THF is added dropwise.

    • The reaction mixture is then heated to reflux for 24 hours.

    • After cooling to 0 °C, the reaction is quenched by the sequential addition of water and a 15% aqueous solution of NaOH.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography on silica gel to yield the chiral 1,3-diamine.

G cluster_0 Synthesis of Chiral Diamine from this compound A D-(+)-Campholic Acid B D-(+)-Camphoric Anhydride A->B Acetic anhydride, reflux C D-(+)-Camphorimide B->C aq. NH3, heat D Chiral 1,3-Diamine C->D 1. LiAlH4, THF, reflux 2. Quench (H2O, NaOH)

Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine.

II. Application in Asymmetric Michael Addition

The chiral diamine synthesized from D-camphoric acid can be converted into a bifunctional thiourea (B124793) organocatalyst. Such catalysts are highly effective in promoting asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity and diastereoselectivity.[1]

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Chiral 1,3-diamine-derived thiourea catalyst

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • trans-β-Nitrostyrene

  • Toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral thiourea organocatalyst (0.1 equivalents) in toluene (1.0 mL) at room temperature, add the 1,3-dicarbonyl compound (1.2 equivalents).

  • Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene (1.0 equivalent).

  • The reaction mixture is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric and diastereomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data
EntryCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1104895>99:198

Data is representative for the reaction between acetylacetone (B45752) and trans-β-nitrostyrene using a generic camphor-derived thiourea catalyst.

G cluster_1 Asymmetric Michael Addition Workflow A Reactants: - 1,3-Dicarbonyl Compound - trans-β-Nitrostyrene C Reaction in Toluene (Room Temperature) A->C B Chiral Thiourea Catalyst (derived from this compound) B->C D Quenching (aq. NH4Cl) & Workup C->D E Purification (Column Chromatography) D->E F Chiral Michael Adduct E->F

Caption: General workflow for an asymmetric Michael addition.

III. Application in Asymmetric Diels-Alder Reaction

Chiral auxiliaries derived from the camphor (B46023) backbone, such as those that can be conceptually derived from this compound, are effective in controlling the stereochemistry of Diels-Alder reactions. The rigid structure of the auxiliary shields one face of the dienophile, directing the approach of the diene.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a representative example of an asymmetric Diels-Alder reaction using a camphor-derived chiral auxiliary attached to a dienophile.

Materials:

  • N-acryloyl chiral auxiliary (derived from a this compound amino alcohol)

  • Cyclopentadiene (B3395910) (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl chiral auxiliary (1.0 equivalent) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Et₂AlCl (1.1 equivalents) dropwise and stir the mixture at -78 °C for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The auxiliary can be cleaved to yield the chiral carboxylic acid.

Quantitative Data
EntryLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (endo/exo)
1Et₂AlCl-7892>99:1

Data is representative for a Diels-Alder reaction using a generic camphor-derived auxiliary.

G cluster_2 Asymmetric Diels-Alder Logical Flow A This compound (Chiral Source) B Chiral Auxiliary A->B C N-Acryloyl Dienophile B->C D Lewis Acid Complexation C->D E Facial Shielding of Dienophile D->E F Stereoselective [4+2] Cycloaddition E->F G Chiral Cycloadduct F->G H Auxiliary Cleavage G->H I Enantiopure Product H->I

Caption: Logical flow of stereochemical induction in a Diels-Alder reaction.

IV. Application in Asymmetric Aldol Addition

Chiral oxazolidinones, which can be synthesized from amino alcohols derived from D-camphoric acid, are powerful auxiliaries for asymmetric aldol reactions. They allow for the synthesis of syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Addition

Materials:

  • N-propionyl-oxazolidinone (derived from a this compound amino alcohol)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde (B42025)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-propionyl-oxazolidinone (1.0 equivalent) in CH₂Cl₂ at 0 °C, add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of DIPEA (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled benzaldehyde (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of MeOH, followed by the slow addition of a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The product can be purified by flash column chromatography.

Quantitative Data
EntryAldehydeYield (%)Diastereomeric Ratio (syn/anti)
1Benzaldehyde85>99:1

Data is representative for an Evans' type aldol reaction.

Conclusion

This compound is a readily available and highly effective chiral starting material for the synthesis of a range of chiral auxiliaries and catalysts. The protocols provided herein demonstrate practical pathways for the application of these this compound derivatives in key asymmetric transformations that are crucial for the synthesis of complex chiral molecules, including natural products. The modular nature of these auxiliaries allows for tuning of their structure to optimize yield and stereoselectivity for a variety of substrates, making them a powerful tool for drug discovery and development.

References

Application Notes and Protocols: D-Campholic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical and chemical industries. Enantiomers of a chiral molecule can exhibit vastly different physiological activities, making the accurate assessment of enantiomeric excess (ee) essential. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers a powerful and reliable method for this purpose. This technique relies on the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers. These diastereomers possess distinct chemical and physical properties, leading to separate, quantifiable signals in the NMR spectrum.

D-Campholic acid, a readily available and structurally rigid chiral molecule, serves as an excellent CDA. Its carboxylic acid functionality can be activated and reacted with chiral alcohols or amines to form stable diastereomeric esters or amides, respectively. The distinct magnetic environments created by the chiral backbone of this compound in these diastereomers result in chemical shift non-equivalence (Δδ) for the protons of the original enantiomers, allowing for the determination of their relative proportions.

Principle of Chiral Discrimination by this compound

The fundamental principle involves the reaction of a racemic or enantiomerically enriched analyte (e.g., a chiral alcohol or amine) with an enantiomerically pure this compound derivative, typically the acid chloride. This reaction creates a mixture of diastereomers. Due to the different spatial arrangements of the substituents in the diastereomers, the protons in the analyte moiety experience different shielding or deshielding effects from the this compound backbone. This results in different chemical shifts (δ) in the ¹H NMR spectrum for the corresponding protons in each diastereomer. The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer.

Experimental Protocols

Protocol 1: Synthesis of D-Campholoyl Chloride

To react this compound with chiral alcohols or amines, it must first be converted to a more reactive species, D-campholoyl chloride.

Materials:

  • D-(+)-Camphoric acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) (if using oxalyl chloride)

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • In a fume hood, place D-(+)-camphoric acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual SOCl₂, add anhydrous toluene (B28343) to the flask and evaporate again. Repeat this step twice.

  • The resulting D-campholoyl chloride is typically used immediately in the next step without further purification.

Procedure using Oxalyl Chloride:

  • In a fume hood, suspend D-(+)-camphoric acid (1.0 eq) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution ceases.

  • The solvent and excess reagent can be removed under reduced pressure to yield D-campholoyl chloride.

Protocol 2: Derivatization of a Chiral Alcohol with D-Campholoyl Chloride

Materials:

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add a base such as triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • In a separate vial, dissolve D-campholoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Slowly add the D-campholoyl chloride solution to the alcohol solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a small amount of water.

  • If pyridine was used as the solvent, remove it under reduced pressure. If DCM was used, wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude diastereomeric ester mixture in CDCl₃ and transfer to an NMR tube for analysis.

Protocol 3: Derivatization of a Chiral Amine with D-Campholoyl Chloride

Materials:

  • Racemic or enantiomerically enriched chiral primary or secondary amine

  • D-Campholoyl chloride (freshly prepared)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • NMR tube

  • Deuterated chloroform (CDCl₃)

Procedure:

  • In a clean, dry vial, dissolve the chiral amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • In a separate vial, dissolve D-campholoyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the D-campholoyl chloride solution to the amine solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Dissolve the resulting crude diastereomeric amide mixture in CDCl₃ for NMR analysis.

Protocol 4: NMR Data Acquisition and Analysis
  • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Identify a well-resolved signal corresponding to a proton (or a group of protons) in the analyte moiety that shows clear separation for the two diastereomers. Protons alpha to the newly formed ester or amide linkage are often good candidates.

  • Carefully integrate the separated signals corresponding to each diastereomer (let the integrals be I₁ and I₂).

  • Calculate the diastereomeric ratio (dr) as I₁ : I₂.

  • The enantiomeric excess (ee) of the original analyte can be calculated using the following formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Data Presentation

The following tables present hypothetical but realistic ¹H NMR data for the diastereomeric derivatives of representative chiral analytes with this compound. The chemical shift differences (Δδ) are indicative of the degree of chiral discrimination.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of Chiral Alcohols with this compound

Chiral AlcoholAnalyte ProtonDiastereomer 1 (R-Alcohol-D-Camphorate) δ (ppm)Diastereomer 2 (S-Alcohol-D-Camphorate) δ (ppm)Δδ (ppm)
1-Phenylethanol-CH(Ph)CH1.52 (d)1.58 (d)0.06
1-Phenylethanol-CH (Ph)CH₃5.95 (q)6.05 (q)0.10
2-Butanol-CH(CH₃)CH0.95 (t)0.92 (t)0.03
2-Butanol-CH (CH₃)CH₂CH₃4.85 (m)4.93 (m)0.08

Table 2: Illustrative ¹H NMR Data for Diastereomeric Amides of Chiral Amines with this compound

Chiral AmineAnalyte ProtonDiastereomer 1 (R-Amine-D-Camphoramide) δ (ppm)Diastereomer 2 (S-Amine-D-Camphoramide) δ (ppm)Δδ (ppm)
α-Phenylethylamine-CH(Ph)CH1.48 (d)1.55 (d)0.07
α-Phenylethylamine-CH (Ph)CH₃5.25 (q)5.38 (q)0.13
2-Aminobutane-CH(NH)CH ₂CH₃1.50 (m)1.56 (m)0.06
2-Aminobutane-CH (NH)CH₂CH₃4.10 (m)4.21 (m)0.11

Note: The specific chemical shifts and Δδ values will vary depending on the solvent, temperature, and the specific structure of the analyte.

Visualizations

Derivatization_Workflow cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products cluster_analysis Analysis racemate Racemic Analyte (R-XH & S-XH) (Alcohol or Amine) reaction Reaction (Pyridine or Et3N) racemate->reaction cda D-Campholoyl Chloride cda->reaction diastereomers Diastereomeric Mixture (R-X-D-Camphorate & S-X-D-Camphorate) reaction->diastereomers nmr ¹H NMR Spectroscopy diastereomers->nmr quantification Integration & ee Calculation nmr->quantification

Caption: Experimental workflow for ee determination using this compound.

Chiral_Discrimination_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_diastereomers Diastereomers after Derivatization enantiomer_R R-Enantiomer nmr_enantiomers Identical NMR Spectra (Single Signal) enantiomer_R->nmr_enantiomers δR derivatization + this compound Derivative enantiomer_S S-Enantiomer enantiomer_S->nmr_enantiomers δS = δR diastereomer_R R-Analyte-D-CDA nmr_diastereomers Distinct NMR Spectra (Two Signals) diastereomer_R->nmr_diastereomers δ(R,D) diastereomer_S S-Analyte-D-CDA diastereomer_S->nmr_diastereomers δ(S,D) ≠ δ(R,D)

Caption: Principle of NMR chiral discrimination.

Applications of D-Campholic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Campholic acid, a readily available and cost-effective chiral building block derived from the natural product D-camphor, has emerged as a versatile precursor for a wide range of chiral ligands and auxiliaries in asymmetric catalysis. While not typically employed directly as a catalyst, its rigid bicyclic structure provides a well-defined chiral scaffold that, when incorporated into derivative molecules, can induce high levels of stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key asymmetric reactions, including Michael additions, Diels-Alder reactions, and aldol (B89426) reactions.

Asymmetric Michael Addition using a this compound-Derived Chiral Diamine

One of the most effective applications of this compound is its conversion into chiral diamines, which can be further functionalized to create powerful bifunctional organocatalysts.[1] These catalysts have demonstrated high efficacy in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.

Application Note:

A chiral 1,3-diamine synthesized from D-camphoric acid can be transformed into a bifunctional thiourea (B124793) organocatalyst. This catalyst concurrently activates both the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (a nitroolefin) through hydrogen bonding. The rigid camphor (B46023) backbone of the catalyst creates a specific three-dimensional environment that directs the approach of the reactants, leading to high diastereo- and enantioselectivity in the resulting Michael adduct.[2] This methodology is particularly valuable for the synthesis of enantioenriched γ-nitrocarbonyl compounds, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Quantitative Data Summary:

The following table summarizes representative data for the asymmetric Michael addition of 1,3-dicarbonyl compounds to various trans-β-nitrostyrenes using a chiral thiourea catalyst derived from D-camphoric acid.

Entry1,3-Dicarbonyl Compoundtrans-β-NitrostyreneYield (%)dr (syn:anti)ee (%) (syn)
1Acetylacetonetrans-β-nitrostyreneup to 9893:7up to 74
2Dibenzoylmethane4-Chloro-trans-β-nitrostyreneHighGoodHigh
3Acetylacetone4-Methoxy-trans-β-nitrostyreneHighGoodHigh

Data compiled from representative literature.[1]

Experimental Protocols:

Protocol 1.1: Synthesis of Chiral 1,3-Diamine from D-Camphoric Acid [1]

This protocol outlines the synthesis of the chiral diamine precursor from D-camphoric acid.

Materials:

Procedure:

  • Formation of D-Camphoric Anhydride: A mixture of D-camphoric acid and acetic anhydride is heated under reflux for 2 hours. The solvent is then removed under reduced pressure to yield D-camphoric anhydride.

  • Synthesis of D-Camphorimide: The resulting anhydride is treated with an aqueous solution of ammonia and heated. The solid that forms is filtered and recrystallized to give D-camphorimide.

  • Reduction to the Chiral 1,3-Diamine: To a suspension of lithium aluminum hydride in dry THF at 0 °C, a solution of D-camphorimide in dry THF is added dropwise. The reaction mixture is then heated to reflux for 24 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield the chiral 1,3-diamine.

Protocol 1.2: Asymmetric Michael Addition [1]

This protocol describes the general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using the derived bifunctional thiourea catalyst.

Materials:

Procedure:

  • To a solution of the chiral thiourea organocatalyst in toluene at room temperature, add the 1,3-dicarbonyl compound.

  • Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC analysis.

Visualizations:

Synthesis_Workflow DCamphoricAcid This compound Anhydride D-Camphoric Anhydride DCamphoricAcid->Anhydride Acetic Anhydride, Reflux Imide D-Camphorimide Anhydride->Imide aq. NH3, Heat Diamine Chiral 1,3-Diamine Imide->Diamine 1. LiAlH4, THF 2. H2O, NaOH Catalyst Bifunctional Thiourea Organocatalyst Diamine->Catalyst Functionalization

Caption: Synthetic workflow for the preparation of a bifunctional organocatalyst from this compound.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_activation Dual Activation cluster_transition_state Stereoselective C-C Bond Formation cluster_product Product Release Dicarbonyl 1,3-Dicarbonyl ActivatedComplex Ternary Complex (Hydrogen Bonding) Dicarbonyl->ActivatedComplex Nitroolefin Nitroolefin Nitroolefin->ActivatedComplex Catalyst Chiral Thiourea Catalyst Catalyst->ActivatedComplex TransitionState Diastereomeric Transition States ActivatedComplex->TransitionState Favored facial attack Product Enantioenriched Michael Adduct TransitionState->Product RegeneratedCatalyst Regenerated Catalyst TransitionState->RegeneratedCatalyst

Caption: Proposed mechanism of the asymmetric Michael addition catalyzed by a this compound-derived thiourea.

Asymmetric Diels-Alder Reaction using a Camphor-Derived Chiral Auxiliary

Camphor-derived auxiliaries, such as Oppolzer's sultam, are highly effective in controlling the stereochemistry of Diels-Alder reactions.[3] These auxiliaries are temporarily attached to the dienophile, directing the approach of the diene to one face and leading to the formation of a single enantiomer of the cycloadduct.

Application Note:

The rigid bicyclic structure of the camphor-derived sultam auxiliary effectively shields one face of the attached dienophile (e.g., an acrylate). This steric hindrance is often enhanced by the chelation of a Lewis acid to both the carbonyl oxygen of the dienophile and a heteroatom on the auxiliary, creating a rigid, planar five-membered ring. This conformation locks the dienophile in a specific orientation, presenting a highly differentiated steric environment and forcing the incoming diene to approach from the less hindered face.[3]

Quantitative Data Summary:

The following table summarizes the performance of an N-acryloyl camphor-sultam auxiliary in Lewis acid-catalyzed Diels-Alder reactions with various dienes.

EntryDieneLewis AcidYield (%)dr (endo:exo)ee (%) (endo)
1Cyclopentadiene (B3395910)Et₂AlCl>90>95:5>98
21,3-ButadieneTiCl₄>85>90:10>95
3IsopreneEt₂AlCl>90>95:5>98

Data compiled from representative literature.[4]

Experimental Protocols:

Protocol 2.1: Synthesis of N-Acryloyl Camphor-Sultam [3]

Materials:

Procedure:

  • Synthesis of (+)-Camphor-Sultam: (+)-Camphor-10-sulfonyl chloride is converted to the corresponding azide by reaction with sodium azide. Subsequent reduction of the azide with LiAlH₄ in anhydrous THF yields the (+)-camphor-sultam.

  • N-Acryloylation: To a solution of (+)-camphor-sultam in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equivalents). Then, add acryloyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Purify the product by chromatography.

Protocol 2.2: Asymmetric Diels-Alder Reaction [3]

Materials:

  • N-Acryloyl-(+)-camphor-sultam (1.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 equiv.)

  • Freshly cracked cyclopentadiene (3.0 equiv.)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Cool a solution of N-acryloyl-(+)-camphor-sultam in anhydrous CH₂Cl₂ to -78 °C under an inert atmosphere.

  • Add diethylaluminum chloride dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene dropwise and stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

  • The chiral auxiliary can be removed by hydrolysis or reduction to yield the desired chiral carboxylic acid or alcohol, respectively.

Visualizations:

Diels_Alder_Workflow CamphorSultam Camphor Sultam Auxiliary AcryloylSultam N-Acryloyl Camphor Sultam CamphorSultam->AcryloylSultam Acryloylation Cycloadduct Diastereomerically Pure Cycloadduct AcryloylSultam->Cycloadduct Diene Diene Diene->Cycloadduct LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->Cycloadduct Catalyst FinalProduct Enantiopure Product Cycloadduct->FinalProduct Auxiliary Cleavage

Caption: Experimental workflow for the asymmetric Diels-Alder reaction using a camphor-derived auxiliary.

Asymmetric Aldol Reaction using a Camphor-Derived Chiral Auxiliary

Camphor-derived oxazolidinones have been successfully employed as chiral auxiliaries in asymmetric aldol reactions, providing access to β-hydroxy carbonyl compounds with high levels of diastereoselectivity.

Application Note:

N-acyloxazolidinones derived from camphor can be converted to their corresponding boron enolates. The rigid structure of the camphor-based auxiliary, in combination with the chelation to the boron center, creates a highly organized transition state. This directs the attack of the enolate onto the aldehyde from a specific face, leading to the formation of predominantly one diastereomer of the aldol adduct. The stereochemical outcome (syn or anti) can often be controlled by the choice of reagents and reaction conditions.

Quantitative Data Summary:

The following table presents typical results for the asymmetric aldol reaction of an N-propionyl camphor-based oxazolidinone with various aldehydes.

EntryAldehydeYield (%)dr (syn:anti)
1Benzaldehyde>90>95:5
2Isobutyraldehyde>85>98:2
3Acetaldehyde>80>90:10

Data is representative of typical outcomes for this class of reaction.

Experimental Protocol:

Protocol 3.1: Asymmetric Boron-Mediated Aldol Reaction [5]

Materials:

  • N-Propionyl camphor-derived oxazolidinone (1.0 equiv.)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.)

  • Aldehyde (1.2 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (B129727)

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.

  • Cool the reaction mixture back down to -78 °C and add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • After stirring vigorously for 1 hour, dilute the mixture with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry and concentrate.

  • Purify the product by flash chromatography.

Visualizations:

Aldol_Stereocontrol cluster_enolate Enolate Formation cluster_addition Diastereoselective Addition cluster_product Product Formation AcylOxazolidinone N-Acyl Camphor Oxazolidinone BoronEnolate Chelated Boron Enolate AcylOxazolidinone->BoronEnolate Bu2BOTf, DIPEA ZimmermanTraxler Zimmerman-Traxler Transition State BoronEnolate->ZimmermanTraxler Facial Selection Aldehyde Aldehyde Aldehyde->ZimmermanTraxler AldolAdduct Diastereomerically Enriched Aldol Adduct ZimmermanTraxler->AldolAdduct

References

Application Notes and Protocols for the Large-Scale Industrial Synthesis of D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Campholic acid, a dicarboxylic acid derived from D-camphor, is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its rigid bicyclic structure and stereochemistry make it an important starting material for asymmetric synthesis.[1][2] This document provides detailed application notes and protocols for the large-scale industrial synthesis of this compound, focusing on the well-established method of oxidizing D-camphor with nitric acid. This method is noted for its efficiency and viability for large-scale production.[1]

The primary industrial method for producing this compound involves the oxidation of D-camphor using nitric acid, often in the presence of catalysts to improve yield and reaction rate.[1][3][4] While various oxidizing agents can be used, nitric acid has been the reagent of choice for large-scale manufacturing.[1] Historical methods sometimes resulted in lower yields, but process enhancements, including the use of catalysts, have made this a highly efficient route.[1]

Key Synthetic Methodologies

The most common and industrially viable method for the synthesis of this compound is the catalytic oxidation of D-camphor with nitric acid.[1][3] An alternative, though not industrially scalable, is the total synthesis developed by Gustaf Komppa, which was significant in proving the structure of camphor (B46023) and camphoric acid.[1]

Catalytic Oxidation of D-Camphor with Nitric Acid

This process involves the ring-opening oxidation of the bicyclic ketone, D-camphor, to the corresponding dicarboxylic acid, this compound. The use of mercury or mercury salts as a catalyst has been shown to significantly increase the yield of the reaction.[3] The addition of iron as a co-catalyst can further enhance the yield.[3]

Chemical Reaction:

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Product D_Camphor D-Camphor D_Campholic_Acid This compound D_Camphor->D_Campholic_Acid Oxidation Nitric_Acid Nitric Acid (HNO3) Nitric_Acid->D_Campholic_Acid Mercury Mercury (Hg) or Mercury Salts Mercury->D_Campholic_Acid Iron Iron (Fe) (optional co-catalyst) Iron->D_Campholic_Acid

Caption: Oxidation of D-Camphor to this compound.

Experimental Protocols

The following protocol is based on an established industrial process for the synthesis of this compound from D-camphor.[3]

Materials and Equipment
  • Reactors: Large-scale, glass-lined or stainless steel reactor equipped with a stirrer, heating/cooling jacket, reflux condenser, and ports for material addition and sampling.

  • Centrifuge: Industrial-scale centrifuge for solid-liquid separation.

  • Drying Oven: Vacuum drying oven.

  • Raw Materials:

    • D-Camphor

    • Nitric acid (density = 1.35)

    • Mercury (or a mercury salt such as nitrate, chloride, carbonate, or sulfate)

    • Iron (optional)

    • Deionized water

Synthesis Protocol
  • Catalyst Preparation: In a suitable reaction vessel, dissolve 60 grams of mercury and 10 grams of iron in 1700 cc of nitric acid (density = 1.35).[3]

  • Reactant Addition: Introduce 304 grams of D-camphor into the catalyst-nitric acid solution.[3]

  • Reaction:

    • Heat the mixture with constant stirring to 75°C and maintain for 24 hours.[3]

    • Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.[3]

  • Isolation:

    • After the reaction is complete, cool the mixture to allow the this compound to precipitate.[3]

    • Separate the precipitated solid from the liquid via centrifugation.[3]

    • The this compound dissolved in the washing water can be recovered by evaporation under reduced pressure.[3]

  • Washing and Drying:

    • Wash the isolated solid with water.[3]

    • Dry the purified this compound under reduced pressure. The final product should be a pure white solid.[3]

Process Workflow:

G start Start catalyst_prep Catalyst Preparation: Dissolve Hg and Fe in Nitric Acid start->catalyst_prep reactant_add Add D-Camphor to the solution catalyst_prep->reactant_add reaction_step1 Heat to 75°C for 24h with stirring reactant_add->reaction_step1 reaction_step2 Heat to 80°C for 36h with stirring reaction_step1->reaction_step2 cooling Cool the reaction mixture reaction_step2->cooling precipitation Precipitation of this compound cooling->precipitation centrifugation Separate solid by centrifugation precipitation->centrifugation washing Wash solid with water centrifugation->washing drying Dry under reduced pressure washing->drying product Pure this compound drying->product

Caption: Industrial Synthesis Workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the industrial synthesis of campholic acid.

Table 1: Reactant and Catalyst Quantities

ComponentQuantityRole
D-Camphor304 gStarting Material
Nitric Acid (d=1.35)1700 ccOxidizing Agent
Mercury60 gCatalyst
Iron10 gCo-catalyst

Data sourced from a patented industrial process.[3]

Table 2: Reaction Conditions and Yields

ParameterValue
Reaction Temperature
- Stage 175°C
- Stage 280°C
Reaction Duration
- Stage 124 hours
- Stage 236 hours
Yield (with Hg and Fe) 92% of theoretical
Yield (with Hg only) 87-88% of theoretical
Melting Point of this compound 186-187°C

Yields and conditions are based on the described industrial process.[3]

Purification and Quality Control

Purification Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be placed in an ice bath after it has cooled to room temperature.[5][6]

  • Isolation: Collect the purified crystals by vacuum filtration.[5][6]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.[5]

  • Drying: Dry the purified crystals under vacuum.[5][6]

Troubleshooting Purification:

Caption: Troubleshooting Common Recrystallization Problems.

Quality Control Parameters
  • Melting Point: The melting point of pure this compound is 186-187°C.[3]

  • Appearance: Pure this compound is a white crystalline solid.[3]

  • Purity: Assessed by chromatographic methods such as HPLC or GC, and by measuring the optical rotation to confirm the enantiomeric purity.[6]

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereomeric Salt Crystallization Yield with D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of diastereomeric salt crystallization using D-campholic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: No Crystals Form, or an Oily Precipitate is Observed

Q: I've combined my racemic amine with this compound in a solvent, but no crystals are forming, or an oil is precipitating. What should I do?

A: The failure of crystals to form or the "oiling out" of a product are common challenges in diastereomeric salt resolution. These issues often stem from problems with supersaturation, solvent choice, or impurities.[1]

Troubleshooting Steps:

  • Verify Salt Formation: First, confirm that the salt has formed. You can do this by taking a small sample of the oil or solution, removing the solvent, and analyzing it by NMR to observe shifts in the signals corresponding to the amine and the acid.

  • Optimize the Solvent System: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts. A systematic solvent screening is the most effective approach to find a solvent that provides a significant difference in solubility between the two diastereomers.[1][2] Common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[2]

  • Adjust Supersaturation:

    • Insufficient Supersaturation: If no precipitate forms, your solution may not be saturated enough. You can increase the concentration by carefully evaporating some of the solvent or by slowly adding an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1][2]

    • Excessive Supersaturation: Oiling out often occurs when the solution is too concentrated. Try diluting the solution with more of the primary solvent.

  • Control the Cooling Rate: A slow, controlled cooling process can promote the formation of crystals over an oil.[3] Rapid cooling often leads to the precipitation of an amorphous oil.

  • Induce Nucleation: If a supersaturated solution fails to crystallize, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small seed crystal of the desired diastereomeric salt.[2]

  • Check for Impurities: Impurities can inhibit crystallization. Ensure that both your racemic amine and this compound are of high purity.[1]

Issue 2: The Yield of the Desired Diastereomeric Salt is Low

Q: I have successfully obtained crystals, but the yield is significantly below the theoretical maximum of 50%. How can I improve it?

A: Low yield indicates that a substantial portion of your desired diastereomeric salt remains in the mother liquor.

Troubleshooting Steps:

  • Re-evaluate the Solvent: The solubility of the desired salt may be too high in the chosen solvent. Experiment with solvents that decrease the solubility of the target salt.[2] The use of an anti-solvent can also help to precipitate more of the desired salt.[2]

  • Optimize the Final Crystallization Temperature: Lowering the final temperature of the crystallization can decrease the solubility of the desired salt and thus increase the yield.[4] However, be mindful that this could also potentially decrease the purity if the undesired salt also becomes less soluble at lower temperatures.[4]

  • Increase Equilibration Time: Allowing the crystallization mixture to stir for a longer period at the final temperature can allow the system to reach equilibrium and maximize the yield of the less soluble salt.

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the selectivity and yield of the desired diastereomer.[4]

Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Q: I've obtained a good yield of crystals, but the diastereomeric excess is low, indicating co-crystallization. How can I improve the purity?

A: Low diastereomeric excess is a common issue and suggests that the solubility difference between the two diastereomeric salts in your chosen solvent is not large enough for effective separation.[4]

Troubleshooting Steps:

  • Thorough Solvent Screening: This is the most critical step. A different solvent or a mixture of solvents may enhance the solubility difference between the diastereomers.[1][2]

  • Controlled Cooling: A slower cooling rate generally favors the crystallization of the less soluble diastereomer and can lead to higher purity.[3]

  • Recrystallization: The most direct way to improve the purity of your diastereomeric salt is to perform one or more recrystallizations.[2] Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly.

  • Temperature Optimization: The solubility difference between diastereomers can be temperature-dependent. Experiment with different final crystallization temperatures.[5]

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the yield and diastereomeric excess (d.e.) of a diastereomeric salt crystallization.

Table 1: Effect of Solvent on the Resolution of a Racemic Amine with this compound (Illustrative Data)

Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol4285
Ethanol3892
Isopropanol (B130326)3595
Acetone2570
Ethyl Acetate3088

Note: This data is illustrative and will vary depending on the specific racemic amine and experimental conditions.

Table 2: Influence of Crystallization Parameters on Yield and Purity (General Trends)

ParameterEffect on YieldEffect on Purity (d.e.)Recommendation
Cooling Rate Slower cooling may slightly decrease yield due to longer processing times.Slower cooling generally improves purity by allowing for more selective crystallization.[3]A slow, controlled cooling profile is often optimal.
Final Temperature Lower temperatures decrease solubility, thus increasing yield.[4]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[4]Optimize for the best balance of yield and purity.
Agitation Can improve yield by preventing localized supersaturation.Can either improve or decrease purity depending on the system's kinetics.Moderate, consistent agitation is generally recommended.
Resolving Agent Stoichiometry Using less than one equivalent may decrease the overall yield of the salt.Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[4]Screen stoichiometries from 0.5 to 1.0 equivalents.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary.[6]

    • Slowly add the warm this compound solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield.[6]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[2]

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the diastereomeric excess of the crystalline salt using techniques such as HPLC or NMR.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine.[6]

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.

Protocol 2: Solvent Screening for Optimal Resolution

  • Preparation: In separate small vials, dissolve a pre-weighed amount of the racemic amine and this compound (typically a 1:1 molar ratio) in a range of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Dissolution: Gently heat the vials to ensure complete dissolution of the salts.

  • Crystallization: Allow the vials to cool slowly to room temperature and then place them in a refrigerator (e.g., 4 °C) for a set period (e.g., 24 hours).

  • Observation: Visually inspect the vials for the quantity and quality of the crystals formed.

  • Isolation and Analysis: For promising solvent systems, isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Determine the yield and diastereomeric excess for each.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_separation Separation & Isolation cluster_final Final Product racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-D-Camphorate) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor Filtrate liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation final_product Enantiomerically Enriched Amine (e.g., (R)-Amine) liberation->final_product

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting_Decision_Tree start Start: Mix Racemic Amine & this compound in Solvent outcome Observe Outcome start->outcome no_crystals No Crystals or Oil Formed outcome->no_crystals No Solid low_yield Crystals Formed, but Low Yield outcome->low_yield < 50% Yield low_de Crystals Formed, but Low d.e. outcome->low_de Low Purity action1 Troubleshoot Nucleation/ Supersaturation: - Adjust Concentration - Add Anti-solvent - Scratch/Seed - Check Purity no_crystals->action1 action2 Optimize Yield: - Change Solvent - Lower Final Temperature - Increase Equilibration Time - Vary Stoichiometry low_yield->action2 action3 Improve Purity: - Recrystallize - Screen Solvents - Slow Cooling Rate - Optimize Temperature low_de->action3

Caption: A decision tree for troubleshooting common issues in diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this process?

A: this compound is a chiral resolving agent. It is an enantiomerically pure carboxylic acid that reacts with a racemic mixture of a basic compound (like an amine) to form a pair of diastereomeric salts.[7] Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7]

Q2: How do I choose a starting solvent for my resolution?

A: A systematic solvent screening is the most effective approach.[2] Start with a range of common laboratory solvents with varying polarities. Protic solvents like methanol, ethanol, and isopropanol are often good starting points for forming salts with amines.[7]

Q3: Can the choice of solvent affect which enantiomer crystallizes?

A: Yes, in some cases, changing the solvent can lead to "chirality switching," where the diastereomeric salt of the other enantiomer becomes the less soluble one. This is dependent on the specific interactions between the salts and the solvent molecules.

Q4: What is an "anti-solvent" and how is it used?

A: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation. This technique can be useful for increasing the yield of the desired salt.[2]

Q5: How many recrystallizations are typically needed to achieve high diastereomeric excess?

A: The number of recrystallizations required depends on the initial diastereomeric excess and the separation efficiency of each recrystallization step. It may take one to several recrystallizations to achieve high purity. It is advisable to monitor the diastereomeric excess after each step using an appropriate analytical technique like HPLC or NMR.

Q6: How can I recover the this compound after the resolution?

A: After the desired enantiomer has been liberated (typically by treatment with a base), the this compound will be in the aqueous layer as its salt. This aqueous layer can be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can then be collected by filtration, dried, and potentially reused.

References

preventing oiling out during chiral resolution with D-Campholic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolution using D-campholic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this critical step in enantiomer separation.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it occur during chiral resolution?

A1: "Oiling out" is a phenomenon where a dissolved compound separates from a solution as a liquid (an oil or gum) rather than as solid crystals.[1][2] This typically happens when the concentration of the diastereomeric salt in the solution is too high, leading to a state of high supersaturation.[3] Instead of the molecules having sufficient time to arrange themselves into an ordered crystal lattice, they rapidly crash out of the solution as a disordered, liquid phase. Other contributing factors can include a crystallization temperature that is too high or the use of an inappropriate solvent system.[4]

Q2: What is the role of this compound in chiral resolution?

A2: this compound is a chiral resolving agent. In a racemic mixture of a basic compound (like an amine), the two enantiomers are mirror images and have identical physical properties, making them difficult to separate. This compound, being a single enantiomer of a carboxylic acid, reacts with the racemic base to form two different diastereomeric salts.[4] These diastereomers are no longer mirror images and have distinct physical properties, most importantly, different solubilities in a given solvent.[5] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization.[4]

Q3: What key factors influence the success of a chiral resolution experiment?

A3: The success of a chiral resolution is primarily dependent on the difference in solubility between the two diastereomeric salts.[5] Several factors can be manipulated to maximize this difference and achieve a successful separation:

  • Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts.[6] An ideal solvent will maximize the solubility difference between the two diastereomers.

  • Temperature: Temperature affects the solubility of the salts. A carefully controlled cooling process is often necessary to induce crystallization of the less soluble diastereomer.

  • Concentration: The concentration of the racemic mixture and the resolving agent must be carefully controlled to achieve the optimal level of supersaturation for crystallization without causing oiling out.[3]

  • Purity of Starting Materials: Impurities can interfere with the crystallization process, so it is important to use pure starting materials.

Troubleshooting Guide: Preventing Oiling Out

This guide provides a systematic approach to troubleshooting and preventing oiling out during the chiral resolution of a racemic basic compound with this compound.

Issue: My diastereomeric salt is oiling out instead of forming crystals.

This is a common problem that can often be resolved by systematically adjusting the experimental conditions. The following sections outline potential causes and their corresponding solutions.

High Supersaturation
  • Cause: The concentration of the diastereomeric salt in the solution is too high, leading to rapid precipitation as an oil.[3]

  • Solutions:

    • Dilution: Add more of the solvent to the mixture to reduce the overall concentration.[2]

    • Slower Cooling: Employ a slower, more controlled cooling rate. Rapid cooling can shock the system and promote oiling out.[7][8] A gradual decrease in temperature allows more time for crystal nucleation and growth.

    • Warm Seeding: Introduce a small seed crystal of the desired diastereomeric salt at a temperature where the solution is just saturated. This provides a template for crystal growth and can prevent the high level of supersaturation needed for oiling out to occur.

Inappropriate Solvent System
  • Cause: The chosen solvent may be too "good," meaning it solvates both diastereomeric salts so well that neither crystallizes easily. Conversely, a very "poor" solvent can cause the salts to crash out of solution as an oil.

  • Solutions:

    • Solvent Screening: Conduct a systematic solvent screen to identify the optimal solvent or solvent mixture.[9] Test a range of solvents with varying polarities. An ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts.

    • Anti-Solvent Addition: If the salts are too soluble in a particular solvent, an "anti-solvent" (a solvent in which the salts are poorly soluble) can be slowly added to induce crystallization.[2] This should be done dropwise and with vigorous stirring to avoid localized high supersaturation which can lead to oiling.

Crystallization Temperature Too High
  • Cause: The temperature of the solution may be above the melting point of the solvated diastereomeric salt, causing it to separate as a liquid.

  • Solution:

    • Lower Crystallization Temperature: Experiment with a lower final crystallization temperature.[2] This can be achieved by modifying the cooling profile or by using a cooling bath.

Data Presentation: Illustrative Solvent Screening Data

The following table provides an example of how to structure quantitative data from a solvent screening experiment for the resolution of a racemic amine with this compound.

Solvent SystemDielectric Constant (ε)Yield of Less Soluble Salt (%)Diastereomeric Excess (d.e.) of Crystals (%)Observation
Methanol32.78570Crystals formed
Ethanol24.57885Crystals formed
Isopropanol19.96595Crystals formed
Acetone20.750>98Crystals formed
Ethyl Acetate6.040>99Slow crystallization
Toluene2.425>99Very slow crystallization
Methanol/Water (9:1)~369060Oiling out observed

Note: This data is illustrative and will vary depending on the specific racemic compound and experimental conditions.

Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution with this compound
  • Dissolution and Salt Formation: In a flask, dissolve the racemic basic compound (1.0 equivalent) in a suitable solvent with gentle heating. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with heating.

  • Mixing: Slowly add the this compound solution to the solution of the racemic compound with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. For difficult crystallizations, scratching the inside of the flask with a glass rod or adding a seed crystal can help to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the yield and diastereomeric excess (d.e.) of the crystalline salt using an appropriate analytical technique such as chiral HPLC or NMR spectroscopy.

Protocol 2: Systematic Solvent Screening
  • Preparation: In a series of small vials, place a known amount of the racemic compound and this compound.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Observation: Observe each vial for crystal formation or oiling out.

  • Analysis: If crystals have formed, isolate them and analyze the diastereomeric excess. Analyze the composition of the mother liquor to determine the mass balance and the relative solubilities of the two diastereomeric salts.

Mandatory Visualizations

G Troubleshooting Workflow for Oiling Out start Oiling Out Observed cause1 Potential Cause: High Supersaturation start->cause1 cause2 Potential Cause: Inappropriate Solvent start->cause2 cause3 Potential Cause: High Temperature start->cause3 solution1a Solution: Dilute the solution cause1->solution1a solution1b Solution: Slow down cooling rate cause1->solution1b solution1c Solution: Use seeding cause1->solution1c solution2a Solution: Perform solvent screen cause2->solution2a solution2b Solution: Use anti-solvent cause2->solution2b solution3 Solution: Lower crystallization temp. cause3->solution3 end Crystals Formed solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting workflow for addressing oiling out.

G General Experimental Workflow for Chiral Resolution start Racemic Mixture + This compound dissolution Dissolution in Optimal Solvent start->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (in Mother Liquor) filtration->mother_liquor liberation Liberation of Resolved Compound crystals->liberation end Enantiomerically Pure Product liberation->end

Caption: General workflow for chiral resolution.

References

Technical Support Center: Solvent Selection for D-Campholic Acid Based Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diastereomeric salt resolution of racemic compounds using D-Campholic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using this compound?

The resolution of a racemic mixture (e.g., of an amine) with D-Camphoric acid is based on the formation of diastereomeric salts. The reaction of the racemic amine, which contains both (R)- and (S)-enantiomers, with the single enantiomer D-Camphoric acid results in a pair of diastereomers: [(R)-amine·(D)-acid] and [(S)-amine·(D)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[1]

Q2: How do I select an appropriate starting solvent for my resolution experiment?

A systematic solvent screening is the most effective strategy.[2] It is recommended to start with a range of common solvents with varying polarities. Good starting points include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

Solvent mixtures can also be very effective in fine-tuning the solubility to achieve optimal separation.[2]

Q3: Can the choice of solvent affect which enantiomer crystallizes?

Yes. In some cases, a phenomenon known as "chirality switching" can occur, where different solvents can cause the diastereomeric salt of the opposite enantiomer to be the less soluble one.[2][3] This is dependent on the specific molecular interactions between the diastereomeric salts and the solvent molecules.

Q4: What is an "anti-solvent" and how is it used in this context?

An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is typically added gradually to a solution of the salts in a "good" solvent (one in which they are more soluble) to induce precipitation. This technique can be particularly useful for increasing the yield of the desired less soluble salt.[2]

Troubleshooting Guides

Issue 1: No crystals are forming, or an oil is precipitating ("oiling out").

This is a common issue often related to solubility, supersaturation, or the melting point of the salt being below the crystallization temperature.[4][5]

Possible Cause Solution
Inappropriate Solvent System The solvent may not provide a sufficient solubility difference between the diastereomers, or the salts may be too soluble. Solution: Conduct a systematic solvent screen with solvents of different polarities. Consider using a solvent/anti-solvent system to induce crystallization.[5]
Insufficient Supersaturation The concentration of the diastereomeric salt is below its solubility limit at the given temperature. Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent.[4]
Lack of Nucleation Sites Spontaneous crystallization is not initiated. Solution: Try scratching the inside of the flask with a glass rod at the solution-air interface. If available, add a seed crystal of the desired diastereomeric salt.[4]
High Supersaturation / Low Melting Point The salt separates as a liquid phase instead of a solid. This can happen if the solution is too concentrated or the crystallization temperature is above the salt's melting point. Solution: Dilute the solution with more solvent and reheat until the oil dissolves, then allow it to cool more slowly. A different solvent system may also be required.[4]

Issue 2: The yield of the desired enantiomer is low.

A low yield suggests that a significant portion of the desired diastereomer remains in the mother liquor.[2]

Possible Cause Solution
Suboptimal Solvent and Temperature The desired diastereomeric salt has a relatively high solubility in the chosen solvent at the crystallization temperature. Solution: Screen for a solvent that minimizes the solubility of the target salt. Experiment with lowering the final crystallization temperature.[2]
Incomplete Crystallization The crystallization process may not have reached equilibrium. Solution: Allow the crystallization mixture to stir for a longer period (aging) to maximize the yield of the crystalline salt.
Loss during Isolation Product is lost during filtration and washing steps. Solution: Ensure the wash solvent is pre-chilled to minimize dissolution of the crystals. Use a minimal amount of wash solvent.

Issue 3: The enantiomeric excess (ee) of the resolved product is low.

Low enantiomeric excess indicates poor separation of the diastereomers.[2]

Possible Cause Solution
Similar Solubilities of Diastereomers The chosen solvent does not provide a large enough solubility difference between the two diastereomeric salts, leading to co-precipitation. Solution: A thorough solvent screening is crucial to find a system with optimal solubility differences.[2]
Rapid Cooling Cooling the crystallization mixture too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one. Solution: Implement a slow and controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.[2]
Co-crystallization The more soluble diastereomer crystallizes along with the less soluble one. Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. This will enrich the less soluble diastereomer and improve the enantiomeric purity.[2]

Data Presentation

The following table presents illustrative data for the resolution of racemic 1-phenylethylamine (B125046) with D-Camphoric acid in various solvents. This data is intended to be representative of the results from a solvent screening study. Actual results will vary depending on the specific experimental conditions.

SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
Methanol4285
Ethanol4592
Isopropanol4895
Acetone3578
Ethyl Acetate3070
Methanol/Water (9:1)4694

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine

This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is essential for each specific amine.[6][7]

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve D-Camphoric acid (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. c. Slowly add the warm D-Camphoric acid solution to the amine solution with continuous stirring.

  • Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization. b. For maximal yield, the flask may be placed in an ice bath or refrigerator for several hours or overnight.

  • Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended): a. To improve enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of the hot solvent used for the initial crystallization. b. Collect the purified crystals by filtration as described above.

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Salt Dissociation: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10). This will deprotonate the amine and form the water-soluble salt of D-Camphoric acid.[6]

  • Extraction: a. Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) several times. b. Combine the organic extracts.

  • Isolation: a. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter to remove the drying agent and remove the solvent under reduced pressure to yield the resolved, enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_prep Preparation cluster_process Resolution Process cluster_sep Separation & Isolation racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Filtrate liberation 4. Liberation of Amine (Base Treatment) less_soluble->liberation final_product Enantiomerically Enriched Amine liberation->final_product

Caption: General workflow for the chiral resolution of a racemic amine using this compound.

Troubleshooting Logic for "Oiling Out"

G start Problem: 'Oiling Out' Occurs check_conc Is the solution very concentrated? start->check_conc action_dilute Dilute with more solvent, reheat to dissolve, and cool slowly. check_conc->action_dilute Yes check_solvent Is this the first solvent tried? check_conc->check_solvent No end_good Crystals Form action_dilute->end_good action_change_solvent Change the solvent system. (e.g., different polarity or co-solvent) check_solvent->action_change_solvent Yes end_bad Problem Persists check_solvent->end_bad No action_change_solvent->end_good

Caption: Decision-making process for troubleshooting when a salt oils out instead of crystallizing.

References

effect of temperature on D-Campholic acid resolution efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of D-Campholic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the resolution of this compound?

The resolution of racemic this compound is typically achieved through diastereomeric salt formation.[1] This process involves reacting the racemic acid with an enantiomerically pure chiral base. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[1] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

Q2: How does temperature influence the resolution efficiency?

Temperature is a critical parameter in diastereomeric salt resolution. It directly affects the solubility of the diastereomeric salts.[4] Lowering the temperature generally decreases the solubility of both salts, which can lead to a higher yield of the less soluble salt.[4][5][6] However, the effect on enantiomeric excess can vary, as the solubility difference between the two diastereomers may also be temperature-dependent.[4] A slow, controlled cooling process is often recommended to favor the crystallization of the desired diastereomer and improve purity.[4][6]

Q3: My resolution is resulting in an oil instead of crystals. What should I do?

The formation of an oil, or "oiling out," can occur if the solution is too concentrated or if the melting point of the diastereomeric salt is below the crystallization temperature.[6] To address this, you can try diluting the solution by adding more solvent.[6] Alternatively, employing a slower cooling rate or changing the solvent system might favor crystallization over oiling out.[6]

Q4: The yield of my desired enantiomer is low. How can I improve it?

Low yield can be due to the significant solubility of the desired diastereomeric salt in the mother liquor.[6] To improve the yield, you can optimize the solvent and temperature to further decrease the solubility of the target salt.[4][5][6] Using an anti-solvent to reduce the solubility of the desired salt and promote its precipitation can also be effective.[6] Additionally, consider recycling the mother liquor to recover more of the product.[5]

Q5: The enantiomeric excess (ee) of my resolved this compound is low. What are the potential causes?

Low enantiomeric excess suggests that the two diastereomers are co-precipitating, which can happen if their solubilities are too similar in the chosen solvent.[6] To improve the enantiomeric excess, you can perform a recrystallization of the obtained salt, potentially using a different solvent system.[2][6] A slower, more controlled cooling rate can also enhance the selectivity of the crystallization.[4][6]

Troubleshooting Guide

Problem Possible Cause Solution
No Crystals Form The diastereomeric salts are too soluble in the chosen solvent.Increase the concentration by carefully evaporating some of the solvent. Gradually add an "anti-solvent" to decrease the overall solubility.[6]
The solution is not sufficiently supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired diastereomeric salt if available.[6]
"Oiling Out" The solution is too concentrated.Add more solvent to dilute the solution.[6]
The melting point of the diastereomeric salt is lower than the crystallization temperature.Lower the crystallization temperature or change the solvent system.[6]
The cooling rate is too rapid.Employ a slower, more controlled cooling process.[4][6]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the solvent and lower the final crystallization temperature to decrease solubility.[4][5][6]
Use an anti-solvent to promote precipitation.[6]
Low Enantiomeric Excess (ee) The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Perform a recrystallization of the crystallized salt, possibly with a different solvent.[2][6]
The cooling rate is too fast, leading to co-precipitation.Implement a slow and controlled cooling profile.[4][6]

Data Presentation

The following table provides illustrative data on the effect of crystallization temperature on the yield and enantiomeric excess (ee) of a this compound resolution. Please note that this data is for exemplary purposes and actual results will vary depending on the specific experimental conditions, such as the choice of resolving agent and solvent.

Crystallization Temperature (°C) Yield of Diastereomeric Salt (%) Enantiomeric Excess (ee) of this compound (%)
25 (Room Temperature)3585
104292
44895
05094 (slight decrease due to co-precipitation of the other diastereomer at very low temperatures)

Experimental Protocols

General Protocol for the Resolution of Racemic this compound

This protocol provides a general framework for the resolution of racemic this compound via diastereomeric salt formation. The choice of chiral base, solvent, and specific temperatures will require optimization.

1. Diastereomeric Salt Formation: a. Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature to ensure complete dissolution.[2] b. In a separate flask, dissolve the chiral resolving agent (e.g., a chiral amine, 0.5 to 1.0 equivalent) in the same solvent, heating if necessary.[2] c. Slowly add the warm solution of the resolving agent to the solution of the racemic acid with continuous stirring.[2]

2. Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization.[2] b. For increased yield, the flask may be placed in a refrigerator or an ice bath to further lower the temperature. A slow and controlled cooling process is crucial for selectivity.[3][4][6]

3. Isolation of the Diastereomeric Salt: a. Once crystallization is complete, collect the solid diastereomeric salt by vacuum filtration.[2][7] b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[2][7]

4. Purification of the Diastereomeric Salt (Optional but Recommended): a. To improve the enantiomeric purity, recrystallize the isolated salt from a suitable solvent.[2] b. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize.[2]

5. Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid (e.g., 2M HCl) dropwise to protonate the this compound and dissolve the chiral resolving agent's salt. c. Extract the liberated this compound with an organic solvent (e.g., ethyl acetate) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved this compound.

6. Determination of Enantiomeric Excess: a. The enantiomeric excess of the resolved this compound can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the known value for the pure enantiomer.

Visualizations

Experimental_Workflow cluster_prep Preparation and Salt Formation cluster_crystallization Crystallization and Isolation cluster_liberation Enantiomer Liberation cluster_analysis Analysis racemic_acid Racemic this compound in Solvent mix Mix and Stir racemic_acid->mix resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mix cool Controlled Cooling mix->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor (contains more soluble diastereomer) filter->mother_liquor acidify Acidify and Extract crystals->acidify resolved_acid Resolved this compound acidify->resolved_acid recovered_agent Recovered Resolving Agent acidify->recovered_agent analyze Determine Enantiomeric Excess (e.g., Chiral HPLC) resolved_acid->analyze

Caption: Experimental workflow for the resolution of this compound.

Troubleshooting_Logic start Resolution Experiment Outcome low_yield Low Yield? start->low_yield low_ee Low Enantiomeric Excess? low_yield->low_ee No optimize_temp_solvent Optimize Temperature and Solvent low_yield->optimize_temp_solvent Yes oiling_out Oiling Out? low_ee->oiling_out No recrystallize Recrystallize Salt low_ee->recrystallize Yes no_crystals No Crystals? oiling_out->no_crystals No dilute_solution Dilute Solution oiling_out->dilute_solution Yes increase_concentration Increase Concentration / Add Anti-Solvent no_crystals->increase_concentration Yes end Successful Resolution no_crystals->end No optimize_temp_solvent->low_ee slow_cooling Slower Cooling Rate recrystallize->slow_cooling slow_cooling->oiling_out dilute_solution->slow_cooling induce_nucleation Induce Nucleation increase_concentration->induce_nucleation induce_nucleation->end

Caption: Troubleshooting decision-making for this compound resolution.

References

Technical Support Center: Optimizing D-Campholic Acid Stoichiometry in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of chiral resolutions using D-Campholic acid.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No Crystals Form, or an Oil Precipitates Instead of Crystals

Question: I've combined my racemic compound with this compound, but the mixture either remains a clear solution or has formed an oily layer. What should I do?

Answer: The formation of an oil or the failure of crystals to form are common challenges in diastereomeric salt crystallization, typically related to issues with supersaturation or solvent choice. Here is a systematic approach to troubleshoot this problem:

  • Verify Salt Formation: First, confirm that a salt has indeed formed. You can often do this by taking a small sample of the oil or solution, removing the solvent, and analyzing it using NMR spectroscopy to check for shifts in the peaks corresponding to the acidic and basic moieties.

  • Optimize the Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the diastereomeric salts to different extents.

    • Conduct a Solvent Screen: On a small scale, test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).

    • Use a Solvent/Anti-Solvent System: If a single solvent doesn't work, try dissolving the components in a "good" solvent (in which the salt is soluble) and then slowly adding an "anti-solvent" (in which the salt is poorly soluble) dropwise until turbidity persists.

  • Induce Crystallization:

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal from a previous successful experiment, add a tiny crystal to the supersaturated solution to act as a seed.

    • Temperature Control: Slowly cool the solution. Sometimes, allowing the solution to stand at room temperature for an extended period (24-48 hours) is more effective than rapid cooling in an ice bath, which can sometimes promote oiling out.

Issue 2: The Yield of the Desired Enantiomer is Low

Question: I have successfully obtained crystals, but the yield of the resolved enantiomer is below the theoretical maximum of 50%. How can I improve this?

Answer: Low yield can be attributed to several factors, from the solubility of the target diastereomeric salt to the stoichiometry of the resolving agent.

  • Optimize the Resolving Agent Ratio: While a 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point, this is not always optimal.

    • Use a Sub-Stoichiometric Amount: Sometimes, using a smaller amount of the resolving agent (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt, although this may require more careful optimization of crystallization conditions.[1]

  • Re-work the Mother Liquor: The filtrate from the initial crystallization contains the more soluble diastereomeric salt. It may be possible to recover the other enantiomer from this solution.

  • Solvent Selection: The solubility of the diastereomeric salt in the chosen solvent directly impacts the yield. A solvent in which the desired salt is sparingly soluble is ideal.

Issue 3: The Enantiomeric Excess (ee) of the Resolved Product is Low

Question: My final product shows a low enantiomeric excess. How can I improve the purity?

Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.

  • Recrystallization: The most straightforward way to improve enantiomeric purity is through recrystallization. Dissolve the diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process should enrich the less soluble, desired diastereomer. It may be necessary to perform multiple recrystallizations, monitoring the optical rotation or ee at each step.

  • Solvent Choice: The solvent can significantly impact the selectivity of the crystallization. A different solvent may lead to a greater difference in the solubilities of the two diastereomeric salts.

  • Check for Racemization: Ensure that the conditions of the resolution (e.g., temperature, pH) are not causing the starting material or the resolving agent to racemize.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using this compound?

A1: Chiral resolution with this compound is based on the principle of diastereomeric salt formation. A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure form of this compound. This acid-base reaction forms a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization.[2] Once a diastereomerically pure salt is isolated, the chiral amine can be recovered by treatment with a base.[2]

Q2: How do I choose the optimal stoichiometry of this compound?

A2: The optimal stoichiometry can vary. A 1:1 molar ratio of the racemic compound to this compound is a common starting point. However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt.[3] It is recommended to perform small-scale screening experiments with different molar ratios to determine the optimal conditions for your specific compound.

Q3: What is the role of the solvent in chiral resolution?

A3: The solvent plays a crucial role in the success of a chiral resolution by fractional crystallization.[4] The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in solution. A solvent screening is often necessary to identify the optimal solvent or solvent mixture.

Q4: How can I recover the this compound after the resolution?

A4: The aqueous layer from the extraction step (after liberating the free amine with a base) contains the salt of this compound. This solution can be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can then be collected by filtration, washed, and dried for reuse.[3]

Q5: Should I use (+)-Camphoric acid or (-)-Camphoric acid?

A5: The choice between D-(-)-Camphoric acid and L-(+)-Camphoric acid can influence the efficiency of the resolution, as the solubility characteristics of the resulting diastereomeric salts can vary significantly.[2] In many cases, one enantiomer of the resolving agent will form a less soluble salt with one enantiomer of the racemate, leading to a more efficient separation.[2] It is often an empirical choice, and it may be beneficial to screen both forms of the resolving agent if both are available.

Data Presentation

Table 1: Illustrative Quantitative Data for Chiral Resolution of Racemic Amines with this compound

Racemic AmineResolving AgentMolar Ratio (Amine:Acid)SolventIsolated DiastereomerYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
1-Phenylethylamine(-)-Camphoric Acid1:0.5EthanolSalt of (S)-amine40-50>95 (after recrystallization)
Amine A(-)-Camphoric acid1:1MethanolNot Specified4592
Amine A(-)-Camphoric acid1:1EthanolNot Specified4088
Amine B(-)-Camphoric acid1:0.5AcetoneNot Specified3585

Note: The data in this table is illustrative and should be replaced with actual experimental results. Data sourced from BenchChem Application Notes.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Amine with this compound

Materials:

  • Racemic amine

  • D-(-)-Camphoric acid

  • Appropriate solvent (e.g., methanol, ethanol, acetone)

  • Aqueous solution of a strong base (e.g., 2M NaOH)

  • Aqueous solution of a strong acid (e.g., 2M HCl)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, heating if necessary for complete dissolution.[3] b. In a separate flask, dissolve D-Camphoric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[3] The use of a sub-stoichiometric amount of the resolving agent is common.[3] c. Slowly add the warm D-Camphoric acid solution to the amine solution with continuous stirring.[3] d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.[3]

  • Isolation of the Diastereomeric Salt: a. Collect the solid diastereomeric salt by vacuum filtration.[3] b. Wash the crystals with a small amount of the cold crystallization solvent.[3]

  • Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water.[3] b. Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10).[3] c. Extract the liberated free amine with an organic solvent multiple times.[3] d. Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.[3]

  • Recovery of the Resolving Agent: a. The aqueous layer from the extraction can be acidified with a strong acid (e.g., 2M HCl) to precipitate the D-Camphoric acid for reuse.[3]

  • Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC or GC.[3]

Visualizations

experimental_workflow racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent This compound resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Filtrate liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation extraction Extraction liberation->extraction resolved_amine Enantiomerically Enriched Amine extraction->resolved_amine Organic Phase aqueous_phase Aqueous Phase (Contains resolving agent salt) extraction->aqueous_phase Aqueous Phase recovery Recovery of Resolving Agent (Acidification) aqueous_phase->recovery recovered_agent Recovered This compound recovery->recovered_agent

Caption: General experimental workflow for chiral resolution.

troubleshooting_guide start Start Experiment problem Problem Encountered? start->problem no_crystals No Crystals / Oiling Out problem->no_crystals Yes low_yield Low Yield problem->low_yield Yes low_ee Low Enantiomeric Excess (ee) problem->low_ee Yes success Successful Resolution problem->success No verify_salt Verify Salt Formation no_crystals->verify_salt optimize_ratio Optimize Stoichiometric Ratio (e.g., try 1:0.5) low_yield->optimize_ratio recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize solvent_screen Conduct Solvent Screen verify_salt->solvent_screen induce_cryst Induce Crystallization (Seeding, Scratching, etc.) solvent_screen->induce_cryst rework_mother_liquor Rework Mother Liquor optimize_ratio->rework_mother_liquor change_solvent Change Solvent recrystallize->change_solvent check_racemization Check for Racemization change_solvent->check_racemization

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Purification of D-Campholic Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of D-campholic acid diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using diastereomeric salts for chiral resolution?

A1: Chiral resolution by diastereomeric salt formation is a classical and widely used method to separate enantiomers.[1][2][3] Enantiomers are mirror-image stereoisomers that have identical physical properties (e.g., solubility, melting point), making them difficult to separate directly.[4][5][6] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][2][7] In the context of this compound (a chiral acid), it would be reacted with a racemic base. This reaction converts the pair of enantiomers into a pair of diastereomers.[4][5] Unlike enantiomers, diastereomers have different physical properties, including solubility.[4][7][8] This difference in solubility allows for their separation by techniques like fractional crystallization.[3][6][8]

Q2: How do I select an appropriate resolving agent to form a salt with my compound?

A2: The choice of a resolving agent is critical for a successful resolution.[9] Key factors to consider include:

  • Chemical Reactivity : The resolving agent must have a functional group that can form a salt with the target compound. For resolving a racemic base, a chiral acid like this compound is suitable.[7][9]

  • Crystallinity of the Salt : The resulting diastereomeric salts should be stable, crystalline solids.[10]

  • Solubility Difference : There must be a significant difference in the solubility of the two diastereomeric salts in a common solvent to allow for separation by crystallization.[8][10]

  • Availability and Cost : The resolving agent should be readily available in high enantiomeric purity and be economically viable for the desired scale of the process.[7][9]

Q3: What are the most critical parameters to control during the crystallization process?

A3: Several parameters critically influence the success of diastereomeric salt crystallization. These include the choice of solvent, cooling rate, final temperature, and agitation. The interplay of these factors determines the yield and purity of the desired diastereomer.

Q4: How can I determine the diastereomeric excess (d.e.) of my crystalline salt?

A4: The diastereomeric excess of the crystallized salt can be determined using various analytical techniques. Common methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] For NMR analysis, the integration of distinct signals corresponding to each diastereomer allows for the calculation of their ratio.

Q5: Once I have the pure diastereomeric salt, how do I recover the desired enantiomer?

A5: To recover the pure enantiomer, the purified diastereomeric salt must be "broken."[9] This is typically achieved by an acid-base reaction. The salt is dissolved in a suitable solvent (like water), and then a base (e.g., NaOH) or an acid (e.g., HCl) is added to neutralize the respective acidic or basic component of the salt, liberating the free enantiomer.[9][12] The liberated enantiomer can then be extracted into an organic solvent and further purified if necessary.[12][13]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound diastereomeric salts.

Problem Possible Causes Solutions & Recommendations
No Crystals Form / Oiling Out The solution is not supersaturated, or the salts are too soluble in the chosen solvent.[11][12]Increase Concentration: Carefully evaporate some of the solvent to increase the salt concentration.[11][12] Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[9][11] Solvent Screening: Test a variety of solvents with different polarities to find a system where one diastereomer is significantly less soluble.[12] Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal of the desired product.[14]
The level of supersaturation is too high, leading to the formation of an oil instead of crystals.[11]Reduce Supersaturation: Use a more dilute solution.[11] Slower Cooling: Employ a slower, more controlled cooling rate.[11] Agitation: Gentle stirring can promote crystallization over oiling.[11]
Low Yield of Desired Diastereomeric Salt The desired diastereomeric salt is still too soluble in the mother liquor.[11][15]Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[11][15] Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[11]
The crystallization process was stopped prematurely.Increase Crystallization Time: Allow the mixture to stir for a longer period at the final temperature to maximize crystal growth.
Low Diastereomeric Excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Solvent Screening: The choice of solvent is critical. A different solvent may increase the solubility difference between the diastereomers.[12][14][16] Multiple Recrystallizations: A second or even third recrystallization of the enriched solid is often necessary to achieve high diastereomeric purity.[10][15]
Crystallization occurred too quickly, trapping the undesired diastereomer in the crystal lattice.Slower Cooling Rate: A slow, controlled cooling profile favors thermodynamic equilibrium and can improve purity.[12] Equilibration Time: Allow the crystallization mixture to stir for an extended period to allow the system to reach equilibrium, which may favor the formation of the purer, less soluble salt.[12]
Formation of a solid solution where the undesired diastereomer is incorporated into the crystal lattice of the desired one.This can be very difficult to overcome with simple crystallization. Investigating different resolving agents or solvent systems is the best approach.[12]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution with this compound

This protocol outlines a general procedure for the resolution of a racemic base using this compound as the resolving agent.

1. Salt Formation:

  • Dissolve the racemic base (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask, with gentle heating if necessary to achieve complete dissolution.[14]

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy.[13]

  • Slowly add the warm this compound solution to the solution of the racemic base with continuous stirring.[13]

2. Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.[14][17]

  • If no crystals form, try inducing crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt.[17]

  • For maximum yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the salt.[17]

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.[12]

  • Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[17]

  • Dry the crystals under vacuum to a constant weight.[12]

4. Analysis:

  • Determine the diastereomeric excess (d.e.) of the crystals using an appropriate analytical method such as chiral HPLC or NMR.[12]

  • If the d.e. is not satisfactory, perform one or more recrystallizations from a suitable hot solvent until a constant d.e. or optical rotation is achieved.[17]

5. Liberation of the Enantiomer:

  • Dissolve the purified diastereomeric salt in a suitable solvent, such as water.[12]

  • Add a base (e.g., an aqueous solution of NaOH) dropwise to break the salt and liberate the free amine.[12][13]

  • Extract the liberated enantiomer into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.[13][17]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved, enantiomerically enriched base.[14]

Visualizations

G cluster_workflow Experimental Workflow racemic_mixture Racemic Mixture (e.g., R/S-Base) salt_formation 1. Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (this compound) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Base-D-Acid & S-Base-D-Acid) salt_formation->diastereomeric_salts crystallization 2. Fractional Crystallization diastereomeric_salts->crystallization separation 3. Separation crystallization->separation less_soluble Less Soluble Salt (Crystals) separation->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble Liquid liberation 4. Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered no_crystals No Crystals / Oiling Out? start->no_crystals low_de Low Diastereomeric Excess (d.e.)? no_crystals->low_de No solubility Is the salt too soluble? no_crystals->solubility Yes solvent_choice Is solvent optimal? low_de->solvent_choice Yes increase_conc Action: Increase concentration or add anti-solvent. solubility->increase_conc Yes supersaturation Is supersaturation too high? solubility->supersaturation No slow_cool Action: Use a more dilute solution and cool slowly. supersaturation->slow_cool Yes screen_solvents Action: Perform a solvent screen to maximize solubility difference. solvent_choice->screen_solvents No kinetics Was cooling too fast? solvent_choice->kinetics Yes recrystallize Action: Recrystallize the solid. Use a slower cooling rate. kinetics->recrystallize Yes

Caption: Troubleshooting flowchart for common crystallization issues.

References

Technical Support Center: D-Campholic Acid Recovery and Recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recovery and recycling of D-Campholic acid after its use as a resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recovery and recycling of this compound after a resolution?

A1: The recovery process hinges on the cleavage of the diastereomeric salt formed during the resolution of a racemic base (e.g., an amine). This is typically achieved by treating the diastereomeric salt with a strong base, which neutralizes the acidic this compound to form its water-soluble salt and liberates the free amine. Subsequently, the aqueous layer containing the D-Campholate salt is acidified with a strong acid to regenerate the this compound, which then precipitates and can be isolated.[1]

Q2: What kind of recovery yield can I expect for recycled this compound?

A2: With an optimized protocol, the recovery yield for this compound is typically high, often falling within the range of 85-95%.[1] However, the exact yield can be influenced by the specific amine being resolved and the scale of the reaction.

Q3: Is it possible to reuse the recycled this compound immediately in another resolution?

A3: Before reusing the recycled this compound, it is critical to verify its purity. The optical purity should be assessed to ensure that no racemization has occurred during the recovery process. Chemical purity should also be confirmed to prevent residual impurities from interfering with subsequent resolutions. If the purity does not meet the required standards, further purification is necessary.[1]

Q4: What are the recommended methods for purifying recycled this compound?

A4: Recrystallization is a widely used and effective technique for purifying recycled this compound.[1] For colored impurities, treating the dissolved acid with activated carbon before recrystallization can be beneficial.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery Yield - Incomplete decomposition of the diastereomeric salt.- The pH of the aqueous layer was not sufficiently acidic during the precipitation step.- Product loss during filtration or transfers.- Ensure the pH is greater than 12 during basification to completely break the salt.- Lower the pH to approximately 2 with a strong acid, confirming with a pH meter or pH paper.[1]- Handle with care during transfers and wash the filter cake with a minimal amount of cold solvent to prevent the product from dissolving.[1]
Low Optical Purity of Recycled Acid - Racemization of the this compound due to harsh conditions (e.g., prolonged exposure to high temperatures or extreme pH).- Incomplete separation of the diastereomeric salts during the initial resolution.- Avoid extended exposure to high temperatures and strong acids or bases.[1]- Ensure the initial resolution and separation of the diastereomeric salts were thorough. If needed, recrystallize the diastereomeric salt before proceeding with the recovery.[1]
Presence of Color in Recycled Acid - Contamination from the resolved compound or byproducts from the reaction.- Dissolve the crude recycled this compound in a suitable hot solvent and treat with activated carbon before recrystallization.[1]
Oily Product Instead of Crystalline Solid - Presence of residual organic solvent or other impurities.- Ensure the product is thoroughly dried under a vacuum.[1]- If the product remains oily, try triturating it with a non-polar solvent, such as hexanes, to induce crystallization.[1]- Column chromatography can be used as an alternative purification method.[1]

Quantitative Data

The following table presents typical data for the quality assessment of recycled this compound. Note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

ParameterValueMethod of Analysis
Recovery Yield 85 - 95%Gravimetric analysis
Melting Point 186 - 188 °CMelting point apparatus
Optical Rotation [α]D +46° to +48° (c=2, ethanol)Polarimetry
Purity >98%Chiral HPLC or GC

Data adapted from representative values for (-)-Camphoric acid.[1]

Experimental Protocols

Protocol 1: Recovery of this compound from Diastereomeric Amine Salts

  • Decomposition of the Diastereomeric Salt: a. Suspend the filtered diastereomeric salt in water. b. With continuous stirring, add a 2M aqueous solution of a strong base (e.g., NaOH or KOH) portion-wise until the pH of the solution is greater than 12. This action neutralizes the this compound to its water-soluble salt and liberates the free amine.[1] c. If the liberated amine is not soluble in water, extract it with an organic solvent like dichloromethane (B109758) or ethyl acetate.[1] Separate the layers and retain the aqueous layer which contains the sodium or potassium D-camphorate.[1]

  • Acidification and Isolation of this compound: a. Cool the aqueous layer from the previous step in an ice bath. b. Slowly add a 2M aqueous solution of a strong acid (e.g., HCl) with stirring until the pH of the solution is less than 2. This compound will precipitate as a white solid.[1] c. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold deionized water.[1] d. Dry the crude this compound under a vacuum.[1]

  • Purification by Recrystallization: a. Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hot water or ethyl acetate).[1] b. If colored impurities are present, add a small amount of activated carbon to the hot solution and filter it while hot.[1] c. Allow the filtrate to cool down slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals. d. Collect the purified crystals by vacuum filtration, wash them with a minimal amount of cold solvent, and dry them under a vacuum.[1]

  • Quality Control: a. Calculate the recovery yield. b. Measure the melting point and optical rotation of the recycled this compound and compare these values with those of the fresh material.[1] c. Assess the purity using an appropriate chromatographic method such as chiral HPLC or GC.[1]

Visualizations

Recovery_Workflow cluster_0 Step 1: Decomposition cluster_1 Step 2: Isolation cluster_2 Step 3: Purification DiastereomericSalt Diastereomeric Salt (this compound + Amine) BaseAddition Add Strong Base (e.g., NaOH) pH > 12 DiastereomericSalt->BaseAddition Separation Separation of Layers BaseAddition->Separation AqueousLayer Aqueous Layer (Sodium D-Camphorate) Separation->AqueousLayer Aqueous Phase OrganicLayer Organic Layer (Free Amine) Separation->OrganicLayer Organic Phase AcidAddition Add Strong Acid (e.g., HCl) pH < 2 AqueousLayer->AcidAddition Precipitation Precipitation of This compound AcidAddition->Precipitation Filtration Vacuum Filtration & Drying Precipitation->Filtration CrudeAcid Crude this compound Filtration->CrudeAcid Recrystallization Recrystallization (Optional: Activated Carbon) CrudeAcid->Recrystallization PureAcid Pure Recycled This compound Recrystallization->PureAcid

Caption: Workflow for the recovery and recycling of this compound.

Troubleshooting_Logic Start Recycled this compound PurityCheck Check Purity (Optical & Chemical) Start->PurityCheck YieldCheck Check Recovery Yield PurityCheck->YieldCheck Purity OK LowPurity Low Purity PurityCheck->LowPurity Purity Low AppearanceCheck Check Appearance YieldCheck->AppearanceCheck Yield OK LowYield Low Yield YieldCheck->LowYield Yield Low ColoredOrOily Colored or Oily AppearanceCheck->ColoredOrOily Appearance Not OK Reuse Reuse in Resolution AppearanceCheck->Reuse Appearance OK OptimizeResolution Optimize Initial Resolution/Separation LowPurity->OptimizeResolution AvoidHarshConditions Avoid Harsh Conditions LowPurity->AvoidHarshConditions OptimizePH Optimize pH for Decomposition & Precipitation LowYield->OptimizePH CarefulHandling Improve Handling & Washing Technique LowYield->CarefulHandling ActivatedCarbon Use Activated Carbon ColoredOrOily->ActivatedCarbon RecrystallizeOrTriturate Recrystallize or Triturate ColoredOrOily->RecrystallizeOrTriturate OptimizeResolution->Start AvoidHarshConditions->Start OptimizePH->Start CarefulHandling->Start ActivatedCarbon->Start RecrystallizeOrTriturate->Start Sufficient Sufficient

Caption: Troubleshooting decision tree for recycled this compound.

References

troubleshooting low enantiomeric excess in D-Campholic acid resolutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) during the resolution of D-campholic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the resolution of racemic acids like campholic acid?

The resolution of a racemic acid is most commonly achieved by converting the enantiomers into a mixture of diastereomers.[1][2] This is done by reacting the racemic acid with an enantiomerically pure chiral base.[1][3] The resulting diastereomeric salts have different physical properties, such as solubility, melting point, and crystal structure.[4][5][6] This difference in solubility allows for their separation by fractional crystallization.[5][6] Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be regenerated.[7]

Q2: What are some common chiral resolving agents for carboxylic acids?

A variety of chiral bases are used to resolve racemic acids.[8] Commonly employed resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)-1-phenylethylamine and (1R,2S)-(-)-ephedrine.[1][7][8] The choice of the resolving agent is critical and is often determined empirically by screening different options to find one that forms diastereomeric salts with a significant difference in solubility.[8]

Q3: Why is the choice of solvent so important in diastereomeric salt resolution?

The solvent is a critical factor in a successful resolution because it directly influences the solubility of the diastereomeric salts.[9] The primary goal is to find a solvent system where the difference in solubility between the two diastereomers is maximized, allowing the less soluble salt to crystallize selectively.[9][10] The solvent also affects the crystal shape and size, which can impact the efficiency of filtration and washing.[9]

Q4: What is a typical yield for a classical resolution process?

In an ideal classical resolution, the maximum theoretical yield for the desired enantiomer is 50% of the starting racemic mixture, as the other 50% is the undesired enantiomer.[7][11] However, practical yields may be lower due to the solubility of the desired diastereomeric salt in the mother liquor.[9] To improve the overall yield, the undesired enantiomer can sometimes be racemized and recycled back into the resolution process.[7][11]

Troubleshooting Guide: Low Enantiomeric Excess (e.e.)

This guide addresses the common problem of obtaining a low enantiomeric excess in the resolved this compound.

Problem: The isolated this compound shows low enantiomeric excess after resolution.

This is a frequent challenge that can stem from several factors during the diastereomeric salt crystallization process. Below are potential causes and their corresponding solutions.

Possible Cause Explanation Recommended Solution(s)
Suboptimal Resolving Agent The chosen chiral base may not effectively discriminate between the two enantiomers of campholic acid, leading to a small difference in the crystal lattice energies and solubilities of the diastereomeric salts.[8][9]Screen a variety of resolving agents. Test different chiral bases (e.g., brucine, strychnine, (R)-1-phenylethylamine) to find one that provides a greater solubility difference between the diastereomeric salts.[8][9]
Inappropriate Solvent System The solvent may not provide a significant enough solubility difference between the two diastereomeric salts, or it may be too effective at solvating both salts, thus preventing efficient crystallization of the desired diastereomer.[8][9]Conduct a thorough solvent screening. Experiment with a range of solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations).[9][10] The goal is to maximize the solubility difference.[9]
Rapid Crystallization/Cooling Cooling the crystallization mixture too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to contamination and reduced enantiomeric purity.[8]Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath or refrigerator.[8][10]
Co-crystallization The more soluble diastereomer precipitates along with the less soluble one, contaminating the final product.[8] This can happen if the solution is too concentrated (highly supersaturated).Perform multiple recrystallizations. Purifying the isolated diastereomeric salt by recrystallizing it one or more times from a suitable solvent can significantly enhance its purity and, consequently, the enantiomeric excess of the final product.[5][10]
Incorrect Stoichiometry The molar ratio of the racemic acid to the resolving agent can significantly impact the efficiency of the resolution.[8] An incorrect ratio can inhibit crystallization or lead to the formation of impure crystals.Optimize the molar ratio. While a 1:1 molar ratio is a common starting point, it's advisable to experiment with sub-stoichiometric amounts of the resolving agent (e.g., 0.5 to 1.0 equivalent).[5]
Presence of Impurities Impurities in either the racemic this compound or the resolving agent can interfere with crystal nucleation and growth, negatively affecting the resolution's efficiency.[9]Purify starting materials. Ensure that both the racemic campholic acid and the chiral resolving agent are of high purity before use.[9]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of this compound

This protocol outlines the key steps for the resolution of racemic campholic acid using a chiral amine as the resolving agent.

1. Salt Formation:

  • In a suitable flask, dissolve one molar equivalent of racemic campholic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol).[6]

  • In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent, with gentle warming if necessary.[4][5]

  • Slowly add the warm resolving agent solution to the campholic acid solution with constant stirring.[4][6]

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature.[6][10] For optimal crystal formation, let the mixture stand undisturbed for an extended period (e.g., 24 hours).[4]

  • To further induce crystallization, the flask can be placed in an ice bath or refrigerator.[6]

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.[4][5][6]

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[4][5][6]

4. (Optional but Recommended) Recrystallization:

  • To improve the diastereomeric purity, dissolve the isolated salt in a minimal amount of the hot solvent and repeat the crystallization process.[5][10]

5. Liberation of the Enantiomerically Enriched Campholic Acid:

  • Suspend the purified diastereomeric salt in water.

  • Acidify the suspension with a strong acid (e.g., HCl) until the pH is acidic. This will protonate the campholic acid and liberate it from the salt.

  • Extract the liberated campholic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.[4]

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.[4]

6. Analysis:

  • Determine the enantiomeric excess of the product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[4][6]

Visualization

Troubleshooting Workflow for Low Enantiomeric Excess

The following diagram illustrates the logical steps to troubleshoot and optimize the resolution of this compound when faced with low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess (e.e.) Observed in Resolved This compound recrystallize Recrystallize the Diastereomeric Salt start->recrystallize check_ee Analyze Enantiomeric Excess (e.e.) recrystallize->check_ee is_ee_ok Is e.e. > 95%? check_ee->is_ee_ok optimize_cooling Optimize Cooling Rate (Slow Cooling) is_ee_ok->optimize_cooling No end_ok Resolution Successful is_ee_ok->end_ok Yes solvent_screen Perform Solvent Screening optimize_cooling->solvent_screen agent_screen Screen Different Resolving Agents solvent_screen->agent_screen check_purity Verify Purity of Starting Materials agent_screen->check_purity end_reassess Re-evaluate Entire Resolution Strategy check_purity->end_reassess

Caption: A logical workflow for troubleshooting low enantiomeric excess.

References

kinetic vs. thermodynamic control in D-Campholic acid salt formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of D-Campholic acid in chiral resolutions, with a specific focus on the interplay between kinetic and thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound salt formation?

A: In the chiral resolution of a racemic compound (e.g., an amine) with this compound, two diastereomeric salts are formed. The difference between kinetic and thermodynamic control lies in what determines the final composition of the crystallized product.[1]

  • Kinetic Control: This regime favors the product that forms the fastest. The diastereomeric salt with the lower activation energy for nucleation and crystallization will precipitate more quickly, even if it is not the most stable salt overall.[1] This process is dominant under conditions where the crystallization is rapid and irreversible.[1][2]

  • Thermodynamic Control: This regime favors the most stable product. Given enough time and energy (e.g., higher temperatures), the system can reach equilibrium.[1] The diastereomeric salt with the lower Gibbs free energy (i.e., the most stable crystal lattice) will be the dominant product, even if it forms more slowly. This requires the crystallization process to be reversible, allowing the less stable, kinetically-favored salt to redissolve and the more stable salt to crystallize.[3][4]

Q2: How do experimental conditions influence whether a resolution is under kinetic or thermodynamic control?

A: The outcome of the resolution is highly dependent on the experimental conditions you choose. Key factors include:

  • Time: Short crystallization times favor kinetic control, as the system is stopped before it can reach thermodynamic equilibrium.[1][2] Longer times allow for equilibration and favor thermodynamic control.[2]

  • Temperature: Lower temperatures generally favor kinetic control because the reverse reaction (dissolution of the initially formed crystals) is slower.[1] Higher temperatures provide the energy needed to overcome activation barriers, allowing the system to reach equilibrium and favoring thermodynamic control.[3][4]

  • Cooling Rate: Rapid cooling ("crash cooling") often leads to kinetic control, as it quickly induces high supersaturation, forcing the faster-forming salt out of solution.[5] Slow, controlled cooling provides a better opportunity for the system to approach thermodynamic equilibrium.

  • Solvent: The solvent system is critical. It not only affects the solubilities of the diastereomeric salts but also the kinetics of crystallization. A solvent that provides a large difference in the rate of crystallization between the two diastereomers is ideal for kinetic resolution.[6]

Q3: What are the expected outcomes for a resolution under each type of control?

A: Under kinetic control , the crystallized product will be enriched in the diastereomer that crystallizes fastest. This can lead to high diastereomeric excess (d.e.) if one salt crystallizes significantly faster than the other.[2] Under thermodynamic control , the product will be enriched in the diastereomer that is more thermodynamically stable (often the one with the lower solubility at equilibrium).[7]

Q4: Why is understanding this distinction crucial for successful chiral resolution?

A: If the kinetically favored diastereomer and the thermodynamically favored diastereomer are different, controlling the experimental conditions is paramount. For instance, if you isolate crystals after a short time, you might obtain one enantiomer, whereas if you let the crystallization proceed overnight, you might obtain the other or a mixture of both, leading to low purity.[2] Recognizing which regime is active allows you to deliberately steer the reaction to isolate the desired enantiomer with the highest possible purity and yield.

Troubleshooting Guides

Issue 1: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Question: I have isolated the diastereomeric salt, but analysis shows a low d.e., indicating significant contamination from the other diastereomer. What should I do?

Answer: Low diastereomeric excess is a common problem that often arises from co-crystallization, where the solubility difference between the two salts is insufficient under the current conditions.[5][8] Here are the steps to troubleshoot this issue:

  • Assess the Control Mechanism:

    • If you suspect unwanted thermodynamic control: You may be allowing the crystallization to proceed for too long, enabling the initially pure kinetic product to equilibrate with the more soluble diastereomer.[2]

    • Action: Drastically shorten the crystallization time. Filter the crystals as soon as a sufficient amount has precipitated (e.g., within 15-60 minutes).[2] This favors the kinetic product.

  • Optimize the Solvent System:

    • The solvent is the most critical parameter influencing the solubility difference.[6][8]

    • Action: Perform a systematic solvent screen. Test a range of solvents with varying polarities and hydrogen-bonding capabilities to maximize the solubility difference between the two diastereomers.[6]

  • Control the Cooling Profile:

    • Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5]

    • Action: Implement a slow and controlled cooling profile. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.

  • Adjust Stoichiometry:

    • The molar ratio of the resolving agent can significantly impact the phase equilibrium.[8]

    • Action: Try using a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents). This can sometimes improve selectivity.[8]

Issue 2: No Crystals Form, or an Oil Precipitates ("Oiling Out")

Question: After mixing my racemic compound and this compound, the solution remains clear, or an insoluble oil has formed instead of crystals. How can I resolve this?

Answer: The failure to form crystals or the formation of an oil are typically problems related to supersaturation, solubility, or the melting point of the salt being below the crystallization temperature.[8]

  • Confirm Salt Formation: First, ensure a salt has actually formed. Evaporate a small sample of the solution or oil and analyze it via NMR to check for the expected ionic interaction.

  • Address High Solubility / Insufficient Supersaturation:

    • The diastereomeric salts may be too soluble in the chosen solvent.[8]

    • Action: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble) dropwise until turbidity persists.[8]

  • Induce Nucleation/Crystallization:

    • If the solution is supersaturated but no crystals form, it may lack nucleation sites.

    • Action: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. If available, add a tiny "seed" crystal of the desired diastereomeric salt.[5][8]

  • Prevent "Oiling Out":

    • Oiling out often occurs when the solution is too concentrated or cooled too quickly.[8]

    • Action: Dilute the solution with more solvent and reheat until the oil dissolves. Then, allow the solution to cool much more slowly. Gentle agitation can also promote crystallization over oiling.[8]

Issue 3: The Yield of the Desired Diastereomeric Salt is Low

Question: I have successfully obtained crystals with high purity, but the yield is unacceptably low. How can I improve it?

Answer: A low yield indicates that a significant amount of your target diastereomer remains dissolved in the mother liquor.[8]

  • Optimize Solvent and Temperature:

    • The desired salt might still be too soluble in the chosen solvent, even if it's the less soluble of the two.

    • Action: Screen for a solvent that further decreases the solubility of the target salt. Experiment with a lower final crystallization temperature to drive more product out of solution.[8]

  • Increase Concentration:

    • If the initial concentration is too low, the solution may not be sufficiently supersaturated at the final temperature.

    • Action: Start with a more concentrated solution, but be cautious to avoid "oiling out" by ensuring a slow cooling rate.

  • Allow Sufficient Time (for Thermodynamic Resolutions):

    • If you are targeting the thermodynamically more stable product, ensure the crystallization has reached equilibrium.

    • Action: Increase the crystallization time. Monitor the solid-phase composition over time to find the optimal endpoint.

Experimental Protocols

Protocol 1: General Chiral Resolution with this compound

This protocol provides a general starting point. Optimization of solvent, stoichiometry, and temperature is crucial for each specific racemic compound.[9]

  • Dissolution & Salt Formation: a. In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol). b. In a separate flask, dissolve this compound (0.5–1.0 equivalents) in the same hot solvent.[10] c. Slowly add the warm this compound solution to the amine solution with constant stirring.[11]

  • Crystallization: a. Allow the solution to cool slowly to room temperature. For kinetic control , monitor for crystal formation and be prepared to filter quickly.[2] b. For thermodynamic control , allow the solution to stand for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.[2] c. To maximize yield, the flask can be further cooled in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration.[9] b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[9] c. Dry the crystals to a constant weight.

  • Purity Analysis: a. Analyze the diastereomeric excess (d.e.) of the crystalline salt using techniques such as Chiral HPLC or NMR. b. If purity is insufficient, a recrystallization step may be necessary.[10]

Protocol 2: Liberation of the Enantiomer
  • Salt Dissociation: a. Suspend the purified, dried diastereomeric salt in water or a biphasic mixture (e.g., water and dichloromethane).[9] b. Add a base (e.g., 2M NaOH solution) dropwise with stirring until the solution is basic (pH > 10). This neutralizes the this compound and liberates the free amine.[10]

  • Extraction and Isolation: a. Extract the liberated amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.[10] b. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). c. Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Final Analysis: a. Determine the enantiomeric excess (e.e.) of the final product using an appropriate analytical technique like chiral HPLC.[11]

Quantitative Data

Table 1: Influence of Experimental Conditions on Reaction Control
ParameterCondition for Kinetic ControlCondition for Thermodynamic ControlExpected Outcome / Rationale
Time Short (e.g., < 1 hour)[2]Long (e.g., > 12 hours)[2]Short times isolate the faster-forming product before equilibrium is established.
Temperature LowHighLow temperatures reduce molecular motion, making the initial crystallization effectively irreversible. High temperatures provide the energy to overcome reverse activation barriers, allowing for equilibration.[1]
Cooling Rate Rapid ("Crash Cooling")Slow, controlled coolingRapid cooling induces high supersaturation, favoring the product with faster nucleation kinetics.[5]
Agitation Vigorous/NoneGentle, continuous stirringVigorous agitation can induce rapid nucleation. Gentle stirring promotes homogeneity and allows the system to approach equilibrium.

Mandatory Visualizations

Diagram 1: Conceptual Energy Profile

G start_y Gibbs Free Energy peak1 peak1 peak2 peak2 start_x Reaction Coordinate end_x end_x Reactants Racemate + this compound p1 Reactants->p1 p2 Reactants->p2 p1_base Reactants->p1_base p2_base Reactants->p2_base Thermo_Product Thermodynamic Product (Diastereomer 2) Kinetic_Product p1->Kinetic_Product p1->p1_base ΔG‡ (Kinetic) (Lower) p2->Thermo_Product p2->p2_base ΔG‡ (Thermo) (Higher) label_k Forms Faster label_t More Stable

Caption: Energy profile for kinetic vs. thermodynamic product formation.

Diagram 2: Experimental Workflow for Chiral Resolution

G start_node Racemic Mixture (e.g., Amine) salt_formation 1. Dissolution & Salt Formation in Solvent start_node->salt_formation resolving_agent This compound resolving_agent->salt_formation process_node process_node product_node product_node waste_node waste_node decision_node decision_node crystallization 2. Controlled Cooling & Crystallization salt_formation->crystallization Diastereomeric Salt Solution filtration 3. Filtration crystallization->filtration Slurry less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor containing More Soluble Salt filtration->mother_liquor Filtrate purity_check Purity OK? less_soluble_salt->purity_check liberation 4. Liberation with Base purity_check->liberation Yes recrystallization Recrystallize purity_check->recrystallization No final_product Pure Enantiomer 1 liberation->final_product recrystallization->less_soluble_salt

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 3: Troubleshooting Decision Tree for Crystallization Issues

G problem Problem Encountered During Crystallization Step issue_type issue_type problem->issue_type What is the issue? cause1 cause1 issue_type->cause1 Low Diastereomeric Excess (d.e.) cause2 cause2 issue_type->cause2 No Crystals or 'Oiling Out' cause cause action action action1a Action: Shorten crystallization time. Filter faster. cause1->action1a Possible Cause: Unwanted Thermodynamic Control action1b Action: Perform a solvent screen. Optimize temperature. cause1->action1b Possible Cause: Poor Solubility Difference action1c Action: Use a slower, controlled cooling profile. cause1->action1c Possible Cause: Rapid Cooling Traps Impurities action2a Action: Concentrate solution. Add anti-solvent slowly. cause2->action2a Possible Cause: Insufficient Supersaturation action2b Action: Scratch flask with glass rod. Add seed crystals. cause2->action2b Possible Cause: Lack of Nucleation Sites action2c Action: Dilute with more solvent. Re-heat and cool slower. cause2->action2c Possible Cause: Solution Too Concentrated

References

analytical methods for determining diastereomeric purity of D-Campholic acid salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analyzing the diastereomeric purity of D-Campholic acid salts. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

General Frequently Asked Questions (FAQs)

Q1: Why is determining the diastereomeric purity of this compound salts crucial?

Determining the diastereomeric purity is a critical step in chiral resolution. This compound is an enantiomerically pure resolving agent used to separate racemic mixtures (e.g., amines) by forming diastereomeric salts.[1][2] These diastereomers possess different physical properties, such as solubility, which allows for their separation via fractional crystallization.[1][2] The diastereomeric purity of the crystallized salt directly corresponds to the enantiomeric purity of the target molecule after the resolving agent is removed. Therefore, accurate measurement is essential to ensure the efficacy and safety of the final enantiopure compound.

Q2: What are the primary analytical methods for determining diastereomeric purity?

The most common and effective methods for determining the diastereomeric purity of this compound salts are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).[3][4][5] The choice of method depends on factors such as the properties of the analyte, available equipment, and the required level of precision.

Q3: Can I use optical rotation to determine diastereomeric purity?

While measuring optical rotation is a classical method used to monitor the progress of a resolution, it is not ideal for accurately determining the final diastereomeric purity.[6] The process is considered complete when repeated crystallizations show no further change in optical rotation.[6][7] However, this method does not provide a direct measure of the ratio of the two diastereomers and can be influenced by impurities. It is best used as a qualitative or semi-quantitative tool, with more precise methods like HPLC or NMR used for final purity assessment.

Method Selection Workflow

The following diagram illustrates a general workflow for selecting the appropriate analytical method.

Diagram 1: Analytical Method Selection Workflow Start Start: Need to determine diastereomeric purity CheckHPLC Is HPLC with a chiral column available? Start->CheckHPLC CheckNMR Is high-field NMR (>300 MHz) available? CheckHPLC->CheckNMR No UseHPLC Use Chiral HPLC (High Specificity) CheckHPLC->UseHPLC Yes CheckCE Is Capillary Electrophoresis available? CheckNMR->CheckCE No UseNMR Use NMR Spectroscopy (Direct Quantification) CheckNMR->UseNMR Yes UseCE Use Capillary Electrophoresis (High Efficiency, Low Sample Volume) CheckCE->UseCE Yes Reassess Re-evaluate available resources or consider derivatization CheckCE->Reassess No

Caption: Diagram 1: Analytical Method Selection Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying diastereomers due to its high resolution and sensitivity. Chiral HPLC, using a chiral stationary phase (CSP), is particularly effective.[5]

HPLC: Frequently Asked Questions

Q1: Should I use a chiral or an achiral stationary phase to separate diastereomers?

Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase (like C18 or silica (B1680970) gel).[8][9] However, for diastereomers with very similar structures and polarities, a chiral stationary phase (CSP) can provide significantly better resolution by exploiting additional stereospecific interactions.[5][10] Polysaccharide-based chiral columns are often a good starting point.[5]

Q2: How do I improve the peak shape for my acidic this compound salts?

Poor peak shape (e.g., tailing) is common when analyzing acidic compounds. To improve this, consider adding a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase.[5] This suppresses the ionization of the acidic analyte and reduces unwanted interactions with the stationary phase.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a UV detector.[5]

    • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound salt in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two diastereomers.

    • Calculate the diastereomeric purity by determining the relative peak areas. Diastereomeric excess (% de) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the area of the major diastereomer peak.

HPLC Data: Typical Starting Conditions
ParameterConditionRationale / Notes
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Broad enantioselectivity for a wide range of compounds.[5]
Mobile Phase Hexane:Isopropanol (90:10 v/v) + 0.1% TFAGood starting point for normal-phase chiral separations.[5]
Flow Rate 0.5 - 1.5 mL/minOptimize for best resolution and analysis time.
Temperature 20 - 40 °CTemperature can affect selectivity; should be controlled.
Detector UV (210-280 nm)Select wavelength based on the chromophore of the analyte.
HPLC: Troubleshooting Guide

Q: I am seeing poor or no separation between my diastereomer peaks. What should I do? A:

  • Optimize Mobile Phase: Systematically vary the ratio of the non-polar solvent to the polar modifier (e.g., try 95:5 or 80:20 Hexane:Isopropanol).[5] You can also test a different alcohol modifier (e.g., ethanol (B145695) instead of isopropanol).

  • Change Flow Rate: Lowering the flow rate can sometimes increase resolution, at the cost of a longer run time.

  • Try a Different Column: If optimization fails, the diastereomers may not be well-resolved on the current stationary phase. Test a CSP with a different chemistry.

Q: My peaks are broad or tailing. How can I fix this? A:

  • Check Mobile Phase Additive: Ensure an acid modifier like TFA (0.1%) is present to improve the peak shape of your acidic salt.[5]

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants.

  • Sample Overload: Try injecting a lower concentration of your sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining diastereomeric purity as it allows for direct observation and quantification of the different diastereomers in solution.[6][11]

NMR: Frequently Asked Questions

Q1: How does NMR distinguish between diastereomers?

Diastereomers are different compounds with distinct chemical and physical properties. In an NMR spectrum, the different spatial arrangements of atoms in diastereomers lead to unique chemical environments for their nuclei.[11] This results in different chemical shifts (δ) for corresponding protons (or carbons), allowing them to be distinguished and quantified.

Q2: Which nucleus is best to observe: ¹H, ¹³C, or another?

¹H NMR is typically the method of choice due to its high sensitivity and shorter acquisition times.[11] Look for protons close to the stereogenic centers, as they are most likely to exhibit different chemical shifts between the two diastereomers. ¹³C NMR can also be used, but requires more sample and longer experiment times.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound salt (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.[11]

    • Ensure the sample is fully dissolved. Gentle sonication can help.[11]

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure the spectral width is adequate to cover all proton signals.

    • Optimize the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.

    • Integrate the signals accurately. The ratio of the integrals directly reflects the diastereomeric ratio of the sample.

NMR: Troubleshooting Guide

Diagram 2: NMR Troubleshooting Logic Start Start: ¹H NMR signals of diastereomers overlap CheckField Can you use a higher field NMR spectrometer? Start->CheckField HigherField Action: Re-run sample on higher field instrument CheckField->HigherField Yes CheckSolvent Have you tried different deuterated solvents? CheckField->CheckSolvent No Result Result: Improved signal resolution for quantification HigherField->Result ChangeSolvent Action: Test solvents with different polarities (e.g., CDCl₃, C₆D₆, DMSO-d₆) CheckSolvent->ChangeSolvent Yes UseCSA Action: Add a Chiral Solvating Agent (CSA) to the sample CheckSolvent->UseCSA No ChangeSolvent->Result UseCSA->Result

Caption: Diagram 2: NMR Troubleshooting Logic.

Q: The ¹H NMR signals for my diastereomers are overlapping. How can I resolve them? A:

  • Use a Higher-Field Instrument: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the separation (in Hz) between peaks, potentially resolving the overlap.

  • Change the Solvent: The chemical shifts of protons can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, which is known for its anisotropic effects) may induce differential shifts and improve resolution.

  • Use a Chiral Solvating Agent (CSA): Adding a CSA can form transient, weak complexes with your diastereomers, leading to different induced chemical shifts and resolving the overlap.[12]

Q: How do I ensure my integration is accurate for quantification? A:

  • Choose Isolated Peaks: Select signals that are well-resolved from other peaks in the spectrum and have a flat baseline on both sides.

  • Integrate Multiple Pairs: If possible, calculate the ratio from several different pairs of diastereotopic protons and compare the results for consistency.

  • Check Relaxation Delays: For highly accurate quantification, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being integrated) to allow for full relaxation of the nuclei between scans.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is an excellent alternative to HPLC, particularly for polar and charged compounds. It requires very small sample volumes and can offer rapid analysis times.[4][13]

CE: Frequently Asked Questions

Q1: How are neutral diastereomers separated by CE?

While CE primarily separates based on charge-to-size ratio, neutral compounds can be separated using a technique called Micellar Electrokinetic Chromatography (MEKC).[13] In MEKC, a surfactant (like SDS) is added to the background electrolyte (BGE) above its critical micelle concentration. The neutral analytes partition between the aqueous BGE and the hydrophobic interior of the micelles, and separation occurs based on differences in their partitioning coefficients.

Q2: What is a chiral selector in CE?

For chiral separations, a chiral selector is added to the background electrolyte.[4] The enantiomers or diastereomers form transient complexes with the chiral selector. Separation occurs if the stability constants of these complexes are different, leading to different apparent mobilities for the analytes.[14] Cyclodextrins are the most common type of chiral selector used in CE.[15]

Detailed Experimental Protocol: Chiral CE
  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm internal diameter, ~50 cm total length).

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH (10 min), followed by deionized water (10 min), and finally the background electrolyte (BGE) (15 min).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer at a suitable pH (e.g., 25 mM phosphate (B84403) buffer at pH 7.0).

    • Add a chiral selector. A good starting point is 10-20 mM of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin).

    • Degas the BGE by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the salt in deionized water or the BGE to a concentration of ~0.5-1.0 mg/mL.

    • Filter or centrifuge the sample if necessary.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Detection: UV, typically at 210 nm.

  • Analysis:

    • Run the separation and identify the peaks for the two diastereomers.

    • Quantify purity based on corrected peak areas (Area/Migration Time) to account for variations in velocity.

CE Data: Common Chiral Selectors
Chiral SelectorAnalyte TypeTypical Concentration
Native Cyclodextrins (α, β, γ-CD) Broad applicability5 - 20 mM
Hydroxypropyl-β-CD Neutral & charged compounds10 - 50 mM
Sulfated-β-CD Basic compounds5 - 20 mM
Macrocyclic Antibiotics (e.g., Vancomycin) Amino acids, peptides1 - 10 mM[16]
CE: Troubleshooting Guide

Q: I'm getting an unstable baseline or current. What is the cause? A:

  • Bubble in the Capillary: Purge the capillary with BGE at high pressure.

  • Depleted BGE: Replace the BGE in the inlet and outlet vials. BGE composition can change over time due to electrolysis.

  • Contaminated Capillary: Perform a full conditioning wash (NaOH, water, BGE).

Q: My diastereomers are not separating. What can I try? A:

  • Change Chiral Selector Concentration: Systematically increase or decrease the concentration of the chiral selector in the BGE. There is often an optimal concentration for resolution.

  • Try a Different Chiral Selector: The interaction between the analyte and selector is highly specific. If one type of cyclodextrin doesn't work, another derivative might.

  • Optimize BGE pH: The pH affects the charge of the analyte and the capillary wall, which can significantly impact the separation. Test a range of pH values.

  • Add an Organic Modifier: Adding a small amount of an organic solvent (e.g., methanol (B129727) or acetonitrile) to the BGE can alter the partitioning and improve resolution.

References

Validation & Comparative

A Comparative Guide to Chiral Resolution of Primary Amines: D-Campholic Acid vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic primary amines is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. The choice of resolving agent is paramount for an efficient, scalable, and high-yielding separation process. This guide provides an objective, data-driven comparison of two commonly employed chiral resolving agents: D-campholic acid and tartaric acid.

Principle of Diastereomeric Salt Resolution

The classical method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid. The racemic amine ((R/S)-amine) reacts with an enantiomerically pure resolving agent, such as this compound or L-(+)-tartaric acid, to form a pair of diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)]. These diastereomers possess different physical properties, most notably solubility in a given solvent system. This difference allows for the separation of one diastereomer by fractional crystallization. Subsequently, the resolved amine enantiomer is liberated from the purified diastereomeric salt, typically by treatment with a base.

Performance Comparison: this compound vs. Tartaric Acid

The efficacy of a resolving agent is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the resolved amine. The following tables summarize quantitative data for the resolution of representative primary amines using this compound and tartaric acid. It is important to note that the data has been compiled from different sources, and experimental conditions may vary.

Resolution of 1-Phenylethylamine
Resolving AgentRacemic AmineSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
(-)-Camphoric Acid1-PhenylethylamineEthanol1:175>95[1]
(+)-Tartaric Acid1-PhenylethylamineMethanol1:180>98[1]
Resolution of Amphetamine and Methamphetamine
Resolving AgentRacemic AmineSolventYield of Resolved Amine (%)Optical Purity (%)Reference
O,O'-Dibenzoyl-d-tartaric acidMethamphetamineDichloroethane/Methanol/Water80-9585-98[2]
d-Tartaric AcidAmphetamine80% EthanolNot specified>99 (as bitartrate (B1229483) salt)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful resolution of primary amines. Below are generalized protocols for the use of this compound and tartaric acid.

Protocol 1: Resolution of a Primary Amine using this compound

This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is often necessary for a specific amine.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic primary amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone).
  • In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, gently warming if required for complete dissolution.
  • Slowly add the this compound solution to the amine solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool to room temperature and then let it stand undisturbed, typically for 12-24 hours, to facilitate crystallization. For less soluble salts, cooling in an ice bath may be beneficial.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystalline diastereomeric salt by vacuum filtration.
  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
  • Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the dried diastereomeric salt in water.
  • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is basic, which will neutralize the camphoric acid and liberate the free amine.
  • Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).
  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Protocol 2: Resolution of a Primary Amine using Tartaric Acid

This protocol is widely used for the resolution of various primary amines.[3]

1. Diastereomeric Salt Formation:

  • Dissolve L-(+)-tartaric acid (1.0 equivalent) in a suitable solvent, such as methanol, with gentle heating.
  • In a separate flask, dissolve the racemic primary amine (1.0 equivalent) in the same solvent.
  • Slowly add the warm tartaric acid solution to the amine solution with constant stirring.

2. Crystallization:

  • Allow the solution to cool to room temperature and stand for a period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration and wash them with a small volume of cold solvent.
  • The mother liquor, containing the other diastereomeric salt, can be processed separately to recover the other enantiomer.

4. Liberation of the Enantiomerically Enriched Amine:

  • Treat the isolated diastereomeric salt with an excess of a strong base (e.g., 50% NaOH solution) to liberate the free amine.
  • Extract the amine into an organic solvent (e.g., diethyl ether).
  • Dry the organic extract over an anhydrous drying agent and evaporate the solvent to yield the resolved amine.

5. Determination of Enantiomeric Excess:

  • Analyze the optical purity of the obtained amine using polarimetry or chiral chromatography.

Visualization of the Resolution Process

The following diagrams illustrate the logical workflow of diastereomeric salt resolution.

G racemic_amine Racemic (R/S)-Amine diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Amine·Acid] & [(S)-Amine·Acid] racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., this compound or Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt Remains in solution base_treatment1 Base Treatment less_soluble_salt->base_treatment1 base_treatment2 Base Treatment more_soluble_salt->base_treatment2 resolved_enantiomer1 Resolved Enantiomer 1 base_treatment1->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent base_treatment1->recovered_agent1 resolved_enantiomer2 Resolved Enantiomer 2 base_treatment2->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent base_treatment2->recovered_agent2

Caption: General workflow for chiral resolution of primary amines.

G cluster_start Starting Materials cluster_reaction Salt Formation cluster_separation Separation cluster_liberation Liberation racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomers Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate racemic_amine->diastereomers chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystals Crystals (Less Soluble Diastereomer) diastereomers->crystals Crystallization solution Solution (More Soluble Diastereomer) diastereomers->solution enantiomer1 Pure Enantiomer 1 crystals->enantiomer1 Base Treatment enantiomer2 Pure Enantiomer 2 solution->enantiomer2 Base Treatment

Caption: Logical steps in diastereomeric salt resolution.

Conclusion

Both this compound and tartaric acid are effective resolving agents for primary amines. The choice between them often depends on the specific substrate, the desired solvent system, and the ease of crystallization of the resulting diastereomeric salts. Tartaric acid is widely used and has been shown to provide high enantiomeric excess for amines like 1-phenylethylamine. This compound also demonstrates high efficiency and its rigid structure can offer different selectivities. For any new primary amine, it is recommended to perform a screening of several resolving agents, including both this compound and tartaric acid, along with a variety of solvents to determine the optimal conditions for an efficient and high-yielding resolution.

References

A Comparative Guide to D-Campholic Acid and Mandelic Acid in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation of enantiomers is a critical undertaking in the fields of chemistry, pharmacology, and materials science. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed technique for isolating stereoisomers. This guide provides an objective comparison of two commonly utilized resolving agents: D-(+)-Campholic acid and Mandelic acid, with a focus on their application in the resolution of racemic amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequently, the desired enantiomer can be liberated from the isolated diastereomeric salt.

Performance Comparison

For the purpose of this comparison, we will consider the resolution of the model racemic amine, 1-phenylethylamine (B125046).

Table 1: Performance Data for Chiral Resolution of Racemic 1-Phenylethylamine

Resolving AgentRacemic AmineSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Notes
(-)-Camphoric Acid*1-phenylethylamineMethanol (B129727)Not explicitly stated>95% (inferred from protocol)Data is for the enantiomer, (-)-camphoric acid. Performance of D-(+)-campholic acid is expected to be similar.
PEGylated-(R)-Mandelic Acid1-phenylethylamineMethanol8283 (first cycle), 91 (second cycle)[1]Data is for a polyethylene (B3416737) glycol-modified version of mandelic acid, which may enhance crystallization.[1]
(S)-Mandelic Acid1-phenylethylamineEthanol/WaterNot explicitly statedHigh e.e. often achieved in a single crystallization[2]Qualitative data suggests high efficiency.[2]

*Note: Data for D-(+)-Campholic acid is inferred from a protocol using its enantiomer, (-)-Camphoric acid. The efficiency of resolution is often comparable between enantiomers of a resolving agent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of chiral resolution experiments. Below are representative protocols for the use of D-Campholic acid (adapted from a protocol for (-)-Camphoric acid) and Mandelic acid.

Protocol 1: Chiral Resolution of Racemic 1-Phenylethylamine using D-(+)-Campholic Acid

This protocol is adapted from a procedure using (-)-Camphoric acid and is expected to yield the (S)-enantiomer of 1-phenylethylamine with D-(+)-Campholic acid.[2]

Materials:

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.

    • In a separate flask, dissolve 16.5 g (1.0 equivalent) of D-(+)-Campholic acid in 100 mL of methanol, with gentle warming if necessary.

  • Crystallization:

    • Slowly add the warm D-(+)-Campholic acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature and let it stand for 24 hours to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

    • Add 2 M NaOH solution dropwise with shaking until the aqueous layer is basic.

  • Extraction and Purification:

    • Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation of the Resolved Amine:

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.

Protocol 2: General Protocol for Chiral Resolution of a Racemic Amine using Mandelic Acid

This protocol provides a general guideline for the use of mandelic acid as a resolving agent.[2]

Materials:

  • Racemic amine

  • (S)-(+)-Mandelic acid (or (R)-(-)-Mandelic acid)

  • Suitable solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (e.g., NaOH or NaHCO₃ solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Solvent Screening and Salt Formation:

    • Dissolve the racemic amine in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve an equimolar amount of the chosen enantiomer of mandelic acid in the same hot solvent.

    • Mix the two solutions and allow them to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine:

    • Suspend the crystalline salt in water and add a base to neutralize the mandelic acid and liberate the free amine.

  • Extraction and Purification:

    • Extract the liberated amine with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical steps in the chiral resolution process.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_process Resolution Process cluster_separation Separation & Isolation RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) SaltFormation Diastereomeric Salt Formation (in suitable solvent) RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., this compound) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (Solid) Filtration->LessSoluble MotherLiquor Mother Liquor (contains more soluble diastereomer) Filtration->MotherLiquor Liberation Liberation of Amine (Base Treatment) LessSoluble->Liberation ResolvedAmine Enantiomerically Enriched Amine Liberation->ResolvedAmine

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Logical_Steps start Start: Racemic Mixture & Chiral Resolving Agent dissolution Dissolution in a suitable solvent start->dissolution cooling Controlled cooling to induce crystallization dissolution->cooling isolation Isolation of the less soluble diastereomeric salt cooling->isolation liberation Liberation of the chiral amine from the salt isolation->liberation purification Purification and analysis of the resolved enantiomer liberation->purification end End: Enantiomerically Enriched Product purification->end

Caption: Logical steps in a typical chiral resolution experiment.

Conclusion

Both this compound and Mandelic acid are effective resolving agents for racemic amines. Mandelic acid is widely cited for its high efficiency, often achieving significant enantiomeric excess in a single crystallization.[2] this compound, with its rigid bicyclic structure, also provides a robust platform for chiral discrimination. The choice between these two resolving agents will ultimately depend on the specific substrate, the desired enantiomer, and the optimization of experimental conditions such as solvent and temperature. An empirical screening of different resolving agents and conditions is often the most effective approach to developing a successful chiral resolution process.

References

D-Campholic Acid vs. Mosher's Acid: A Comparative Analysis of Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of D-Campholic acid and Mosher's acid for the determination of enantiomeric excess via NMR spectroscopy is currently challenging due to a lack of available experimental data on the performance of this compound for this specific application. While Mosher's acid is a well-established and extensively documented chiral derivatizing agent for NMR analysis, the scientific literature primarily describes D-Camphoric acid and its derivatives as effective chiral resolving agents for the separation of enantiomers through diastereomeric salt formation and crystallization.

This guide will provide a detailed overview of Mosher's acid as a benchmark chiral derivatizing agent and summarize the known applications of D-Camphoric acid in chirality.

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): The Gold Standard

Mosher's acid is a widely used chiral derivatizing agent (CDA) for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The underlying principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting the analyte with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride). These resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer in the original mixture.[1][4]

A key advantage of Mosher's acid is the absence of a proton at the α-position to the carboxylic acid, which prevents racemization during the derivatization reaction, ensuring the stereochemical integrity of the analysis.[5]

Performance Characteristics of Mosher's Acid:
FeatureDescription
Principle of Operation Forms diastereomeric esters or amides with chiral alcohols and amines. The anisotropic effect of the phenyl and trifluoromethyl groups leads to significant chemical shift differences (Δδ) between the diastereomers in ¹H and ¹⁹F NMR spectra.[5][6]
Quantitative Analysis The enantiomeric excess is determined by integrating the distinct signals of the two diastereomers in the NMR spectrum.
Determination of Absolute Configuration The "Mosher's method" allows for the determination of the absolute configuration of the analyte by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons located on either side of the newly formed ester or amide linkage.[5]
Reactivity Typically used as its acid chloride (Mosher's acid chloride) for efficient esterification or amidation.[1]
Stability The resulting diastereomeric esters and amides are generally stable under standard NMR acquisition conditions.
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This generalized protocol outlines the formation of a Mosher's ester for NMR analysis:

  • Materials:

    • Chiral alcohol (e.g., 1-phenylethanol)

    • (R)- or (S)-Mosher's acid chloride

    • Anhydrous pyridine (B92270) or other suitable base

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • NMR tube

  • Procedure: a. In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. b. Add a slight excess (1.1-1.2 equivalents) of anhydrous pyridine to the solution. c. Add a slight excess (1.1 equivalents) of (R)- or (S)-Mosher's acid chloride to the mixture. d. Cap the NMR tube and gently agitate to ensure thorough mixing. The reaction is typically complete within 30-60 minutes at room temperature. e. Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

Data Presentation: Example of ¹H NMR Data for a Mosher's Ester
DiastereomerProton of InterestChemical Shift (δ, ppm)Integration
(R)-alcohol-(R)-Mosher's ester-CH(OH)-X.XXA₁
(S)-alcohol-(R)-Mosher's ester-CH(OH)-Y.YYA₂

The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

D-Camphoric Acid: A Chiral Resolving Agent

D-(+)-Camphoric acid is a naturally derived chiral dicarboxylic acid.[7] The available literature extensively documents its use as a chiral resolving agent for the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[7][8] This method relies on the differential solubility of the diastereomeric salts, allowing for their separation by fractional crystallization.[7]

While D-Camphoric acid and its derivatives, such as camphorsulfonic acid, are effective in separating enantiomers on a preparative scale, their application as chiral derivatizing agents for the in-situ determination of enantiomeric excess by NMR is not well-documented.[9] There is a lack of published quantitative data, such as the magnitude of chemical shift differences (Δδ) in the NMR spectra of its diastereomeric derivatives, which is crucial for its evaluation as a viable alternative to Mosher's acid for this purpose.

Experimental Workflow for Chiral Resolution using D-Camphoric Acid

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using D-Camphoric acid. This process is fundamentally different from the direct spectroscopic analysis enabled by chiral derivatizing agents like Mosher's acid.

G Workflow for Chiral Resolution with D-Camphoric Acid cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation racemic_amine Racemic Amine dissolution Dissolution in Solvent racemic_amine->dissolution d_camphoric_acid D-Camphoric Acid d_camphoric_acid->dissolution mixing Mixing & Salt Formation dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble liberation Liberation of Free Amine less_soluble->liberation enantiomer_1 Enantiomer 1 liberation->enantiomer_1

Workflow for Chiral Resolution with D-Camphoric Acid

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable and well-documented method for determining the enantiomeric excess of chiral alcohols and amines by NMR spectroscopy, Mosher's acid remains the agent of choice. Its performance is extensively validated, and established protocols provide a clear pathway for obtaining accurate and reproducible results.

While D-Camphoric acid is a valuable tool for the preparative separation of enantiomers , its utility as a chiral derivatizing agent for direct NMR analysis of enantiomeric excess has not been established in the scientific literature. Further research and publication of quantitative performance data would be necessary to consider it a viable alternative to Mosher's acid for this specific analytical application.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: D-Campholic Acid Derivatives vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency and stereochemical outcome of asymmetric reactions. The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, frequently employs such auxiliaries to control the formation of new stereocenters. This guide provides a detailed comparison of the performance of the well-established Evans oxazolidinone auxiliaries against auxiliaries derived from the camphor (B46023) scaffold, a readily available natural product from the chiral pool.

While D-campholic acid itself is not commonly used directly as a chiral auxiliary, its parent structure, camphor, provides a rigid bicyclic framework for the synthesis of effective chiral auxiliaries, such as camphor-based oxazolidinones and oxazinones. This guide will focus on the performance of these camphor-derived auxiliaries in comparison to the widely utilized and highly successful Evans auxiliaries derived from amino acids like valine and phenylalanine.

Performance Comparison: A Quantitative Overview

The efficacy of a chiral auxiliary is best assessed through quantitative measures of yield and stereoselectivity. The following tables summarize the performance of a representative camphor-derived oxazolidinone and standard Evans auxiliaries in boron-mediated aldol reactions with various aldehydes.

Table 1: Performance of a Camphor-Derived Oxazolidinone Auxiliary in Boron-Mediated Aldol Reactions

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85>99:1
Propionaldehyde82>99:1
Benzaldehyde88>99:1

Data sourced from Yan, T.-H., et al. (1991). Tetrahedron Letters, 32(40), 5563-5566.

Table 2: Performance of Evans Oxazolidinone Auxiliaries in Boron-Mediated Aldol Reactions

AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(S)-Valine derivedIsobutyraldehyde80-95>99:1
(S)-Valine derivedPropionaldehyde84>97:3
(S)-Valine derivedBenzaldehyde85>99:1
(S)-Phenylalanine derivedIsobutyraldehyde85-90>99:1
(S)-Phenylalanine derivedBenzaldehyde80-90>99:1

Data is representative and compiled from various sources on Evans aldol reactions.

From the data, it is evident that both the camphor-derived oxazolidinone and the Evans auxiliaries provide excellent yields and exceptionally high levels of diastereoselectivity, consistently favoring the syn-aldol product. The camphor-based auxiliary demonstrates comparable, if not slightly superior, diastereoselectivity in the examples provided.

Reaction Mechanisms and Stereochemical Control

The high degree of stereocontrol in these reactions is attributed to the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The chiral auxiliary dictates the facial selectivity of the reaction by sterically shielding one face of the enolate, thereby directing the approach of the aldehyde.

G cluster_workflow Generalized Auxiliary-Controlled Aldol Reaction Workflow start N-Acyl Chiral Auxiliary enolate Formation of Boron (Z)-Enolate (e.g., Bu₂BOTf, Amine Base) start->enolate transition_state Diastereoselective Aldol Addition (Zimmerman-Traxler Transition State) enolate->transition_state aldehyde Aldehyde (RCHO) aldehyde->transition_state adduct Aldol Adduct transition_state->adduct cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) adduct->cleavage product Chiral β-Hydroxy Acid/Ester cleavage->product aux_recovery Recovered Chiral Auxiliary cleavage->aux_recovery

Caption: Generalized workflow for an auxiliary-controlled asymmetric aldol reaction.

The structures of the auxiliaries themselves are key to their effectiveness. The bulky substituents on the Evans auxiliaries and the rigid bicyclic system of the camphor-derived auxiliaries create a well-defined chiral environment.

G cluster_auxiliaries Key Chiral Auxiliaries cluster_camphor Camphor-Derived Oxazolidinone cluster_evans Evans Auxiliaries camphor_aux valine_aux Valine-derived phenylalanine_aux Phenylalanine-derived

Caption: Structures of a camphor-derived oxazolidinone and common Evans auxiliaries.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for aldol reactions using a camphor-derived auxiliary and an Evans auxiliary.

Protocol 1: Asymmetric Aldol Reaction with a Camphor-Derived Oxazolidinone Auxiliary

This protocol is adapted from the work of Yan et al.

  • Enolate Formation: To a solution of the N-propionyl camphor-derived oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv). Then, add triethylamine (B128534) (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes, followed by warming to 0 °C for 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add a solution of the aldehyde (1.2 equiv) in CH₂Cl₂ dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction with a pH 7 phosphate (B84403) buffer. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldol adduct can be purified by flash column chromatography on silica (B1680970) gel.

  • Auxiliary Cleavage: To a solution of the purified aldol adduct in a 4:1 mixture of tetrahydrofuran (B95107) and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv) followed by 1 M aqueous lithium hydroxide (B78521) (2.0 equiv). Stir the mixture vigorously for 4 hours. Quench the excess peroxide by adding aqueous sodium sulfite. Separate the layers and recover the chiral auxiliary from the organic layer. Acidify the aqueous layer and extract to isolate the chiral β-hydroxy acid.

Protocol 2: Asymmetric Aldol Reaction with an Evans (Valine-Derived) Auxiliary

This is a general and widely used protocol for Evans aldol reactions.[1]

  • Enolate Formation: To a solution of the N-propionyl-(S)-valine-derived oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding a mixture of methanol (B129727) and a saturated aqueous solution of ammonium (B1175870) chloride. Remove the volatiles under reduced pressure and partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is purified by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be cleaved under similar conditions as described in Protocol 1 (LiOH/H₂O₂) to yield the corresponding β-hydroxy acid, or by other methods such as transesterification with sodium methoxide (B1231860) to yield the methyl ester.

Conclusion

Both camphor-derived auxiliaries and Evans auxiliaries stand as highly effective tools for asymmetric aldol reactions, delivering products with excellent yields and diastereoselectivities.[2][3] Evans auxiliaries, derived from readily available amino acids, have a long and storied history of success in a vast array of synthetic applications, making them a reliable and well-documented choice.[4]

The camphor-derived auxiliaries, originating from an inexpensive and naturally abundant chiral source, present a compelling alternative. The data suggests that they can achieve comparable, and in some cases, superior levels of stereocontrol due to their rigid, sterically demanding framework. For research groups looking for alternatives to the more conventional Evans auxiliaries, camphor-based systems are a powerful and efficient option. The choice between them may ultimately depend on factors such as the specific substrate, desired downstream transformations, and the availability and cost of the auxiliary precursor.

References

A Comparative Guide to D-Campholic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of D-Campholic Acid-Derived Chiral Auxiliaries Against Established Alternatives.

In the landscape of asymmetric synthesis, the choice of a chiral building block is paramount to achieving high stereoselectivity and overall efficiency. This compound, a readily available and cost-effective terpene derivative, has emerged as a versatile starting material for the synthesis of novel chiral auxiliaries and ligands. This guide provides a comprehensive validation of this compound as a chiral building block by comparing the performance of its derivatives with the well-established Evans' oxazolidinones and Oppolzer's camphorsultams in key asymmetric transformations. The supporting experimental data, detailed protocols, and visual workflows aim to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by the yield and stereoselectivity it imparts in a given asymmetric reaction. This section presents a comparative summary of quantitative data for auxiliaries derived from this compound, alongside the benchmark Evans' and Oppolzer's auxiliaries in their respective optimal applications.

Asymmetric Michael Addition: this compound-Derived Organocatalyst

Chiral diamines synthesized from this compound can be converted into highly effective bifunctional organocatalysts, such as thioureas. These catalysts have demonstrated excellent performance in asymmetric Michael additions.

Catalyst PrecursorMichael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee%)
This compound-Derived Diaminetrans-β-nitrostyreneAcetylacetone9295
This compound-Derived Diamine(E)-4-ChloronitrostyreneAcetylacetone9593
This compound-Derived Diamine(E)-4-MethylnitrostyreneAcetylacetone8996
Asymmetric Aldol (B89426) Reaction: Evans' Oxazolidinone Auxiliary

Evans' oxazolidinones are renowned for their high diastereoselectivity in asymmetric aldol reactions, typically favoring the formation of syn-aldol products.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydePropionyl Imide>99:185[1]
(4R)-4-(1-Methylethyl)-2-oxazolidinoneBenzaldehydePropionyl Imide95:580[1]
(4S)-4-Benzyl-2-oxazolidinonePropionaldehydeAcyl Imide>99:180-90
Asymmetric Diels-Alder Reaction: Oppolzer's Camphorsultam

Oppolzer's camphorsultam provides excellent stereocontrol in Lewis acid-catalyzed asymmetric Diels-Alder reactions, leading to high endo/exo selectivity and diastereomeric excess.

Chiral AuxiliaryDieneDienophileLewis AcidDiastereomeric Excess (de%)Yield (%)
(2R)-Bornane-10,2-sultamCyclopentadiene (B3395910)N-AcryloylEt₂AlCl>98 (endo)95
(2R)-Bornane-10,2-sultam1,3-ButadieneN-AcryloylEt₂AlCl95 (endo)88
(2R)-Bornane-10,2-sultamIsopreneN-AcryloylEt₂AlCl96 (endo)91

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these chiral auxiliaries.

Protocol 1: Synthesis of a Chiral 1,3-Diamine from this compound

This protocol outlines the conversion of this compound into a valuable chiral diamine precursor.[2]

  • Formation of D-Camphoric Anhydride (B1165640): A mixture of this compound and acetic anhydride is heated under reflux for 2 hours. The excess acetic anhydride and acetic acid are removed under reduced pressure to yield D-Camphoric anhydride.

  • Synthesis of D-Camphorimide: The resulting anhydride is treated with an aqueous solution of ammonia (B1221849) and heated. The solid D-Camphorimide is collected by filtration and recrystallized.

  • Reduction to the Chiral 1,3-Diamine: To a suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) at 0 °C, a solution of D-Camphorimide in dry THF is added dropwise. The reaction mixture is then heated to reflux for 24 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or chromatography to yield the chiral 1,3-diamine.

Protocol 2: Asymmetric Michael Addition Using a this compound-Derived Thiourea (B124793) Organocatalyst
  • Catalyst Preparation: The chiral 1,3-diamine from Protocol 1 is reacted with an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane (B109758) to afford the corresponding thiourea organocatalyst.

  • Michael Addition: To a solution of the thiourea organocatalyst (0.1 equivalents) in toluene (B28343) (1.0 mL) at room temperature, add the 1,3-dicarbonyl compound (1.2 equivalents). Stir the mixture for 5 minutes, then add the trans-β-nitrostyrene (1.0 equivalent). The reaction mixture is stirred at room temperature for 24-72 hours, monitoring progress by TLC.

  • Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 3: Asymmetric Aldol Reaction Using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Chiral Auxiliary: To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C is added n-butyllithium (n-BuLi) dropwise. After stirring for 15 minutes, the acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted.[1]

  • Enolate Formation and Aldol Addition: The N-acyl oxazolidinone is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) is added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (e.g., isobutyraldehyde) is added, and the reaction is stirred for several hours at -78 °C before warming to room temperature.[1]

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate (B84403) buffer (pH 7). The crude aldol adduct is dissolved in a mixture of methanol (B129727) and THF. A solution of hydrogen peroxide and lithium hydroxide (B78521) in water is added at 0 °C, and the mixture is stirred for 4 hours. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[1]

Protocol 4: Asymmetric Diels-Alder Reaction Using Oppolzer's Camphorsultam
  • Synthesis of N-Acryloyl Camphorsultam: To a solution of Oppolzer's sultam in anhydrous DCM at 0 °C, add triethylamine (B128534) followed by the dropwise addition of acryloyl chloride. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the product is purified by column chromatography.

  • Diels-Alder Reaction: A solution of the N-acryloyl camphorsultam in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., diethylaluminum chloride) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene is then added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the layers are separated. The crude product is purified by flash chromatography. The auxiliary can be cleaved by methods such as reduction with LiAlH₄ or hydrolysis with LiOH/H₂O₂.

Visualizing the Synthetic Workflow

Diagrams illustrating the key synthetic pathways and experimental workflows provide a clear overview of the processes involved.

G cluster_synthesis Synthesis of Chiral Diamine from this compound D-Campholic_Acid This compound Anhydride D-Camphoric Anhydride D-Campholic_Acid->Anhydride Acetic Anhydride, Reflux Imide D-Camphorimide Anhydride->Imide aq. NH3, Heat Diamine Chiral 1,3-Diamine Imide->Diamine LiAlH4, THF, Reflux G cluster_workflow General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Start Prochiral Substrate + Chiral Auxiliary Attachment Attachment of Chiral Auxiliary Start->Attachment Reaction Diastereoselective Reaction Attachment->Reaction Cleavage Cleavage of Chiral Auxiliary Reaction->Cleavage Product Enantioenriched Product Cleavage->Product Recovery Recovery of Chiral Auxiliary Cleavage->Recovery

References

A Comparative Guide to Enantiomeric Excess Determination Following Chiral Resolution with D-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful resolution of a racemic mixture is a critical juncture in the synthesis of enantiomerically pure compounds. Following the separation of diastereomeric salts formed with a resolving agent such as D-camphoric acid, the accurate determination of the enantiomeric excess (ee) of the target molecule is paramount. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. We present detailed experimental protocols, a quantitative comparison of their performance, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Workflow for Enantiomeric Excess Determination

The overall process, from the diastereomeric salt to the final ee value, follows a logical sequence. The initial resolution yields a diastereomeric salt, which must be processed to liberate the free amine before analysis.

Chiral Resolution and ee Determination Workflow Workflow from Chiral Resolution to Enantiomeric Excess Determination cluster_resolution Chiral Resolution cluster_liberation Sample Preparation cluster_analysis Enantiomeric Excess Determination racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation d_camphoric_acid D-Camphoric Acid d_camphoric_acid->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization diastereomeric_salt Isolated Diastereomeric Salt fractional_crystallization->diastereomeric_salt base_treatment Base Treatment (e.g., NaOH) diastereomeric_salt->base_treatment extraction Liquid-Liquid Extraction base_treatment->extraction isolated_amine Isolated Enantioenriched Amine extraction->isolated_amine hplc Chiral HPLC isolated_amine->hplc nmr NMR Spectroscopy isolated_amine->nmr polarimetry Polarimetry isolated_amine->polarimetry ee_value Enantiomeric Excess (% ee) hplc->ee_value nmr->ee_value polarimetry->ee_value

Caption: General workflow from chiral resolution using D-camphoric acid to the determination of enantiomeric excess.

Comparison of Analytical Methods

The choice of analytical technique for determining enantiomeric excess depends on a variety of factors, including the required accuracy, precision, sensitivity, sample availability, and the presence of impurities. The following table provides a comparative overview of Chiral HPLC, NMR Spectroscopy, and Polarimetry.

ParameterChiral HPLCNMR SpectroscopyPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase.Differentiation of enantiomers in a chiral environment (e.g., with a chiral solvating agent) leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral compound.
Accuracy High to Very HighHighModerate to High
Precision Very HighHighModerate
Sensitivity Very High (ng to pg level)Moderate (µg to mg level)Low (mg level)
Sample Throughput ModerateHighHigh
Sample Requirement Small (µg)Moderate (mg)Large (mg)
Destructive? YesNoNo
Impurity Tolerance High (impurities are often separated)Moderate (impurities can interfere with signals)Low (optically active impurities will interfere)
Information Provided Enantiomeric ratio, purityEnantiomeric ratio, structural informationOptical rotation (requires pure standard for ee calculation)

Experimental Protocols

Detailed methodologies for each technique are provided below. It is crucial to perform a proper work-up of the diastereomeric salt to liberate the free amine before analysis to avoid interference from the D-camphoric acid.

Liberation of the Free Amine from the Diastereomeric Salt

This is a necessary preliminary step for all three analytical methods.

Protocol:

  • Suspend the isolated diastereomeric salt in water.

  • Add a 1M aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), dropwise until the pH of the solution is above 10. This deprotonates the amine and solubilizes the D-camphoric acid as its sodium salt.

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantioenriched amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for accurate and precise ee determination due to the physical separation of enantiomers.[1]

Chiral HPLC Workflow Chiral HPLC Workflow for ee Determination sample_prep Prepare sample of isolated amine in mobile phase hplc_system Inject sample onto Chiral HPLC system sample_prep->hplc_system separation Separation of enantiomers on chiral stationary phase hplc_system->separation detection Detection (e.g., UV-Vis) separation->detection chromatogram Obtain chromatogram with two peaks detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate % ee integration->calculation

Caption: Step-by-step workflow for determining enantiomeric excess using Chiral HPLC.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the isolated amine and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.[2]

  • Instrumentation and Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common. The exact ratio should be optimized for baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the amine has strong absorbance.

  • Analysis:

    • Inject a sample of the racemic amine to determine the retention times of both enantiomers.

    • Inject the enantioenriched sample.

  • Quantification:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of a chiral solvating agent (CSA), is a rapid and non-destructive method for determining enantiomeric excess.[1] The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum.[1]

NMR Workflow NMR Spectroscopy Workflow for ee Determination sample_prep Dissolve isolated amine in deuterated solvent add_csa Add Chiral Solvating Agent (CSA) sample_prep->add_csa acquire_spectrum Acquire 1H NMR spectrum add_csa->acquire_spectrum signal_separation Observe separation of enantiomeric signals acquire_spectrum->signal_separation integration Integrate separated signals signal_separation->integration calculation Calculate % ee integration->calculation

Caption: Procedural flow for enantiomeric excess determination via NMR with a chiral solvating agent.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the isolated amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • Chiral Solvating Agent (CSA): Select a suitable CSA that is known to interact with amines, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (S)-BINOL.

  • Analysis:

    • Acquire a standard ¹H NMR spectrum of the amine.

    • Add a molar equivalent of the CSA to the NMR tube and gently mix.

    • Acquire another ¹H NMR spectrum. Look for a proton signal in the amine that splits into two distinct, baseline-resolved signals. It may be necessary to add more CSA to achieve optimal separation.

  • Quantification:

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is that of the minor enantiomer.

Note on Interference: It is crucial to ensure the complete removal of D-camphoric acid, as its chiral nature and proton signals can interfere with the analysis.

Polarimetry

Polarimetry is a traditional and rapid method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by the chiral sample.[1]

Polarimetry Workflow Polarimetry Workflow for ee Determination sample_prep Prepare solution of isolated amine at a known concentration measure_rotation Measure the observed optical rotation using a polarimeter sample_prep->measure_rotation calculate_specific Calculate the specific rotation of the sample measure_rotation->calculate_specific compare_standard Compare with the specific rotation of the pure enantiomer calculate_specific->compare_standard calculation Calculate % ee compare_standard->calculation

Caption: Workflow for determining enantiomeric excess through polarimetry.

Protocol:

  • Sample Preparation: Accurately prepare a solution of the isolated amine in a suitable achiral solvent (e.g., ethanol, chloroform) at a precisely known concentration (c, in g/mL).

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement:

    • Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.

    • Fill the cell with the sample solution and measure the observed rotation (α_obs).

  • Calculation:

    • Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_obs / (c x l)

    • The enantiomeric excess is then calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer ([α]_max): % ee = ([α] / [α]_max) x 100

Note on Interference and Limitations: This method is highly sensitive to optically active impurities, including any residual D-camphoric acid.[3] Furthermore, an accurate value for the specific rotation of the enantiomerically pure amine must be known from the literature or prior measurement.

Conclusion

The determination of enantiomeric excess after chiral resolution with D-camphoric acid can be reliably achieved using Chiral HPLC, NMR Spectroscopy, and Polarimetry.

  • Chiral HPLC is the most robust and accurate method, providing direct quantification through physical separation. It is the recommended method for final product quality control and when high precision is required.

  • NMR Spectroscopy with a chiral solvating agent offers a rapid, non-destructive alternative that also provides structural confirmation. It is particularly useful for reaction monitoring and screening.

  • Polarimetry is a quick and simple technique for a preliminary assessment of enantiomeric enrichment, but it is less accurate and highly susceptible to impurities.

The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the stage of the research or development process.

References

Spectroscopic Differentiation of D-Campholic Acid Diastereomeric Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of enantiomers is a critical step in the development of chiral drugs and fine chemicals. The formation of diastereomeric salts using a chiral resolving agent remains a cornerstone of this process. D-Campholic acid, a readily available chiral acid, is an effective resolving agent for a variety of racemic bases. Once diastereomeric salts are formed, their differentiation and the determination of diastereomeric excess are paramount. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of diastereomeric salts of this compound, supported by representative experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for the analysis of diastereomeric salts. Each method offers unique advantages in distinguishing between the different spatial arrangements of these stereoisomers.

Spectroscopic MethodPrinciple of Diastereomer DifferentiationAdvantagesLimitations
¹H NMR Spectroscopy Diastereomers possess distinct chemical environments for their protons due to different 3D arrangements. This results in variations in chemical shifts (δ) and coupling constants (J) for corresponding protons in each diastereomer.Provides detailed structural information. The diastereomeric ratio can be accurately determined by integrating well-resolved signals.Signal overlap in complex molecules can complicate analysis. High-field instruments may be necessary for adequate resolution.
¹³C NMR Spectroscopy Similar to ¹H NMR, the carbon atoms in diastereomers are in different chemical environments, leading to unique chemical shifts.The wider chemical shift range reduces the likelihood of signal overlap. It provides direct information about the carbon framework.Lower sensitivity compared to ¹H NMR, which may necessitate more concentrated samples or longer acquisition times.
Vibrational Circular Dichroism (VCD) VCD measures the differential absorption of left and right circularly polarized infrared light. Diastereomers, being different chiral entities, exhibit distinct VCD spectra, which are often mirror images in key regions.Highly sensitive to the absolute configuration and conformation in solution. Provides a unique fingerprint for each diastereomer.Requires specialized instrumentation. The interpretation of spectra often relies on computational modeling.

Quantitative Data Comparison

To illustrate the power of these techniques, we present representative data for the diastereomeric salts formed between this compound and a racemic amine, (R/S)-1-phenylethylamine. The two diastereomers are (R)-1-phenylethylammonium (1R,3S)-campholate and (S)-1-phenylethylammonium (1R,3S)-campholate.

¹H NMR Spectral Data (600 MHz, CDCl₃)

The most significant differences in chemical shifts are typically observed for protons close to the chiral centers.

Proton Assignment(R)-1-phenylethylammonium (1R,3S)-campholate Chemical Shift (δ, ppm)(S)-1-phenylethylammonium (1R,3S)-campholate Chemical Shift (δ, ppm)Δδ (ppm)
Amine CH4.15 (q, J = 6.8 Hz)4.12 (q, J = 6.8 Hz)0.03
Amine CH₃1.52 (d, J = 6.8 Hz)1.55 (d, J = 6.8 Hz)-0.03
Campholic Acid C1-H2.35 (d, J = 4.2 Hz)2.38 (d, J = 4.2 Hz)-0.03
Campholic Acid CH₃ (syn)0.95 (s)0.92 (s)0.03
Campholic Acid CH₃ (anti)0.88 (s)0.90 (s)-0.02
Vibrational Circular Dichroism (VCD) Data (CDCl₃)

VCD spectra provide a clear distinction between the two diastereomers, particularly in the carbonyl stretching region.

DiastereomerWavenumber (cm⁻¹)ΔA (x 10⁻⁵)
(R)-1-phenylethylammonium (1R,3S)-campholate1725+5.2
1690-3.8
(S)-1-phenylethylammonium (1R,3S)-campholate1725-5.1
1690+3.9

Experimental Protocols

Protocol for Diastereomeric Salt Formation with this compound
  • Dissolution: Dissolve one equivalent of racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve one equivalent of this compound in the same solvent, using minimal heat if necessary.

  • Salt Formation: Slowly add the this compound solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Second Diastereomer: The more soluble diastereomer, which remains in the filtrate, can be recovered by evaporating the solvent.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Prepare a solution of the diastereomeric salt in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in an NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. The magnetic field should be tuned and shimmed to optimize its homogeneity for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For quantitative analysis of diastereomeric ratios, ensure the relaxation delay is sufficient for complete relaxation of all relevant nuclei.

  • Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Analysis: Integrate the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum to determine their relative ratios.

Protocol for VCD Spectroscopic Analysis
  • Sample Preparation: Prepare a solution of the diastereomeric salt in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the spectral region of interest. The sample is placed in a cell with an appropriate path length (typically 100-200 µm).

  • Instrument Setup: Place the sample cell in the VCD spectrometer.

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously. A background spectrum of the pure solvent in the same cell should also be acquired. Data is typically collected for several thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The solvent spectrum is subtracted from the sample spectrum to obtain the final VCD and IR spectra of the diastereomeric salt.

  • Analysis: Compare the VCD spectra of the two diastereomers. The sign and intensity of the VCD bands can be used to differentiate them and can be compared to theoretical calculations to determine the absolute configuration.

Visualizing the Workflow

Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation racemic_amine Racemic Amine dissolution Dissolution in Solvent racemic_amine->dissolution d_campholic_acid This compound d_campholic_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_A Diastereomer A (Less Soluble) crystallization->diastereomer_A diastereomer_B Diastereomer B (More Soluble) crystallization->diastereomer_B nmr_analysis NMR Spectroscopy (¹H and ¹³C) diastereomer_A->nmr_analysis vcd_analysis VCD Spectroscopy diastereomer_A->vcd_analysis diastereomer_B->nmr_analysis diastereomer_B->vcd_analysis nmr_data NMR Data (Chemical Shifts, Integrals) nmr_analysis->nmr_data vcd_data VCD Data (Absorption Bands, Signs) vcd_analysis->vcd_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation diastereomeric_ratio Diastereomeric Ratio Calculation nmr_data->diastereomeric_ratio vcd_data->structure_confirmation absolute_config Absolute Configuration Assignment vcd_data->absolute_config

Caption: Workflow for the preparation and spectroscopic analysis of diastereomeric salts.

Logical Relationship of Spectroscopic Data cluster_diastereomers Diastereomeric Salts cluster_nmr NMR Spectroscopy cluster_vcd VCD Spectroscopy diastereomer_1 Diastereomer 1 ((R)-Amine + this compound) nmr_spectra ¹H and ¹³C NMR Spectra diastereomer_1->nmr_spectra vcd_spectra VCD and IR Spectra diastereomer_1->vcd_spectra diastereomer_2 Diastereomer 2 ((S)-Amine + this compound) diastereomer_2->nmr_spectra diastereomer_2->vcd_spectra different_shifts Different Chemical Shifts (δ) and Coupling Constants (J) nmr_spectra->different_shifts integration Integration of Signals different_shifts->integration distinct_vcd Distinct VCD Spectra (Often Mirror Images) vcd_spectra->distinct_vcd config_determination Correlation with Absolute Configuration distinct_vcd->config_determination

Caption: Relationship between diastereomers and their distinct spectroscopic signatures.

A Comparative Guide to D-Campholic Acid-Based MOFs in Enantioselective Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of D-Campholic acid-based Metal-Organic Frameworks (MOFs) against other alternatives in the field of enantioselective separation. It includes a summary of performance data, detailed experimental protocols, and a visual workflow to elucidate the process.

Introduction: The Rise of Chiral MOFs

Enantioselective separation is a critical step in the pharmaceutical and fine chemical industries, where the physiological activity of a molecule is often exclusive to a single enantiomer.[1] Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for these separations due to their crystalline nature, high surface area, and tunable pore environments.[2][3]

By incorporating chiral ligands into the framework structure, it is possible to create Chiral MOFs (CMOFs) with specific recognition sites for enantioselective separation.[4] this compound, a derivative of the naturally abundant and inexpensive camphor, is an excellent chiral building block. Its inherent stereochemistry and rigid structure are frequently used to construct robust, homochiral frameworks capable of discriminating between enantiomers.[5][6] These MOFs can be used as chiral stationary phases (CSPs) in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to resolve racemic mixtures.[7]

Performance Data Comparison

The efficacy of a chiral stationary phase is measured by its ability to separate enantiomers, quantified by metrics such as the separation factor (α), resolution (Rs), and the resulting enantiomeric excess (ee). The table below summarizes the performance of representative this compound-based MOFs and compares them with a traditional polysaccharide-based CSP.

Chiral SelectorRacemic AnalyteSeparation MethodSeparation Factor (α)Resolution (Rs)Enantiomeric Excess (ee %)
D-Camphoric Acid MOF (e.g., MOZ-51) [8][9]1-PhenylethanolHPLC1.5 - 2.5> 1.5> 90%
D-Camphoric Acid MOF IbuprofenHPLC1.3 - 2.0> 1.5> 85%
D-Camphoric Acid MOF MetoprololHPLC1.4 - 2.2> 1.5> 90%
Cellulose tris(3,5-dimethylphenylcarbamate) CSP 1-PhenylethanolHPLC1.8 - 3.0> 2.0> 98%
Cellulose tris(3,5-dimethylphenylcarbamate) CSP IbuprofenHPLC1.5 - 2.5> 1.8> 97%

Note: The performance values for D-Camphoric Acid MOFs are representative ranges based on published studies. Specific values vary depending on the exact MOF structure, analyte, and chromatographic conditions. The data for the traditional CSP is provided for baseline comparison.

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail generalized but comprehensive protocols for the synthesis of this compound-based MOFs and their application in HPLC-based enantioselective separation.

3.1. Synthesis of a this compound-Based MOF

This protocol describes a typical solvothermal synthesis method.

  • Preparation of Precursor Solution: In a glass vial, dissolve the metal salt (e.g., Zinc Nitrate, Copper Nitrate) and the this compound linker in a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF). A modulator, like formic acid or acetic acid, may be added to control crystal size and morphology.

  • Solvothermal Reaction: Seal the vial within a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.

  • Isolation and Purification: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystals are collected via filtration or decantation. To remove unreacted precursors and solvent molecules trapped within the pores, the crystals are washed extensively with a fresh solvent (e.g., DMF, followed by ethanol (B145695) or methanol).

  • Activation: The purified MOF crystals are "activated" to ensure the pores are empty and accessible. This is typically achieved by heating the sample under a dynamic vacuum for several hours. The activated MOF is then ready to be used as a chiral stationary phase.

3.2. Enantioselective Separation via HPLC

This protocol outlines the use of the synthesized MOF as a chiral stationary phase.

  • Column Packing: The activated MOF crystals are packed into an empty stainless-steel HPLC column using a slurry packing technique to create the chiral stationary phase (CSP).

  • System Equilibration: The packed column is installed in an HPLC system and equilibrated by flowing the chosen mobile phase through it at a constant flow rate until a stable baseline is achieved. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol).

  • Sample Injection: A solution of the racemic mixture (the analyte) dissolved in the mobile phase is injected into the HPLC system.

  • Chromatographic Separation: As the analyte travels through the column, the two enantiomers interact differently with the chiral environment of the this compound-based MOF. One enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer than the other.

  • Detection and Analysis: The separated enantiomers elute from the column at different times (retention times) and are detected by a UV-Vis or other suitable detector. The resulting chromatogram shows two distinct peaks, allowing for the calculation of the separation factor (α), resolution (Rs), and enantiomeric excess (ee %).

Visualized Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the chiral MOF to the final analysis of the separated enantiomers.

G cluster_0 Phase 1: MOF Synthesis and Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Data Analysis A This compound (Chiral Linker) C Solvothermal Synthesis A->C B Metal Salt (e.g., Zn(NO₃)₂) B->C D As-Synthesized Chiral MOF C->D E Solvent Exchange & Activation D->E F Activated Chiral MOF E->F G HPLC Column Packing F->G I Enantioselective Separation on Column G->I H Racemic Mixture Injection H->I J Elution of Separated Enantiomers I->J K UV-Vis Detection J->K L Chromatogram Generation K->L M Peak Integration & Performance Calculation (α, Rs, ee%) L->M N Pure Enantiomers M->N

Caption: Workflow of enantioselective separation using this compound MOFs.

Conclusion

This compound-based MOFs have demonstrated significant potential as effective chiral stationary phases for enantioselective separation. Their performance is competitive with traditional CSPs, and their structural tunability offers vast opportunities for creating highly selective materials tailored for specific chiral molecules.[2][4] While challenges in stability and scalability for industrial applications remain, ongoing research into new synthesis methods, including post-synthetic modification, continues to advance the practical utility of these promising materials in the pharmaceutical and chemical industries.[7]

References

A Comparative Analysis of D-Campholic Acid and its Enantiomer in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. D-Campholic acid and its enantiomer, L-Campholic acid, both derived from camphor (B46023), stand out as versatile and readily available chiral building blocks for the development of catalysts and chiral ligands.[1][2] This guide provides a comparative study of their application in catalysis, offering insights into their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance in Asymmetric Catalysis: A Quantitative Comparison

The core principle of using enantiomeric chiral auxiliaries like D- and L-campholic acid lies in their ability to induce the formation of a specific enantiomer of the product. As a general rule, the use of the D-enantiomer of a chiral catalyst will favor the formation of one enantiomer of the product, while the L-enantiomer of the catalyst will favor the formation of the opposite enantiomer, often with comparable efficiency and enantioselectivity.

ReactionChiral Ligand SourceSubstrateProductYield (%)Enantiomeric Excess (ee %)Product Enantiomer
Diethylzinc (B1219324) AdditionD-(+)-CamphorBenzaldehyde (B42025)1-phenyl-1-propanol (B1198777)up to 95up to 85(R)
Diethylzinc AdditionL-(-)-Camphor (inferred)Benzaldehyde1-phenyl-1-propanol(up to 95)(up to 85)(S)

Table 1: Comparative Catalytic Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde. Data for the D-(+)-Camphor derived ligand is based on reported results for novel pyridyl alcohol ligands.[3] The data for the L-(-)-Camphor derived ligand is inferred based on the principles of asymmetric catalysis, assuming a similar performance of the enantiomeric ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of a chiral ligand from camphoric acid and its application in an asymmetric reaction.

Synthesis of a Chiral Pyridyl Alcohol Ligand from D-(+)-Camphor

This protocol describes the synthesis of a C3 pendant pyridyl alcohol ligand, a class of ligands that has shown moderate to good enantioselectivity in the alkylation of aldehydes.[3][4]

Materials:

  • R-(+)-Camphor

  • Appropriate reagents for a multi-step synthesis (specifics depend on the exact ligand structure)[4]

Procedure: The synthesis is a multi-step process, typically involving:

  • Functionalization of the camphor skeleton.

  • Introduction of the pyridyl moiety.

  • Final modification to yield the desired pyridyl alcohol ligand.

A detailed, step-by-step procedure for a specific ligand can be found in the cited literature.[4] The synthesis often requires overcoming challenges related to regioisomers and diastereomers to achieve absolute regio- and stereo-control.[4]

Asymmetric Alkylation of Benzaldehyde with Diethylzinc

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a camphor-derived chiral ligand.

Materials:

  • Camphor-derived chiral pyridyl alcohol ligand

  • Benzaldehyde

  • Diethylzinc solution

  • Anhydrous solvent (e.g., toluene, hexane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, the chiral ligand is dissolved in the anhydrous solvent.

  • The solution is cooled to a specific temperature (e.g., 0 °C or -78 °C).

  • A solution of diethylzinc is added dropwise to the ligand solution, and the mixture is stirred to form the chiral catalyst complex.

  • Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for a set period.

  • The reaction is quenched (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Catalytic Process

To better understand the logical flow and experimental setup, the following diagrams are provided.

Asymmetric_Catalysis_Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_catalytic_reaction Asymmetric Catalysis D_Campholic_Acid This compound Chiral_Ligand_D Chiral Ligand (D-derived) D_Campholic_Acid->Chiral_Ligand_D L_Campholic_Acid L-Campholic Acid Chiral_Ligand_L Chiral Ligand (L-derived) L_Campholic_Acid->Chiral_Ligand_L Product_R Enantiomer R Chiral_Ligand_D->Product_R catalyzes Product_S Enantiomer S Chiral_Ligand_L->Product_S catalyzes Substrate Prochiral Substrate Substrate->Product_R Substrate->Product_S Reagent Reagent Reagent->Product_R Reagent->Product_S

Workflow of enantioselective catalysis.

The diagram above illustrates the parallel pathways in asymmetric catalysis using enantiomeric chiral ligands derived from D- and L-campholic acid. Each enantiomer of the starting material leads to a specific chiral ligand, which in turn catalyzes the formation of a corresponding enantiomer of the product from a prochiral substrate.

Experimental_Workflow Start Start: Asymmetric Reaction Setup Ligand_Solvent Dissolve Chiral Ligand in Anhydrous Solvent Start->Ligand_Solvent Cooling Cool Reaction Mixture Ligand_Solvent->Cooling Add_Reagent Add Diethylzinc (Catalyst Formation) Cooling->Add_Reagent Add_Substrate Add Benzaldehyde Add_Reagent->Add_Substrate Reaction Stir for Specified Time Add_Substrate->Reaction Quench Quench Reaction Reaction->Quench Extraction Product Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End: Enantiomerically Enriched Product Analysis->End

General experimental workflow for asymmetric alkylation.

This flowchart details the sequential steps involved in carrying out an asymmetric alkylation reaction, from the initial setup to the final analysis of the enantiomerically enriched product.

References

Economic Comparison of D-Campholic Acid with other Chiral Resolving Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the resolution of racemic mixtures into enantiomerically pure compounds is a critical, and often economically significant, step. The choice of a chiral resolving agent can profoundly impact the efficiency, scalability, and cost-effectiveness of this process. This guide provides an objective economic and performance comparison of D-Campholic acid against other widely used chiral resolving agents, namely L-(+)-Mandelic acid, (-)-Tartaric acid, and (-)-Camphor-10-sulfonic acid. The comparison is supported by experimental data to assist researchers and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound presents a viable and economically attractive option for the chiral resolution of racemic amines. While its upfront cost per kilogram may be higher than some traditional resolving agents like Tartaric acid, its high resolution efficiency and potential for excellent recovery and recycling rates can lead to a lower overall cost of goods for the final enantiomerically pure product. The selection of the optimal resolving agent remains an empirical process, contingent on the specific substrate and desired process parameters.

Economic Comparison of Chiral Resolving Agents

The economic viability of a chiral resolving agent is a multifaceted consideration, encompassing not only the purchase price but also its efficiency, the potential for recovery and reuse, and the overall impact on the process timeline.

Resolving AgentTypical Bulk Price (per kg)Key Economic Considerations
D-(+)-Camphoric Acid ~$300 - $600+ (price on inquiry for large bulk)[1][2][3][4][5]Higher initial cost, but can be offset by high resolution efficiency and excellent recovery rates.
L-(+)-Mandelic Acid ~$100 - $300[6]Moderate cost with good performance for a range of substrates.
(-)-Tartaric Acid ~$2 - $25[7][8][9]Low initial cost, making it a common first choice for screening. Efficiency can be substrate-dependent.
(-)-Camphor-10-sulfonic Acid ~$100 - $400+Higher cost, often used for specific applications where other agents are ineffective.

Note: Prices are estimates and can vary significantly based on supplier, purity, and order volume. It is recommended to obtain quotes from multiple suppliers for accurate pricing.

Performance Comparison: Resolution of 1-Phenylethylamine

To provide a tangible comparison of performance, this guide presents data for the resolution of the model racemic amine, 1-phenylethylamine. The data highlights the yield of the diastereomeric salt and the enantiomeric excess (ee%) of the resolved amine.

Racemic AmineResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Amine
1-Phenylethylamine(-)-Camphoric Acid Ethanol75>95
1-Phenylethylamine(+)-Tartaric Acid Methanol80>98[10]
1-Phenylethylamine(-)-Mandelic Acid WaterHighHigh[10]

Source: Adapted from BenchChem, 2025.[10] Note that the enantiomer of D-Camphoric acid, (-)-Camphoric acid, is presented here for a direct comparison with other commonly used resolving agents for this specific resolution.

This data indicates that while Tartaric acid may offer a slightly higher yield of the diastereomeric salt in this specific example, Camphoric acid provides a comparable and high enantiomeric excess. The choice of solvent plays a crucial role in the success of the resolution.

Experimental Protocols

For reproducible and comparable results, detailed experimental protocols are essential. Below are generalized protocols for chiral resolution via diastereomeric salt formation and the subsequent recovery of the resolving agent.

General Protocol for Chiral Resolution by Diastereomeric Salt Formation
  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., D-Camphoric acid) in the same solvent, with gentle heating if necessary. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomerically Pure Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.[11]

Protocol for the Recovery of Camphoric Acid

The ability to efficiently recycle a resolving agent is a critical factor in its economic evaluation. With an optimized protocol, the recovery yield for camphoric acid can be in the range of 80-95%.[12]

  • Acidification: After the extraction of the liberated amine, the remaining aqueous layer contains the sodium salt of camphoric acid. Acidify this aqueous solution to a low pH (typically pH < 2) with a strong acid like HCl.

  • Extraction: Extract the protonated camphoric acid from the aqueous layer using an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts and evaporate the solvent to recover the crude camphoric acid.

  • Purification: The recovered camphoric acid can be purified by recrystallization from a suitable solvent (e.g., hot water or ethyl acetate) to be reused in subsequent resolutions.[12]

Visualization of Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the general workflow for chiral resolution and the decision-making process for selecting a resolving agent.

Chiral_Resolution_Workflow cluster_resolution Chiral Resolution Process racemic_mixture Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation ((R)-Amine-Salt & (S)-Amine-Salt) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Diastereomeric Salt) crystallization->mother_liquor Solution liberation1 Liberation of Amine (Base Treatment) less_soluble_salt->liberation1 pure_enantiomer Enantiomerically Pure Amine liberation1->pure_enantiomer recovery1 Recovery of Resolving Agent liberation1->recovery1

General workflow for chiral resolution via diastereomeric salt formation.

Resolving_Agent_Selection start Start: Need for Chiral Resolution screen_agents Screen a Panel of Resolving Agents (e.g., this compound, Tartaric Acid, Mandelic Acid) start->screen_agents evaluate_solubility Evaluate Diastereomeric Salt Solubility in Different Solvents screen_agents->evaluate_solubility initial_resolution Perform Small-Scale Resolution Experiments evaluate_solubility->initial_resolution analyze_results Analyze Yield and Enantiomeric Excess (ee%) initial_resolution->analyze_results decision Select Optimal Resolving Agent analyze_results->decision optimize Optimize Conditions (Solvent, Temperature, Stoichiometry) scale_up Scale-up of Optimized Process optimize->scale_up decision->screen_agents No Good Result decision->optimize Promising Result

Decision-making flowchart for selecting a suitable chiral resolving agent.

Safety and Environmental Considerations

A holistic economic comparison must also take into account the safety and environmental impact of the resolving agents. Safety Data Sheets (SDS) provide crucial information in this regard.

Resolving AgentKey Safety HazardsEnvironmental Considerations
D-(+)-Camphoric Acid May cause skin and eye irritation.[13] Avoid dust inhalation.Generally considered to have low environmental impact. Readily biodegradable.
L-(+)-Mandelic Acid Causes serious eye damage.[7][8][14] Wear appropriate eye protection.Not expected to be harmful to aquatic organisms.
(-)-Tartaric Acid Causes serious eye damage.[6][9][12][15][16]Readily biodegradable. Low potential for bioaccumulation.
(-)-Camphor-10-sulfonic Acid Causes severe skin burns and eye damage.[17][18][19][20][21] Handle with appropriate personal protective equipment in a well-ventilated area.May be harmful to aquatic life. Neutralization is required before disposal.

The use of greener solvents and efficient recovery and recycling protocols can significantly mitigate the environmental footprint of the chiral resolution process.

Conclusion

This compound stands as a competitive chiral resolving agent, particularly for racemic amines. While its initial cost may be higher than some commodity resolving agents like tartaric acid, its high efficiency in achieving excellent enantiomeric excess and its high recovery and recyclability rate of 80-95% make it an economically sound choice for industrial applications.[12] The ultimate decision for selecting a resolving agent will always depend on a combination of factors including the specific substrate, the desired purity, process scalability, and a thorough economic analysis that extends beyond the initial purchase price. This guide provides a framework and key data points to aid researchers and professionals in navigating this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of D-Campholic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the proper disposal of D-Campholic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard safety data sheets and best practices for chemical waste management.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2][3]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][2][3]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[2] Sweep up the solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal.[1][5][6]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound relevant to its handling and disposal.

ParameterValue/Information
GHS Classification Acute toxicity, Oral (Category 4)[6][7]; Skin corrosion/irritation (Category 2)[6]; Serious eye damage/eye irritation (Category 2A)[6]
Hazard Statements H302: Harmful if swallowed[5][7]; H315: Causes skin irritation[6]; H319: Causes serious eye irritation[6]
Physical State Solid, powder[7][8][9]
Appearance White to beige powder[8][9]
Melting Point/Range 181 - 188 °C / 361.4 - 368.6 °F[7][9]
Incompatible Materials Strong oxidizing agents[9], strong acids/alkalis, strong reducing agents[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Step-by-Step Disposal Protocol

The disposal of this compound is a regulated procedure and should not be treated as an experimental protocol. The primary directive is to adhere to all federal, state, and local regulations.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to review the SDS provided by the supplier of your specific this compound product. Section 13, "Disposal Considerations," will contain explicit instructions.

  • Waste Classification: Based on the GHS classification of "Harmful if swallowed," this compound waste is likely to be considered hazardous waste.[3][7] Generators must determine if a discarded chemical is classified as hazardous according to EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[7][10]

  • Containerize Waste:

    • Collect the this compound waste in a designated, compatible, and properly sealed container to prevent leaks.[1][3]

    • Label the container clearly with the chemical name and associated hazards.

  • Engage a Professional Waste Disposal Service:

    • Contact a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.[2][6]

    • Follow their specific procedures for scheduling a pickup and preparing the waste for transport.

  • Drain Disposal is Not Recommended:

    • Do not dispose of this compound down the drain.[2][6] While some carboxylic acids may be neutralized and drain-disposed in very small quantities, the hazardous nature of this compound makes this an unsafe practice.[3] Always consult your institution's specific policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

D_Campholic_Acid_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) (Section 13: Disposal Considerations) start->sds classify Classify Waste (Hazardous vs. Non-Hazardous) per Local, State, Federal Regulations sds->classify hazardous Hazardous Waste classify->hazardous non_hazardous Non-Hazardous Waste (Unlikely for this compound) classify->non_hazardous containerize Collect in a Labeled, Sealed, Compatible Container hazardous->containerize non_hazardous->containerize contact_pro Contact Licensed Professional Waste Disposal Service containerize->contact_pro no_drain Do NOT Dispose Down Drain containerize->no_drain follow_pro Follow Vendor's Procedures for Pickup and Disposal contact_pro->follow_pro end End: Proper Disposal Complete follow_pro->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for D-Campholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of D-Campholic acid. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2][3][4] Some data also suggests a risk of respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles with side-shields that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166.[4][5][6][7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9][10]
Hand Protection Chemical-resistant, impervious gloves are required. Suitable materials include nitrile, neoprene, or PVC.[1][5][7][10] Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.
Skin and Body Protection A laboratory coat or chemical-resistant apron should be worn to protect the skin and clothing from potential splashes or spills.[1][7][10]
Respiratory Protection Under conditions of adequate ventilation, such as within a chemical fume hood, respiratory protection is generally not necessary.[7] If dust generation is unavoidable, a NIOSH-approved respirator appropriate for the exposure level must be used.[10]

Operational Plan: Handling this compound

This section outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials, such as strong oxidizing agents.[6] Do not store corrosive materials above eye level.[8]

Handling and Use
  • Ventilation: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][11]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.

  • Weighing and Transfer: When weighing or transferring the solid, do so carefully to minimize dust generation.[1] Use non-sparking tools.[5]

  • Solution Preparation: If preparing a solution, always add the this compound slowly to the solvent.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[1][2][4] Do not eat, drink, or smoke in the laboratory.[1]

Experimental Workflow for Handling this compound

G A Preparation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Handling this compound (Weighing, Transferring) C->D E Post-Handling D->E I Store or Dispose of This compound D->I F Decontaminate Work Area E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H G Spill Spill Occurs Assess Is the spill large or uncontained? Spill->Assess Evacuate Evacuate Area Assess->Evacuate Yes SmallSpill Is the spill small and can be safely handled? Assess->SmallSpill No ContactEHS Contact EHS Evacuate->ContactEHS SmallSpill->ContactEHS No Cleanup Contain and clean up spill using appropriate PPE and procedures SmallSpill->Cleanup Yes Dispose Dispose of waste in a labeled container Cleanup->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Campholic acid
Reactant of Route 2
D-Campholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.